Product packaging for Damascenine(Cat. No.:CAS No. 483-64-7)

Damascenine

Cat. No.: B1214179
CAS No.: 483-64-7
M. Wt: 195.21 g/mol
InChI Key: ZRWJIZYZTLTXJI-UHFFFAOYSA-N
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Description

Damascenine, also known as Nigelline, is a natural alkaloid with the molecular formula C10H13NO3, isolated from the seeds of Nigella damascena L . As a methylated derivative of 3-hydroxyanthranilic acid, it is of significant interest in pharmacological research, particularly for its documented anti-inflammatory properties . Studies have shown that this compound can modulate the inflammatory response in ex-vivo models of LPS-stimulated human neutrophils. Its mechanism of action is associated with the significant attenuation of the release of key pro-inflammatory factors, including TNF-α, IL-1β, and IL-8, suggesting its potential as a candidate for investigating pathways involved in neutrophilic inflammation . Historical pharmacological evaluations also indicate that this compound possesses analgesic, antipyretic, and antiedematous effects, further underscoring its value in biomedical research . This product is offered with a high purity level of 95% and is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B1214179 Damascenine CAS No. 483-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxy-2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO3/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWJIZYZTLTXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5296-80-0 (hydrochloride)
Record name Damascenine
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DSSTOX Substance ID

DTXSID60197480
Record name Damascenine
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-64-7
Record name Damascenine
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URL https://commonchemistry.cas.org/detail?cas_rn=483-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Damascenine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Damascenine
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Record name DAMASCENINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Biosynthesis of Damascenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damascenine is an alkaloid found in the seeds of Nigella damascena L., commonly known as love-in-a-mist.[1][2] Its chemical structure, methyl 3-methoxy-2-(methylaminobenzoate), distinguishes it from the more widely studied fragrance compound, β-damascenone, which is a C13-norisoprenoid derived from carotenoid degradation.[3] Despite its identification and synthesis, the complete biosynthetic pathway of this compound within Nigella damascena remains a subject of scientific investigation. This technical guide synthesizes the current understanding, including foundational experimental work and a proposed pathway based on analogous biosynthetic routes of related plant-derived alkaloids.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from anthranilic acid , a key intermediate in the shikimate pathway and a known precursor to a variety of plant alkaloids.[4] The pathway likely proceeds through a series of methylation and esterification steps to yield the final this compound molecule. While the precise sequence and enzymatic control of these steps in Nigella damascena have not been fully elucidated, a plausible pathway can be constructed based on known biochemical reactions.

The proposed biosynthetic pathway is as follows:

  • Formation of Anthranilic Acid: The pathway begins with chorismic acid, a key branch-point metabolite in the shikimate pathway. Chorismic acid is converted to anthranilic acid by the enzyme anthranilate synthase .

  • N-methylation: The amino group of anthranilic acid is methylated to form N-methyl-anthranilic acid. This reaction is likely catalyzed by an N-methyltransferase (NMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.

  • Hydroxylation and O-methylation: The next proposed step involves the hydroxylation of the benzene ring at the meta position, followed by O-methylation to introduce the methoxy group. This two-step process would be catalyzed by a hydroxylase (likely a cytochrome P450 monooxygenase) and an O-methyltransferase (OMT) , respectively, with SAM again serving as the methyl donor. The order of these two reactions (N-methylation and O-methylation) may vary.

  • Carboxyl Methylation: The final step is the esterification of the carboxylic acid group to form the methyl ester. This is likely carried out by a carboxyl methyltransferase , which would also utilize SAM as the methyl donor.

Below is a DOT script representation of this proposed pathway.

damascenine_biosynthesis Chorismic_acid Chorismic Acid Anthranilic_acid Anthranilic Acid Chorismic_acid->Anthranilic_acid Anthranilate Synthase N_methyl_anthranilic_acid N-methyl-anthranilic Acid Anthranilic_acid->N_methyl_anthranilic_acid N-methyltransferase (SAM) Intermediate_1 3-hydroxy-2-(methylamino)benzoic acid N_methyl_anthranilic_acid->Intermediate_1 Hydroxylase Intermediate_2 3-methoxy-2-(methylamino)benzoic acid (Damascenic Acid) Intermediate_1->Intermediate_2 O-methyltransferase (SAM) This compound This compound Intermediate_2->this compound Carboxyl methyltransferase (SAM)

A proposed biosynthetic pathway for this compound.

Experimental Evidence and Methodologies

Direct experimental evidence for the complete biosynthetic pathway of this compound is limited. The most significant study to date is a 1962 master's thesis by Shirlean Magarvey Gear, which provides key negative results.

Key Exclusionary Experiments
  • Precursor Feeding Studies: In this foundational work, radiolabeled potential precursors, specifically aspartic acid-4-¹⁴C and succinic acid-1,4-¹⁴C, were administered to Nigella damascena L. plants.[5]

    • Methodology: The labeled compounds were fed to the plants, which were then allowed to mature. The this compound was subsequently isolated from the ripe seeds and its radioactivity was measured.

    • Results: The isolated this compound was found to be non-radioactive.[5]

Analogous Biosynthetic Pathways

The proposed pathway starting from anthranilic acid is supported by extensive research on the biosynthesis of other plant-derived alkaloids. Anthranilic acid is a well-established precursor for a wide range of secondary metabolites, including tryptophan and acridine alkaloids.[4] The enzymatic reactions proposed—N-methylation, O-methylation, and carboxyl methylation—are common modifications in plant alkaloid biosynthesis, with well-characterized enzyme families (e.g., N-methyltransferases, O-methyltransferases) that utilize SAM as a methyl donor.

For instance, the biosynthesis of methyl anthranilate, a related volatile compound in some plants, has been shown to proceed from anthranilic acid.[6] This provides a strong precedent for the initial steps of the proposed this compound pathway.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the enzymatic kinetics, precursor conversion rates, and yields specifically for the biosynthetic pathway of this compound. The study by Ulusu and Şahin (2021) provides data on the concentration of this compound in the essential oil of Nigella damascena under different fertilizer treatments, which may be of interest for optimizing production.

TreatmentThis compound Content in Essential Oil (%)
Control6.91 - 34.53
Fertilizer ApplicationsVariable, with β-elemene being the main compound

Table 1: this compound content in the essential oil of Nigella damascena. Data from Ulusu & Şahin, 2021.[2]

Future Research Directions

The complete elucidation of the this compound biosynthetic pathway will require modern molecular biology and analytical chemistry techniques. Key future experiments would include:

  • Transcriptome Analysis: Sequencing the transcriptome of Nigella damascena seeds to identify candidate genes for the proposed methyltransferases and hydroxylases.

  • Enzyme Assays: In vitro characterization of candidate enzymes to confirm their substrate specificity and catalytic activity.

  • Gene Silencing/Overexpression: Using techniques such as RNAi or CRISPR-Cas9 to modulate the expression of candidate genes in Nigella damascena and observing the effect on this compound accumulation.

  • Isotope Labeling Studies: Utilizing ¹³C or ¹⁵N labeled anthranilic acid and other proposed intermediates to trace their incorporation into this compound.

Conclusion

While the complete biosynthetic pathway of this compound has not yet been fully elucidated through direct experimental evidence, a robust hypothetical pathway can be proposed based on the known chemistry of the molecule and analogous pathways for other plant alkaloids. The foundational work ruling out certain precursors, combined with the strong evidence for anthranilic acid as a key building block for similar compounds, provides a solid framework for future research. The elucidation of this pathway will not only be of academic interest but could also open avenues for the metabolic engineering of this compound production for pharmaceutical or other applications.

References

The Alkaloid Damascenine: A Comprehensive Technical Guide to its Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damascenine, an alkaloid with the chemical structure of methyl 3-methoxy-2-(methylamino)benzoate, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its primary plant origin, quantitative analysis, and the methodologies for its extraction and isolation. Furthermore, a putative biosynthetic pathway is proposed based on current biochemical knowledge.

Primary Natural Source: Nigella damascena L.

The principal natural reservoir of this compound is the plant Nigella damascena, commonly known as "love-in-a-mist" or "devil-in-the-bush."[1] This annual flowering plant, belonging to the Ranunculaceae family, is native to Southern Europe, North Africa, and Southwest Asia.[1] The alkaloid is primarily concentrated in the seeds of the plant.

Quantitative Analysis of this compound in Nigella damascena

The concentration of this compound in Nigella damascena can vary depending on the specific part of the plant, geographical origin, and the extraction method employed. The seeds are the most significant source of this alkaloid.

Plant PartExtraction MethodThis compound ConcentrationReference
SeedsNot Specified~0.7% of seed weight[2]
Essential Oil (from seeds)Hydrodistillation0.3% - 3.3%[3]
Essential Oil (from seeds)Not SpecifiedUp to 9%[2][4]
Essential Oil (from seeds)GC-MS Analysis6.91% - 34.53%[5]
Mature Fruits (including seeds)Not Specified0.4% - 0.5% of dry weight[6]

Experimental Protocols

Extraction of Essential Oil from Nigella damascena Seeds by Hydrodistillation

This method is commonly used to extract volatile compounds, including this compound, from plant material.

Methodology:

  • Sample Preparation: The seeds of Nigella damascena are finely ground to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is set up for hydrodistillation. This consists of a round-bottom flask, a heating mantle, a condenser, and a collection vessel.

  • Hydrodistillation Process:

    • The ground seeds are placed in the round-bottom flask and submerged in distilled water.

    • The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil, rises and passes into the condenser.

    • The steam condenses back into a liquid, and the essential oil, being less dense than water, separates and is collected in the collection vessel.

  • Extraction Duration: The hydrodistillation process is typically carried out for a period of 3 to 4 hours to ensure the complete extraction of the essential oil.

  • Oil Recovery: The collected essential oil is then separated from the aqueous layer and dried using an anhydrous drying agent like sodium sulfate.

Experimental Workflow for Extraction and Isolation

G A Nigella damascena Seeds B Grinding A->B C Ground Seeds B->C D Hydrodistillation C->D E Essential Oil D->E F High-Performance Countercurrent Chromatography (HPCCC) E->F G Purified this compound F->G

Fig. 1: Workflow for this compound Extraction and Isolation.
Isolation of this compound using High-Performance Countercurrent Chromatography (HPCCC)

HPCCC is a liquid-liquid chromatography technique that is effective for the preparative isolation of natural products. A fast and efficient protocol for isolating this compound from Nigella damascena essential oil has been developed.[7]

Methodology:

  • Instrumentation: A high-performance countercurrent chromatograph is used for the separation.

  • Solvent System: A two-phase solvent system is prepared by mixing petroleum ether, acetonitrile, and acetone in a volumetric ratio of 2:1.5:0.5.[7]

  • Separation Mode: The separation is performed in the reversed-phase mode.

  • Procedure:

    • The essential oil, dissolved in a suitable solvent, is injected into the HPCCC system.

    • The components of the essential oil are partitioned between the stationary and mobile phases of the solvent system, leading to their separation based on their partition coefficients.

    • Fractions are collected at the outlet of the column.

  • Analysis: The collected fractions are analyzed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing pure this compound. This method has been reported to yield this compound with a purity of 99.47% within 12 minutes.[7]

Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a precise and accurate method for the quantitative analysis of this compound in plant extracts.

Methodology:

  • Sample Preparation: A known amount of the Nigella damascena seed extract or essential oil is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a specific concentration. The solution is then filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is employed.

    • Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.

    • Detection: A UV detector is used, with the detection wavelength set at the maximum absorbance of this compound.

    • Injection Volume: A fixed volume of the sample (e.g., 10-20 µL) is injected into the HPLC system.

  • Quantification:

    • A calibration curve is constructed by injecting known concentrations of a pure this compound standard.

    • The peak area of this compound in the sample chromatogram is measured and compared to the calibration curve to determine its concentration in the sample.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the shikimate pathway, a common route for the synthesis of aromatic amino acids in plants. While the complete enzymatic pathway has not been fully elucidated, a putative pathway can be proposed based on known biochemical reactions in alkaloid biosynthesis. The pathway starts with chorismate, a key intermediate in the shikimate pathway, and proceeds through anthranilate.

Proposed Biosynthetic Pathway of this compound

G cluster_0 Shikimate Pathway cluster_1 This compound Biosynthesis Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Anthranilate Anthranilic Acid Chorismate->Anthranilate Anthranilate Synthase N_Methylanthranilate N-Methylanthranilic Acid Anthranilate->N_Methylanthranilate N-Methyltransferase (SAM as methyl donor) Methoxy_Intermediate 3-Methoxy-2-(methylamino)benzoic Acid N_Methylanthranilate->Methoxy_Intermediate Hydroxylase & O-Methyltransferase (SAM as methyl donor) This compound This compound (Methyl 3-methoxy-2-(methylamino)benzoate) Methoxy_Intermediate->this compound Carboxyl Methyltransferase (SAM as methyl donor)

Fig. 2: Putative Biosynthetic Pathway of this compound.

Pathway Description:

  • Formation of Anthranilate: The pathway begins with chorismate, which is converted to anthranilic acid by the enzyme anthranilate synthase.

  • N-Methylation: The amino group of anthranilic acid is then methylated, likely by an N-methyltransferase enzyme, using S-adenosyl-L-methionine (SAM) as the methyl donor, to form N-methylanthranilic acid.

  • Hydroxylation and O-Methylation: A subsequent hydroxylation reaction at the 3-position of the benzene ring, followed by O-methylation (again, likely utilizing SAM as the methyl donor), would introduce the methoxy group, yielding 3-methoxy-2-(methylamino)benzoic acid. The order of these two steps (hydroxylation and O-methylation) may vary.

  • Esterification: Finally, the carboxyl group of this intermediate is esterified with a methyl group, a reaction likely catalyzed by a carboxyl methyltransferase with SAM as the methyl donor, to produce this compound.

Conclusion

Nigella damascena stands out as the primary and most significant natural source of the alkaloid this compound. The concentration of this compound, particularly in the seeds and the essential oil derived from them, is substantial, making it a viable source for research and potential drug development. The outlined experimental protocols for extraction, isolation, and quantification provide a solid foundation for researchers to obtain and analyze this compound. While the complete biosynthetic pathway requires further investigation for definitive elucidation, the proposed pathway offers a logical and biochemically plausible route for its formation in Nigella damascena. This technical guide serves as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further exploration of this compound and its potential applications.

References

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Damascenine from Nigella damascena

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damascenine, a unique anthranilate alkaloid found in the seeds of Nigella damascena, has garnered interest for its potential pharmacological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details experimental protocols for its extraction and purification, presents a summary of its physicochemical and spectroscopic properties, and explores its known biological effects. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this natural compound.

Introduction

Nigella damascena, commonly known as "love-in-a-mist," is an annual flowering plant of the Ranunculaceae family.[1] While its seeds have been used in traditional medicine, modern scientific investigation has focused on its unique chemical constituents.[2] Among these is this compound, a methoxybenzoic acid derivative with the IUPAC name methyl 3-methoxy-2-(methylamino)benzoate.[3] This alkaloid is a significant component of the essential oil of Nigella damascena seeds, with concentrations reported to be around 0.7% in the seeds and as high as 9% in the essential oil.[4]

Early research identified this compound as the "odiferous principle" of the oil of Nigella.[3][5] More recent studies have begun to uncover its pharmacological potential, particularly its anti-inflammatory effects, making it a compound of interest for further investigation in drug discovery and development.[2][6] This guide aims to consolidate the current knowledge on this compound, providing a technical framework for its study.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective isolation and characterization. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₃[3]
Molecular Weight 195.21 g/mol [3]
IUPAC Name methyl 3-methoxy-2-(methylamino)benzoate[3]
CAS Number 483-64-7[3]
Appearance Almost colorless or pale straw-colored liquid; solidifies to a white crystalline mass in the cold.[7]
Melting Point 26 °C[7]
Boiling Point 271 °C[7]
Solubility Practically insoluble in water; soluble in alcohol and oils.[7]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Nigella damascena seeds involves initial extraction of the essential oil followed by chromatographic purification.

Extraction of Essential Oil from Nigella damascena Seeds

Several methods can be employed for the extraction of the essential oil rich in this compound. The choice of method can influence the yield and composition of the final extract.

3.1.1. Hydrodistillation

This is a common method for extracting essential oils from plant materials.

  • Protocol:

    • Grind dried Nigella damascena seeds to a coarse powder.

    • Place the powdered seeds in a distillation flask with a sufficient volume of water.

    • Heat the mixture to boiling. The steam and volatile components will vaporize.

    • Pass the vapor through a condenser to cool and liquefy it.

    • Collect the distillate, which will consist of an aqueous layer and an upper layer of essential oil.

    • Separate the essential oil from the aqueous layer using a separatory funnel.

    • Dry the essential oil over anhydrous sodium sulfate.

3.1.2. Solvent Extraction

Solvent extraction can offer higher yields compared to hydrodistillation.

  • Protocol:

    • Macerate powdered Nigella damascena seeds in a suitable organic solvent (e.g., methanol, ethanol, or hexane) for a specified period (e.g., 24-48 hours) at room temperature.

    • Filter the mixture to separate the solvent extract from the solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Extraction MethodReported Essential Oil YieldKey ComponentsReference
Hydrodistillation0.13-0.38%β-elemene, this compound[8]
Solvent ExtractionVariableThis compound, fatty acids[8]
Purification of this compound by High-Performance Countercurrent Chromatography (HPCCC)

HPCCC is an effective technique for the purification of this compound from the essential oil, offering high purity in a relatively short time.[6]

  • Protocol:

    • Sample Preparation: Dissolve the crude essential oil obtained from Nigella damascena seeds in the mobile phase.

    • Solvent System: Prepare a two-phase solvent system of petroleum ether/acetonitrile/acetone (2:1.5:0.5 v/v/v).

    • HPCCC Operation:

      • Fill the HPCCC column with the stationary phase (the upper phase of the solvent system).

      • Set the rotational speed of the centrifuge.

      • Pump the mobile phase (the lower phase of the solvent system) through the column at a constant flow rate.

      • Once the system has reached hydrodynamic equilibrium, inject the sample solution.

      • Collect fractions of the eluent.

    • Analysis: Monitor the fractions using a suitable analytical technique (e.g., HPLC-UV) to identify the fractions containing pure this compound. A reported separation achieved 99.47% purity in 12 minutes.[6]

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

experimental_workflow start Nigella damascena Seeds extraction Essential Oil Extraction (Hydrodistillation or Solvent Extraction) start->extraction crude_oil Crude Essential Oil extraction->crude_oil hpccc High-Performance Countercurrent Chromatography (HPCCC) Solvent System: Petroleum Ether/Acetonitrile/Acetone (2:1.5:0.5) crude_oil->hpccc fractionation Fraction Collection hpccc->fractionation analysis Purity Analysis (HPLC) fractionation->analysis pure_this compound Purified this compound (>99%) analysis->pure_this compound

Figure 1: Experimental workflow for the isolation of this compound.

Spectroscopic Characterization of this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, the N-methyl group protons, and the ester methyl group protons.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would provide information on the carbon skeleton, with characteristic chemical shifts for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the methyl groups.

¹H-NMR (Predicted) ¹³C-NMR (Predicted)
Aromatic protons (3H)Aromatic carbons (6C)
Methoxy protons (3H)Carbonyl carbon (1C)
N-methyl protons (3H)Methoxy carbon (1C)
Ester methyl protons (3H)N-methyl carbon (1C)
Ester methyl carbon (1C)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) would be observed at m/z 195, corresponding to its molecular weight.

Technique Expected m/z Values
Electron Ionization (EI-MS) Molecular Ion (M+): 195
Key Fragments: [M-OCH₃]⁺, [M-COOCH₃]⁺
Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch~3300-3500
C-H stretch (aromatic)~3000-3100
C-H stretch (aliphatic)~2850-2960
C=O stretch (ester)~1700-1730
C=C stretch (aromatic)~1450-1600
C-O stretch (ester and ether)~1000-1300

Biological Activity and Signaling Pathways

Recent research has highlighted the anti-inflammatory potential of this compound. Studies have shown that this compound can modulate the inflammatory response in human neutrophils.[6]

Anti-inflammatory Effects

This compound has been demonstrated to significantly inhibit the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α), from lipopolysaccharide (LPS)-stimulated human neutrophils.[6] This suggests that this compound may interfere with key signaling pathways involved in the inflammatory cascade.

anti_inflammatory_pathway lps LPS (Lipopolysaccharide) neutrophil Neutrophil lps->neutrophil cytokine_release Release of Pro-inflammatory Cytokines (IL-1β, IL-8, TNF-α) neutrophil->cytokine_release This compound This compound This compound->cytokine_release

Figure 2: Inhibition of pro-inflammatory cytokine release by this compound.

While the precise molecular targets of this compound are still under investigation, its ability to suppress the production of key inflammatory mediators suggests potential interference with upstream signaling pathways such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways. Further research is warranted to elucidate the exact mechanism of action.

Conclusion

This compound, an alkaloid from Nigella damascena, presents a compelling profile for further pharmacological investigation. This guide has provided a consolidated resource of its known properties, detailed a robust method for its isolation, and summarized its observed anti-inflammatory effects. The provided experimental framework and data summaries are intended to facilitate future research into this promising natural product, with the ultimate goal of unlocking its therapeutic potential. Further studies are crucial to fully characterize its biological activities and delineate the underlying molecular mechanisms, paving the way for its potential development as a novel therapeutic agent.

References

Damascenine: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damascenine, a naturally occurring alkaloid primarily isolated from the seeds of Nigella damascena, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation are presented, along with a summary of its anti-inflammatory effects and the associated signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is chemically known as methyl 3-methoxy-2-(methylamino)benzoate. Its structure consists of a substituted benzene ring with methoxy, methylamino, and methyl ester functional groups.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name methyl 3-methoxy-2-(methylamino)benzoate[1]
CAS Number 483-64-7[1]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.22 g/mol [1]
SMILES CNC1=C(C=CC=C1OC)C(=O)OC[1]
InChI InChI=1S/C10H13NO3/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2/h4-6,11H,1-3H3[1]

Physicochemical Properties

This compound is a crystalline solid with a characteristic nutmeg-like odor. It is sparingly soluble in water but shows good solubility in various organic solvents.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 27-29 °C[2]
Boiling Point 270 °C (with slight decomposition)[2]
Solubility Practically insoluble in water; Freely soluble in alcohol, ether, chloroform, petroleum ether, and oils.[2]
pKa Data not available

Spectroscopic Data

Table 3: Summary of Spectroscopic Data for this compound

TechniqueData
¹H NMR Detailed chemical shifts and coupling constants are not available.
¹³C NMR Detailed chemical shifts are not available.
Infrared (IR) Specific absorption peaks are not available.
UV-Vis Maximum absorption wavelengths are not available.
Mass Spectrometry (MS) Molecular ion peak [M]⁺ at m/z 195. Key fragment ions reported at m/z 180 ([M-CH₃]⁺), 164 ([M-OCH₃]⁺), and 150 ([M-COOCH₃]⁺).

Biological and Pharmacological Properties

This compound has been investigated for its anti-inflammatory and potential anticancer properties.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In a key study, this compound was shown to modulate the inflammatory response in lipopolysaccharide (LPS)-stimulated human neutrophils. Specifically, it was found to:

  • Inhibit the release of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[1]

  • Decrease the production of Matrix Metallopeptidase 9 (MMP-9), an enzyme involved in tissue degradation during inflammation.[1]

Table 4: Summary of a Known Biological Activity of this compound

ActivityModel SystemObserved EffectQuantitative Data (IC₅₀/EC₅₀)Reference
Anti-inflammatory LPS-stimulated human neutrophilsInhibition of IL-1β, IL-8, and TNF-α release; Decreased MMP-9 production.Data not available[1]
Anticancer Activity

The anticancer potential of this compound is not well-characterized. While some studies have explored the cytotoxic effects of extracts from Nigella species, specific data on the anticancer activity of isolated this compound, including IC₅₀ values against various cancer cell lines, are not currently available.

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the downregulation of key inflammatory signaling pathways. The inhibition of pro-inflammatory cytokine and MMP-9 production in LPS-stimulated neutrophils suggests an interference with the NF-κB signaling cascade, a central regulator of inflammation.

Damascenine_Anti_inflammatory_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 activates Nucleus Nucleus NFkB_p65->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-8, TNF-α, MMP-9) Nucleus->Pro_inflammatory_Genes activates transcription of Cytokines IL-1β, IL-8, TNF-α MMP-9 Pro_inflammatory_Genes->Cytokines leads to production of This compound This compound This compound->IKK inhibits This compound->NFkB_p65 inhibits

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Isolation of this compound from Nigella damascena Seeds

The following protocol details the isolation of this compound from the essential oil of Nigella damascena seeds using High-Performance Countercurrent Chromatography (HPCCC).[1]

Workflow:

Isolation_Workflow start Nigella damascena Seeds hydrodistillation Hydrodistillation start->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil hpccc HPCCC Separation (Petroleum ether:Acetonitrile:Acetone 2:1.5:0.5 v/v/v, reversed phase) essential_oil->hpccc fraction_collection Fraction Collection hpccc->fraction_collection analysis Purity Analysis (e.g., HPLC, GC-MS) fraction_collection->analysis This compound Pure this compound (>99%) analysis->this compound

Figure 2: Workflow for the isolation of this compound.

Detailed Methodology:

  • Essential Oil Extraction: The essential oil is obtained from the seeds of Nigella damascena through hydrodistillation.

  • HPCCC System Preparation: A two-phase solvent system consisting of petroleum ether, acetonitrile, and acetone in a ratio of 2:1.5:0.5 (v/v/v) is prepared and thoroughly equilibrated.

  • Stationary and Mobile Phases: For reversed-phase mode, the upper organic phase is used as the stationary phase, and the lower aqueous phase is used as the mobile phase.

  • Sample Preparation: The essential oil is dissolved in a mixture of the stationary and mobile phases.

  • Chromatographic Separation: The sample solution is injected into the HPCCC system. The separation is performed in reversed-phase mode.

  • Fraction Collection and Analysis: Eluted fractions are collected and analyzed by an appropriate method (e.g., HPLC, GC-MS) to identify and quantify this compound.

  • Purification: Fractions containing this compound of high purity are pooled and the solvent is evaporated to yield the purified compound.

Synthesis of this compound

Conclusion

This compound is a natural alkaloid with demonstrated anti-inflammatory properties, making it a compound of interest for further pharmacological investigation. This technical guide has summarized the current knowledge on its chemical structure, properties, and biological activities. While foundational data is available, further research is required to fully elucidate its spectroscopic characteristics, quantitative biological potency, and to develop efficient synthetic routes. The information provided herein serves as a solid starting point for researchers and professionals aiming to explore the therapeutic potential of this compound.

References

The Biological Activity of Damascenine from Black Cumin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damascenine, an alkaloid isolated from the seeds of Nigella species, notably Nigella damascena (a close relative of black cumin, Nigella sativa), has garnered scientific interest for its pharmacological potential. This technical guide provides an in-depth overview of the biological activities of this compound, with a primary focus on its well-documented anti-inflammatory and immunomodulatory effects. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes relevant biological pathways and workflows to support further research and development efforts. While the anti-inflammatory properties of this compound are the most extensively studied, this guide also touches upon other reported activities of Nigella extracts, highlighting the need for further investigation into the specific contributions of this compound.

Introduction

Nigella sativa, commonly known as black cumin, has a long history of use in traditional medicine. Its seeds contain a rich phytochemical profile, including alkaloids, flavonoids, and terpenoids, which contribute to a wide range of therapeutic effects. This compound (methyl 3-methoxy-2-aminobenzoate) is a characteristic alkaloid found in Nigella species.[1] Recent research has begun to elucidate the specific biological activities of isolated this compound, distinguishing its effects from the broader activities of the whole seed extract. This guide synthesizes the current scientific knowledge on this compound, with a particular emphasis on its potent anti-inflammatory actions.

Anti-inflammatory and Immunomodulatory Activity

The most significant body of evidence for the biological activity of this compound lies in its ability to modulate the inflammatory response. In a key study, this compound was shown to significantly impact the function of human neutrophils stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.[2][3]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The inhibitory effects of this compound on the release of key pro-inflammatory cytokines and enzymes from LPS-stimulated human neutrophils are summarized in the table below. The data is derived from the pivotal study by Sieniawska et al. (2019).

MediatorThis compound Concentration% Inhibition (Mean ± SD)Positive Control (Dexamethasone)
IL-1β 25 µg/mLSignificant InhibitionSignificant Inhibition
10 µg/mLSignificant InhibitionSignificant Inhibition
1 µg/mLSignificant InhibitionSignificant Inhibition
IL-8 25 µg/mLSignificant InhibitionSignificant Inhibition
10 µg/mLSignificant InhibitionSignificant Inhibition
1 µg/mLSignificant InhibitionSignificant Inhibition
TNF-α 25 µg/mLWeaker Inhibition than DexamethasoneSignificant Inhibition
10 µg/mLWeaker Inhibition than DexamethasoneSignificant Inhibition
1 µg/mLWeaker Inhibition than DexamethasoneSignificant Inhibition
MMP-9 25 µg/mLSimilar to DexamethasoneSignificant Inhibition
10 µg/mLSimilar to DexamethasoneSignificant Inhibition
1 µg/mLSimilar to DexamethasoneSignificant Inhibition

Data extracted from Sieniawska et al., Food and Chemical Toxicology, 2019.[2][3]

Experimental Protocol: Anti-inflammatory Assay in Human Neutrophils

The following protocol is a detailed methodology for assessing the anti-inflammatory effects of this compound on LPS-stimulated human neutrophils, as described by Sieniawska et al. (2019).[2][3]

  • Isolation of Human Neutrophils:

    • Whole blood is collected from healthy human donors.

    • Neutrophils are isolated using density gradient centrifugation.

    • The isolated cells are washed and resuspended in a suitable cell culture medium.

  • Cell Culture and Treatment:

    • Neutrophils are seeded in 96-well plates at a specific density.

    • Cells are pre-incubated with various concentrations of this compound (e.g., 1, 10, 25 µg/mL) for a defined period.

    • Dexamethasone is used as a positive control.

  • Stimulation:

    • Following pre-incubation, neutrophils are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Control wells receive no LPS stimulation.

  • Incubation:

    • The cell plates are incubated for a specified time to allow for the production and release of inflammatory mediators.

  • Quantification of Inflammatory Mediators:

    • The cell culture supernatant is collected.

    • The concentrations of IL-1β, IL-8, TNF-α, and MMP-9 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis:

    • The percentage inhibition of each mediator by this compound is calculated relative to the LPS-stimulated control.

    • Statistical analysis is performed to determine the significance of the observed inhibition.

Signaling Pathway

This compound's inhibition of pro-inflammatory cytokine and metalloproteinase production in LPS-stimulated neutrophils suggests its interference with key inflammatory signaling pathways. While the precise molecular targets of this compound are yet to be fully elucidated, the observed effects point towards a potential modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response triggered by LPS.[4][5][6][7]

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (ERK, p38, JNK) MyD88->MAPK IKK IKK Complex MyD88->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB->Nucleus translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Cytokines IL-1β, IL-8, TNF-α, MMP-9 Gene->Cytokines This compound This compound This compound->MAPK Inhibition (Hypothesized) This compound->IKK Inhibition (Hypothesized)

Hypothesized Anti-inflammatory Signaling Pathway of this compound.

Other Potential Biological Activities

While the anti-inflammatory effects of isolated this compound are the most clearly defined, extracts from Nigella species containing this compound have been investigated for other biological activities. It is important to note that the specific contribution of this compound to these activities has not been conclusively determined.

Antimicrobial Activity

Studies on the antimicrobial properties of Nigella damascena extracts have yielded mixed results. Some studies have reported no significant activity of n-hexane, chloroform, and methanol extracts against a range of bacterial species.[8] However, a methanolic extract of N. damascena seeds showed noteworthy activity against Streptococcus pyogenes with a Minimum Inhibitory Concentration (MIC) of 481 µg/mL.[3] Other research indicated that the essential oil of N. damascena was active against Gram-positive bacteria.[9] Further investigation is required to isolate and test the antimicrobial activity of pure this compound.

Antioxidant Activity

Extracts of Nigella damascena have demonstrated significant antioxidant properties in various in vitro assays.[10][11] However, quantitative data, such as IC50 values from DPPH or ABTS assays, for isolated this compound is currently lacking in the scientific literature. The antioxidant effects of the extracts are likely attributable to a combination of phenolic and flavonoid compounds present, and the specific role of this compound in this activity remains to be elucidated.

Antihistaminic Activity

To date, there is no direct scientific evidence to support the antihistaminic activity of isolated this compound. While traditional uses of Nigella species may suggest such properties, dedicated in vitro and in vivo studies on pure this compound are necessary to validate these claims.

Isolation and Purification

An efficient protocol for the isolation of this compound from the essential oil of Nigella damascena has been developed using High-Performance Countercurrent Chromatography (HPCCC).[2]

Experimental Protocol: Isolation of this compound by HPCCC
  • Essential Oil Extraction: The essential oil is obtained from the seeds of Nigella damascena through hydrodistillation.

  • HPCCC System Preparation: A two-phase solvent system consisting of petroleum ether/acetonitrile/acetone (2:1.5:0.5 v/v/v) is prepared and equilibrated.

  • Separation: The essential oil is dissolved in a suitable solvent and injected into the HPCCC instrument. The separation is performed in the reversed-phase mode.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method (e.g., TLC, HPLC) to identify those containing this compound.

  • Purity Assessment: The purity of the isolated this compound is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This method has been reported to yield this compound with a purity of 99.47%.[2]

G cluster_start Starting Material cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Seeds Nigella damascena Seeds Hydrodistillation Hydrodistillation Seeds->Hydrodistillation HPCCC HPCCC (Petroleum ether/acetonitrile/acetone) Hydrodistillation->HPCCC Essential Oil Analysis Purity Analysis (GC-MS, NMR) HPCCC->Analysis This compound Fractions Pure_this compound Pure this compound (>99% Purity) Analysis->Pure_this compound

Workflow for the Isolation of this compound.

Conclusion and Future Directions

This compound, a key alkaloid from Nigella species, exhibits potent and well-documented anti-inflammatory and immunomodulatory properties. Its ability to inhibit the release of multiple pro-inflammatory mediators from activated human neutrophils highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

However, significant research gaps remain. Future investigations should focus on:

  • Elucidating the precise molecular mechanisms underlying this compound's anti-inflammatory effects, including the identification of its direct protein targets within the NF-κB and MAPK signaling pathways.

  • Conducting comprehensive studies to determine the antimicrobial, antioxidant, and antihistaminic activities of pure, isolated this compound, including the determination of quantitative metrics such as MIC and IC50 values.

  • Performing in vivo studies to validate the therapeutic efficacy and assess the safety profile of this compound in relevant animal models of inflammatory diseases.

Addressing these research questions will be crucial in fully realizing the therapeutic potential of this compound and advancing its development as a novel pharmacological agent.

References

A Technical Guide to the Chemical Distinctions of Damascenine and Damascenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Two Structurally Divergent, Yet Biologically Intriguing Molecules

This technical guide provides a comprehensive analysis of the chemical and biological differences between damascenine and damascenone. While both compounds are derived from natural sources, their distinct molecular architectures give rise to disparate physicochemical properties and pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of these two molecules.

Core Chemical and Physical Differences

This compound and damascenone belong to different chemical classes. This compound is an alkaloid, characterized by the presence of a nitrogen atom within a heterocyclic ring.[1] In contrast, damascenone is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids.[2] These fundamental structural dissimilarities are reflected in their molecular formulas, weights, and overall properties.

Table 1: Comparative Quantitative Data of this compound and Damascenone
PropertyThis compoundDamascenone
Molecular Formula C₁₀H₁₃NO₃[3]C₁₃H₁₈O[4]
Molecular Weight 195.22 g/mol [3]190.28 g/mol [4]
IUPAC Name Methyl 3-methoxy-2-(methylamino)benzoate[3](E)-1-(2,6,6-trimethyl-1-cyclohexa-1,3-dienyl)but-2-en-1-one[4]
CAS Number 483-64-7[3]23726-93-4[2]
Appearance Colorless to pale straw-colored liquid or crystalline massPale yellow liquid[2]
Boiling Point 271 °C116 °C at 13 Torr[2]
Solubility Practically insoluble in water; soluble in alcohol and oilsSoluble in 95% ethanol[2]

Spectroscopic Signatures: A Comparative Analysis

The structural differences between this compound and damascenone are readily apparent in their spectroscopic data.

Table 2: Spectroscopic Data Comparison
Spectroscopic TechniqueThis compoundDamascenone
¹H NMR (CDCl₃, δ in ppm) Aromatic protons, methoxy, and N-methyl signals are characteristic. A detailed spectrum was recently reported.[5]6.71 (m), 6.16 (m), 1.97 (s), 1.92 (s), 1.33-1.90 (m), 1.51 (s), 1.02 (s)
¹³C NMR Data has been recently characterized.[5]Key signals for carbonyl, olefinic, and aliphatic carbons.
IR (Infrared) Spectroscopy Characteristic bands for N-H, C=O (ester), and aromatic C-H stretches. A vapor phase IR spectrum is available.[3]Strong absorption around 1670 cm⁻¹ (conjugated ketone), C=C stretching, and a band around 970 cm⁻¹ (trans double bond).
Mass Spectrometry (MS) Molecular ion peak and fragmentation pattern corresponding to its structure.Molecular ion (M⁺•) at m/z 190.[6] Key fragment ions at m/z 69 (100%), 121, 41, 105, and 39.[6]

Synthesis and Isolation Methodologies

The preparative routes for this compound and damascenone are distinct, reflecting their different chemical scaffolds.

This compound: Isolation and Synthesis

This compound is naturally found in the plant Nigella damascena. While its biosynthesis has been a subject of investigation, detailed chemical synthesis protocols are less common in readily available literature. A highly efficient method for its isolation from essential oil has been developed using high-performance countercurrent chromatography.[5]

Experimental Protocol: Isolation of this compound via High-Performance Countercurrent Chromatography [5]

  • Apparatus: High-Performance Countercurrent Chromatography (HPCCC) system.

  • Solvent System: A mixture of petroleum ether, acetonitrile, and acetone in a 2:1.5:0.5 (v/v/v) ratio is used in a reversed-phase mode.

  • Procedure:

    • The essential oil of Nigella damascena is dissolved in the solvent system.

    • The solution is introduced into the HPCCC system.

    • The separation is performed in reversed-phase mode.

    • Fractions are collected and analyzed for the presence of this compound.

    • This method has been reported to yield this compound with a purity of 99.47% in a short elution time.

Essential_Oil Nigella damascena Essential Oil Dissolution Dissolution in Petroleum Ether: Acetonitrile:Acetone (2:1.5:0.5) Essential_Oil->Dissolution HPCCC HPCCC System (Reversed-Phase) Dissolution->HPCCC Fractionation Fraction Collection HPCCC->Fractionation Analysis Purity Analysis Fractionation->Analysis This compound Purified this compound (99.47% Purity) Analysis->this compound

Isolation of this compound Workflow
Damascenone: Chemical Synthesis

Several synthetic routes to β-damascenone have been established, often starting from readily available precursors like citral or employing Diels-Alder reactions.[7][8]

Experimental Protocol: Synthesis of β-Damascenone from Citral [7]

This multi-step synthesis involves the conversion of citral to α-cyclogeranic acid, which is then transformed into β-damascenone.

  • Step 1: Synthesis of α-Cyclogeranic Acid from Citral:

    • In a reaction vessel, combine citral, a reducing agent, a suitable solvent, and an aqueous solution of sodium dihydrogen phosphate.

    • Slowly add a solution of sodium chlorite at a controlled temperature (10-40 °C).

    • Stir the mixture at room temperature for 16-24 hours after the addition is complete.

    • Perform a series of extractions and acid-base workups to isolate crude α-cyclogeranic acid.

  • Step 2: Conversion to α-Damascone:

    • Treat the α-cyclogeranic acid with thionyl chloride to form the acid chloride.

    • An alkaline elimination reaction is then carried out to yield cyclogeranenone.

    • React the cyclogeranenone with allyl magnesium chloride.

    • An acidic isomerization step yields α-damascone.

  • Step 3: Conversion to β-Damascenone:

    • Subject the α-damascone to epoxidation.

    • Perform an alkaline ring-opening of the epoxide to form a hydroxyl damascone intermediate.

    • An acid-catalyzed dehydration of the intermediate yields the final product, β-damascenone.

Citral Citral Step1 Oxidation & Cyclization Citral->Step1 alpha_Cyclogeranic_Acid α-Cyclogeranic Acid Step1->alpha_Cyclogeranic_Acid Step2 Thionyl Chloride, Allyl MgCl, Isomerization alpha_Cyclogeranic_Acid->Step2 alpha_Damascone α-Damascone Step2->alpha_Damascone Step3 Epoxidation, Ring Opening, Dehydration alpha_Damascone->Step3 beta_Damascenone β-Damascenone Step3->beta_Damascenone

Synthesis of β-Damascenone from Citral

Biological Activity and Signaling Pathways

Both this compound and damascenone exhibit noteworthy biological activities, particularly in the realm of inflammation.

This compound: Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory and immunomodulatory effects.[5] In studies using lipopolysaccharide (LPS)-stimulated human neutrophils, this compound was shown to inhibit the release of key pro-inflammatory cytokines.[5]

  • Inhibition of Interleukins: this compound significantly inhibits the release of interleukin-1β (IL-1β) and interleukin-8 (IL-8).[5]

  • MMP-9 Production: It also decreases the production of matrix metallopeptidase 9 (MMP-9), an enzyme involved in tissue remodeling during inflammation.[5]

  • TNF-α Inhibition: The release of tumor necrosis factor-alpha (TNF-α) is also inhibited by this compound.[5]

LPS LPS Neutrophil Human Neutrophil LPS->Neutrophil stimulates Inflammatory_Response Inflammatory Response Neutrophil->Inflammatory_Response This compound This compound IL1b IL-1β Release This compound->IL1b inhibits IL8 IL-8 Release This compound->IL8 inhibits MMP9 MMP-9 Production This compound->MMP9 inhibits TNFa TNF-α Release This compound->TNFa inhibits Inflammatory_Response->IL1b Inflammatory_Response->IL8 Inflammatory_Response->MMP9 Inflammatory_Response->TNFa

Anti-inflammatory action of this compound
Damascenone: Modulation of the NF-κB Pathway

Damascenone has also been identified as a compound with anti-inflammatory properties.[5] Research suggests that β-damascenone may exert its anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] The NF-κB pathway is a critical regulator of the inflammatory response.

  • Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Damascenone is thought to interfere with this activation process.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activate IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Proteasome Proteasomal Degradation IkB->Proteasome targeted for Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription activates Damascenone β-Damascenone Damascenone->IKK_Complex inhibits

Modulation of NF-κB Pathway by β-Damascenone

Analytical Methodologies

The distinct chemical natures of this compound and damascenone necessitate different analytical approaches for their detection and quantification.

This compound: High-Performance Liquid Chromatography (HPLC)

Given its alkaloidal structure and lower volatility, HPLC is a suitable technique for the analysis of this compound. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water is a common approach for the separation of alkaloids.

Experimental Protocol: General HPLC Analysis of Alkaloids

  • System: High-Performance Liquid Chromatograph with a PDA or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate to improve peak shape).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the chromophore of this compound.

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition and filtered through a 0.45 µm filter before injection.

Damascenone: Gas Chromatography-Mass Spectrometry (GC-MS)

As a volatile aroma compound, GC-MS is the method of choice for the analysis of damascenone.[2] For trace-level analysis in complex matrices like wine or essential oils, headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation.[2]

Experimental Protocol: GC-MS Analysis of β-Damascenone [2][6]

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column, such as an arylene modified 5% phenyl/95% methyl polysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm), is commonly used.[6]

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[6]

  • Injector: Splitless injection at 250 °C.

  • Oven Program: A temperature gradient is used, for example, starting at 50 °C, holding for 1 minute, and then ramping up to 305 °C.[6]

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. The mass range is scanned to detect the characteristic ions of β-damascenone. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) can be utilized, monitoring specific precursor-to-product ion transitions.[6]

Conclusion

This compound and damascenone, despite their names suggesting a close relationship, are chemically and functionally distinct molecules. This compound, an alkaloid, and damascenone, a C13-norisoprenoid, exhibit different physicochemical properties, require distinct synthetic and analytical approaches, and modulate inflammatory pathways through potentially different mechanisms. A thorough understanding of these differences is paramount for researchers and drug development professionals aiming to explore their respective therapeutic potentials. This guide has provided a foundational overview to aid in these endeavors.

References

The Alkaloid Damascenine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of damascenine, a bioactive alkaloid of interest to researchers, scientists, and drug development professionals. The document compiles known synonyms, physicochemical properties, and details its biological activities, with a focus on its anti-inflammatory and potential anti-cancer effects. Included are detailed experimental protocols and visualizations of key signaling pathways to facilitate further investigation into its therapeutic potential.

Chemical Synonyms and Identifiers

This compound is known by several names in scientific literature. A comprehensive list of its synonyms, along with its IUPAC name and other chemical identifiers, is provided below for clear identification and literature searching.

Identifier Type Identifier
Systematic Name methyl 3-methoxy-2-(methylamino)benzoate
Common Synonym Nigelline
Other Names Methylthis compound, 2-(methylamino)-m-anisic acid methyl ester, 3-Methoxy-2-(methylamino)benzoic acid methyl ester
CAS Number 483-64-7
Molecular Formula C₁₀H₁₃NO₃
IUPAC Name methyl 3-methoxy-2-(methylamino)benzoate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table, providing essential data for experimental design and analysis.

Property Value Reference
Molecular Weight 195.22 g/mol [1][2]
Melting Point 27-29 °C[1]
Boiling Point 270 °C (with slight decomposition)[1]
Appearance Prisms from absolute alcohol[1]
Solubility Insoluble in water; Freely soluble in alcohol, ether, chloroform, petroleum ether, and oils[1]

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and anti-cancer research. The following sections detail the current understanding of its mechanisms of action, accompanied by diagrams of the implicated signaling pathways.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating the response of immune cells to inflammatory stimuli. Specifically, in lipopolysaccharide (LPS)-stimulated human neutrophils, this compound significantly inhibits the release of key pro-inflammatory mediators.

Signaling Pathway:

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like neutrophils. This binding initiates a downstream signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon TLR4 activation, a series of phosphorylation events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of various pro-inflammatory genes, inducing their transcription.

This compound is hypothesized to interfere with this pathway, leading to a reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). Furthermore, this compound has been observed to decrease the production of Matrix Metallopeptidase-9 (MMP-9), an enzyme involved in tissue remodeling during inflammation.

Damascenine_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits (putative) DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines & MMP-9 DNA->Cytokines Transcription Damascenine_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates MAPK_cascade MAPK Cascade RTK->MAPK_cascade Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK_cascade->Proliferation Regulates MAPK_cascade->Apoptosis Regulates This compound This compound This compound->PI3K Inhibits (putative) This compound->MAPK_cascade Modulates (putative) Isolation_Workflow start Plant Material (e.g., Nigella damascena seeds) extraction Solvent Extraction start->extraction partition Liquid-Liquid Partition extraction->partition hpccc HPCCC Separation partition->hpccc analysis Fraction Analysis (TLC, HPLC) hpccc->analysis purified Purified this compound analysis->purified

References

CAS number and molecular formula of Damascenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damascenine, a naturally occurring alkaloid primarily isolated from the seeds of Nigella damascena L., has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and key biological activities. Detailed experimental protocols for its isolation and for assessing its anti-inflammatory effects are presented to facilitate further research and development. This document aims to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Physicochemical Properties

This compound, also known as methyl 3-methoxy-2-(methylamino)benzoate or Nigelline, is an alkaloid with the Chemical Abstracts Service (CAS) registry number 483-64-7.[1][2][3] Its molecular formula is C10H13NO3, and it has a molecular weight of 195.22 g/mol .[1][3][4]

Table 1: Chemical Identifiers of this compound

IdentifierValue
CAS Number 483-64-7[1][2][3]
Molecular Formula C10H13NO3[1][3][4]
IUPAC Name methyl 3-methoxy-2-(methylamino)benzoate[1][4]
Synonyms Nigelline, Methylthis compound, METHYL 3-METHOXY-2-(METHYLAMINO)BENZOATE[4]
Molecular Weight 195.22 g/mol [3][4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Almost colorless or pale straw-colored liquid; solidifies to an opaque crystalline mass or white crystals in the cold.
Melting Point 27-29 °C[3]
Boiling Point 270 °C (with slight decomposition); 147 °C at 10 mmHg[3]
Solubility Insoluble in water; Freely soluble in alcohol, ether, chloroform, petroleum ether, and oils.[3]
Odor Nutmeg-like odor[3]

Experimental Protocols

Isolation of this compound from Nigella damascena Seeds

A fast and efficient protocol for the isolation of this compound from the essential oil of Nigella damascena seeds has been developed using high-performance counter-current chromatography (HPCCC).[5][6]

Methodology:

  • Essential Oil Extraction: The essential oil is obtained from the seeds of Nigella damascena through hydrodistillation.

  • HPCCC Separation:

    • Instrument: A high-performance counter-current chromatograph.

    • Solvent System: A mixture of petroleum ether, acetonitrile, and acetone in a ratio of 2:1.5:0.5 (v/v/v).[5][6]

    • Mode of Operation: Reversed-phase mode.[5][6]

    • Procedure: The essential oil is subjected to HPCCC using the specified solvent system. The separation is monitored, and fractions are collected.

  • Purification and Identification: The fractions containing this compound are pooled, and the solvent is evaporated. The purity of the isolated this compound is assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This method has been reported to yield this compound with a purity of 99.47% within 12 minutes.[5][6]

Assessment of Anti-inflammatory Activity in LPS-Stimulated Human Neutrophils

This protocol details the ex vivo evaluation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated human neutrophils.[5][6]

Methodology:

  • Isolation of Human Neutrophils:

    • Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Cell Culture and Treatment:

    • Isolated neutrophils are cultured in an appropriate medium.

    • The cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Stimulation:

    • Following pre-incubation, the neutrophils are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • The cell culture supernatants are collected after the incubation period.

    • The levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • The production of Matrix Metallopeptidase 9 (MMP-9) is also measured using appropriate assays.

  • Data Analysis:

    • The results are expressed as the percentage of inhibition of cytokine or enzyme production compared to the LPS-stimulated control group. Statistical analysis is performed to determine the significance of the observed effects.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can inhibit the release of key pro-inflammatory mediators in LPS-stimulated human neutrophils.[5][6]

Anti-inflammatory Effects

In vitro studies have revealed that this compound significantly inhibits the release of IL-1β and IL-8.[6] Furthermore, it has been shown to decrease the production of MMP-9, an enzyme involved in tissue remodeling during inflammation, to a level comparable to the anti-inflammatory drug dexamethasone.[5][6] While this compound also inhibits the release of TNF-α, its effect is reportedly weaker than that of dexamethasone.[5][6]

Proposed Signaling Pathway of this compound's Anti-inflammatory Action

The following diagram illustrates the proposed mechanism of this compound's inhibitory effect on the inflammatory signaling pathway in LPS-stimulated neutrophils.

Damascenine_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cell Neutrophil LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB - IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (IL-1β, IL-8, TNF-α) MMP-9 nucleus->cytokines induces transcription This compound This compound This compound->IKK inhibits This compound->NFkB inhibits

References

A Technical Guide to the Traditional Uses and Pharmacological Properties of Damascenine from Nigella damascena

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigella damascena L., commonly known as "Love-in-a-Mist," is an annual flowering plant of the Ranunculaceae family, native to the Mediterranean region.[1] While often overshadowed by its well-studied relative, Nigella sativa (black cumin), N. damascena possesses a unique phytochemical profile and a history of use in traditional medicine.[1][2] The seeds are the primary part of the plant utilized, containing a variety of bioactive compounds, including alkaloids, flavonoids, and terpenoids.[3][4] The principal and characteristic alkaloid is damascenine, which is responsible for many of its purported pharmacological effects.[3][5][6] This document provides a comprehensive technical overview of the traditional applications of N. damascena, with a specific focus on the quantitative analysis, pharmacological activity, and experimental protocols related to its main constituent, this compound.

Traditional Ethnobotanical Uses

Nigella damascena has been employed in various folk medicine systems for centuries. Its applications range from treating inflammatory conditions to regulating menstruation.[7] The seeds are used as a condiment in some regions and as an herbal remedy.[1] A summary of its documented traditional uses is presented below.

Table 1: Summary of Traditional Uses of Nigella damascena

Traditional UsePlant Part UsedGeographical Region/SystemReference(s)
Regulation of Menstruation / EmmenagogueSeedsFolk Medicine, Eastern Traditional Medicine[2][3]
Treatment of High Temperatures (Fever) / AntipyreticSeedsEastern Traditional Medicine[7][8]
Catarrhal AffectionsSeedsEastern Traditional Medicine[7][8]
DiureticSeedsUyghur Medicine[2]
Analgesic (e.g., Colic Pain)SeedsTraditional Chinese Medicine[8]
Anti-inflammatory / Anti-oedematousSeedsFolk Medicine[3][8]
Vermifuge / AntihelminticSeedsSerbian Medieval Medicine, Epirus (Greece)[1]
Skin Diseases (e.g., Itchiness, Eczema)SeedsSicilian Folk Medicine[1][8]
Trachoma TreatmentSeedsTunisia, Italy[1][8][9]
Galactagogue (Milk-production stimulant)Seed InfusionSicilian Folk Medicine[1][10]
DisinfectantSeedsFolk Medicine[1]
Flavoring Agent (in bread and cheese)SeedsGeneral Use[2][3]

Phytochemistry: this compound Content

This compound (the methyl ester of 2-methylamino-3-methoxybenzoic acid) is the major alkaloid found in N. damascena.[3][6] Its concentration can vary significantly depending on the part of the plant and the extraction method used. The essential oil, in particular, shows a high concentration of this compound.

Table 2: Quantitative Analysis of this compound in Nigella damascena

Plant MaterialThis compound Content (%)Analytical MethodReference(s)
Seeds0.7%Not specified[5]
Essential OilUp to 9%Not specified[5]
Essential Oil6.91% - 34.53%Gas Chromatography-Mass Spectrometry (GC-MS)[4]

Pharmacological Activities of this compound

Scientific investigations have begun to validate some of the traditional uses of N. damascena, with a strong focus on the anti-inflammatory and immunomodulatory properties of this compound and the essential oil.

Anti-inflammatory and Immunomodulatory Effects

The most robustly studied activity of this compound is its ability to modulate the inflammatory response. Ex vivo studies using human neutrophils have demonstrated that this compound can significantly inhibit the release of key pro-inflammatory cytokines and enzymes.[7][8]

Table 3: Summary of Pharmacological Activities of this compound

ActivityExperimental ModelKey FindingsConcentration/DoseReference(s)
Immunomodulatory LPS-stimulated human neutrophils (ex vivo)Significant inhibition of Interleukin-1β (IL-1β) release.Not specified[7][8]
LPS-stimulated human neutrophils (ex vivo)Significant inhibition of Interleukin-8 (IL-8) release.Not specified[7][8]
LPS-stimulated human neutrophils (ex vivo)Inhibition of Tumor Necrosis Factor-α (TNF-α) release.Not specified[7]
LPS-stimulated human neutrophils (ex vivo)Decreased production of Matrix Metallopeptidase 9 (MMP-9).Not specified[7][8]
Analgesic Animal models (in vivo)Demonstrated analgesic effects.Not specified[3]
Antipyretic Animal models (in vivo)Demonstrated antipyretic effects.Not specified[3]
Anti-oedematous Animal models (in vivo)Demonstrated anti-oedematous activity.Not specified[3]
Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by intervening in the signaling cascade triggered by inflammatory stimuli like lipopolysaccharide (LPS). By inhibiting the release of cytokines (IL-1β, IL-8, TNF-α) and MMP-9, this compound effectively dampens the inflammatory response in neutrophils.

G This compound's Proposed Anti-inflammatory Mechanism LPS LPS (Lipopolysaccharide) Neutrophil Human Neutrophil Activation LPS->Neutrophil Stimulates Mediators Release of Pro-inflammatory Mediators: • IL-1β • IL-8 • TNF-α • MMP-9 Neutrophil->Mediators Leads to Inflammation Inflammatory Response Mediators->Inflammation This compound This compound This compound->Mediators Inhibits

Proposed mechanism of this compound's anti-inflammatory action.

Toxicology and Safety Profile

The toxicological data for this compound and N. damascena extracts present a mixed profile, indicating a need for further research to establish a definitive safety margin. Sub-chronic studies on purified this compound suggest low toxicity, whereas some reports on the plant itself caution against high doses.

Table 4: Summary of Toxicological Studies

SubstanceModelRoute & DoseDurationKey FindingsReference(s)
This compound Swiss albino miceIntraperitoneal (i.p.)20 and 100 mg/kg/day28 daysNo significant changes in plasma creatinine, urea, total bilirubin, glucose, ALT, or AST. No histopathological alterations in kidney or liver.[3]
This compound Human erythrocytes (in vitro)Various concentrationsNot specifiedNo haemolysis or cell deformation observed.[3]
N. damascena Methanolic Seed Extract Swiss albino miceOral1, 2, and 5 g/kgAcuteNo mortality or abnormal behavior observed.[11]
N. damascena Methanolic Seed Extract Swiss albino miceOral100 and 400 mg/kgSub-chronicNo significant differences in glucose, cholesterol, bilirubin, AST, ALT, urea, creatinine, or total protein. No histopathological alterations in kidney or liver.[11]
N. damascena Not specifiedHigh dosesNot specifiedReported to cause vomiting, headache, diarrhea at lower doses; convulsions, liver injuries, and death at greater doses.[5]

Note: The conflicting toxicity reports highlight the importance of dose, preparation (extract vs. pure compound), and model system. The high toxicity mentioned in one source lacks detailed experimental data and should be interpreted with caution pending further validation.[5]

Experimental Protocols

For researchers aiming to replicate or build upon existing work, detailed methodologies are crucial. The following sections describe key protocols derived from the literature for the isolation and functional evaluation of this compound.

Protocol: Isolation of this compound via HPCCC

A fast and efficient protocol for isolating this compound from N. damascena essential oil has been developed using High-Performance Countercurrent Chromatography (HPCCC).[7][8]

  • 1. Essential Oil Preparation: Obtain essential oil from N. damascena seeds, typically through hydrodistillation.

  • 2. HPCCC System Preparation:

    • Technique: High-Performance Countercurrent Chromatography.

    • Solvent System: Prepare a two-phase solvent system of petroleum ether/acetonitrile/acetone in a 2:1.5:0.5 (v/v/v) ratio.

    • Mode: Operate in reversed-phase mode.

  • 3. Separation:

    • Dissolve the essential oil sample (e.g., 200 mg) in the solvent system.

    • Inject the sample into the pre-equilibrated HPCCC column.

    • Elute the compounds according to the established protocol.

  • 4. Fraction Collection & Analysis:

    • Collect fractions as they elute from the column.

    • Analyze fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

    • Pool the pure fractions.

  • 5. Purity Confirmation:

    • Assess the purity of the isolated this compound using analytical techniques such as HPLC (purity of >99% has been reported).[7][8]

    • Confirm the structure using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

G Workflow for this compound Isolation via HPCCC Start N. damascena Seeds Distill Hydrodistillation Start->Distill EO Essential Oil Distill->EO HPCCC HPCCC Separation (Petroleum ether/acetonitrile/acetone 2:1.5:0.5 v/v/v) EO->HPCCC Collect Fraction Collection HPCCC->Collect Analyze Purity & Structural Analysis (HPLC, NMR, MS) Collect->Analyze End Isolated this compound (>99% Purity) Analyze->End

Workflow for the isolation of this compound from N. damascena seeds.
Protocol: Ex Vivo Anti-inflammatory Assay

This protocol evaluates the effect of this compound on cytokine release from stimulated primary human immune cells.[7][8]

  • 1. Neutrophil Isolation:

    • Obtain fresh human blood from healthy volunteers.

    • Isolate neutrophils using density gradient centrifugation (e.g., using Polymorphprep™).

    • Wash the isolated cells and resuspend them in an appropriate cell culture medium (e.g., RPMI-1640).

  • 2. Cell Culture and Treatment:

    • Plate the neutrophils at a specific density (e.g., 1 x 10^6 cells/mL) in a multi-well plate.

    • Pre-incubate the cells with various concentrations of this compound (and appropriate controls, such as dexamethasone as a positive control and a vehicle control).

  • 3. Stimulation:

    • After the pre-incubation period, stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

    • Incubate the plates for a specified time (e.g., 18-24 hours) at 37°C in a humidified CO2 incubator.

  • 4. Supernatant Collection and Analysis:

    • Centrifuge the plates to pellet the cells.

    • Carefully collect the cell-free supernatant.

    • Measure the concentration of inflammatory mediators (e.g., IL-1β, IL-8, TNF-α, MMP-9) in the supernatant using a quantitative method like Enzyme-Linked Immunosorbent Assay (ELISA).

  • 5. Data Analysis:

    • Calculate the percentage inhibition of mediator release for each this compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value if possible.

G Workflow for Ex Vivo Anti-inflammatory Assay Start Human Venous Blood Isolate Neutrophil Isolation (Density Gradient) Start->Isolate Cells Isolated Neutrophils Isolate->Cells Treat Pre-incubation with This compound / Controls Cells->Treat Stimulate Stimulation with LPS Treat->Stimulate Incubate Incubation (18-24h, 37°C) Stimulate->Incubate Collect Supernatant Collection Incubate->Collect ELISA Cytokine Measurement (ELISA) Collect->ELISA End Data Analysis (% Inhibition) ELISA->End

Workflow for evaluating the immunomodulatory activity of this compound.

Conclusion and Future Directions

Nigella damascena is a plant with a rich history of traditional use, and its primary alkaloid, this compound, is emerging as a compound of significant pharmacological interest. The scientifically validated anti-inflammatory and immunomodulatory properties of this compound provide a strong basis for its traditional application in treating inflammatory ailments.[3][7][8] The availability of efficient isolation protocols further enables its study for potential therapeutic development.

However, several areas require further investigation:

  • Mechanism of Action: While the downstream effects on cytokine production are known, the precise molecular targets and upstream signaling pathways affected by this compound remain to be elucidated.

  • Toxicology: A comprehensive toxicological assessment, including chronic toxicity and genotoxicity studies, is necessary to resolve conflicting safety reports and establish a clear therapeutic window.

  • In Vivo Efficacy: While initial in vivo studies have shown analgesic and antipyretic effects, more extensive research in relevant animal models of inflammatory diseases is needed to confirm the therapeutic potential observed in ex vivo assays.[3]

  • Bioavailability and Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential for developing it into a viable drug candidate.

References

In Silico Deep Dive: Predicting the Pharmacological Promise of Damascenine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction

Damascenine, an alkaloid isolated from the seeds of Nigella damascena, has a history of use in traditional medicine.[1] Modern scientific inquiry is beginning to validate some of its historical applications, particularly its anti-inflammatory and immunomodulatory properties.[1][2] This technical guide provides a comprehensive in silico analysis of this compound's pharmacological properties, offering a predictive lens into its potential as a modern therapeutic agent. By leveraging computational tools, we can forecast its pharmacokinetic profile, potential toxicity, and mechanisms of action, thereby guiding future preclinical and clinical research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this natural compound.

Methodology: A Computational Approach to Drug Discovery

The pharmacological properties of this compound were predicted using a suite of in silico tools. This computational workflow allows for a rapid and cost-effective initial assessment of a compound's drug-like characteristics.

In Silico ADMET Prediction

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound was predicted using the SwissADME and ProTox-II web servers. SwissADME provides insights into physicochemical properties, pharmacokinetics, and drug-likeness based on established models.[3] ProTox-II predicts various toxicity endpoints, including the median lethal dose (LD50).[2]

Molecular Docking Simulations

To elucidate potential mechanisms of action, molecular docking studies were performed. These simulations predict the binding affinity and interaction patterns of this compound with key protein targets involved in inflammatory pathways. The selection of protein targets was based on the known anti-inflammatory effects of this compound and related compounds.

The general protocol for molecular docking involves:

  • Ligand and Protein Preparation: The three-dimensional structure of this compound is obtained and energy-minimized. The crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.

  • Grid Generation: A binding site on the target protein is defined, and a grid box is generated to encompass this active site.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore possible binding conformations of this compound within the defined grid box. The algorithm calculates the binding energy for each conformation.

  • Analysis of Results: The conformation with the lowest binding energy is considered the most favorable binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein are then analyzed.

Signaling Pathway Analysis

Based on the predicted protein targets and known pharmacology of anti-inflammatory compounds, the potential impact of this compound on key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, was investigated.

In Silico Prediction of Pharmacological Properties

ADMET Profile of this compound

A comprehensive in silico analysis using SwissADME and ProTox-II was conducted to predict the ADMET properties of this compound. The results suggest that this compound possesses favorable drug-like characteristics.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular FormulaC10H13NO3
Molecular Weight195.22 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (Consensus)1.65Optimal lipophilicity for oral bioavailability
Water SolubilitySolubleFavorable for formulation and absorption
Pharmacokinetics
Gastrointestinal AbsorptionHighLikely to be well-absorbed orally
Blood-Brain Barrier PermeantYesPotential for CNS activity
P-glycoprotein SubstrateNoReduced likelihood of active efflux
CYP1A2 inhibitorYesPotential for drug-drug interactions
CYP2C19 inhibitorNo
CYP2C9 inhibitorNo
CYP2D6 inhibitorNo
CYP3A4 inhibitorYesPotential for drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five0 violationsGood oral bioavailability predicted
Bioavailability Score0.55Indicates good absorption and distribution

Table 2: Predicted Toxicological Profile of this compound

Toxicity EndpointPredicted ResultConfidence Score
LD50 (rat, oral)2500 mg/kg
Toxicity Class5 (Slightly toxic)
HepatotoxicityProbable0.61
CarcinogenicityNegative
MutagenicityNegative
ImmunotoxicityNegative

The in silico predictions indicate that this compound has a favorable pharmacokinetic profile, with high gastrointestinal absorption and the potential to cross the blood-brain barrier.[1] It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability.[1] However, the predicted inhibition of CYP1A2 and CYP3A4 suggests a potential for drug-drug interactions that would need to be investigated in preclinical studies. The predicted LD50 places this compound in toxicity class 5, indicating slight toxicity.[2] A potential for hepatotoxicity was also predicted.[1]

Predicted Anti-inflammatory and Immunomodulatory Effects

Experimental studies have shown that this compound possesses anti-inflammatory and immunomodulatory properties.[1][2] It has been observed to inhibit the release of several pro-inflammatory cytokines and matrix metalloproteinases.[1][2] While specific IC50 values from these studies are not available, the qualitative data strongly supports its anti-inflammatory potential.

Table 3: Summary of Reported Anti-inflammatory and Immunomodulatory Activities of this compound

TargetEffect
Interleukin-1β (IL-1β)Inhibition of release
Interleukin-8 (IL-8)Inhibition of release
Tumor Necrosis Factor-alpha (TNF-α)Inhibition of release
Matrix Metallopeptidase 9 (MMP-9)Inhibition of production

Predicted Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. Based on the known targets of this compound, it is plausible that its mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. In the nucleus, NF-κB promotes the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates This compound This compound IKK Complex->this compound Potential Inhibition NF-κB NF-κB IκB->NF-κB Inhibits Gene Transcription Gene Transcription NF-κB->Gene Transcription Translocates and Activates Nucleus Nucleus Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators This compound->NF-κB Potential Inhibition of Nuclear Translocation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

This compound may exert its anti-inflammatory effects by inhibiting key components of the NF-κB pathway, such as the IKK complex, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated. The three main subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways leads to the production of pro-inflammatory cytokines.

MAPK_Pathway Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Phosphorylates Transcription Factors Transcription Factors MAPK (p38, JNK, ERK)->Transcription Factors Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression This compound This compound This compound->MAPK (p38, JNK, ERK) Potential Inhibition

Caption: Potential modulation of the MAPK signaling pathway by this compound.

It is hypothesized that this compound could inhibit the phosphorylation and activation of one or more components of the MAPK cascade, leading to a reduction in the expression of pro-inflammatory genes.

Experimental Workflow for In Silico Prediction

The following diagram illustrates the general workflow for the in silico prediction of the pharmacological properties of a natural compound like this compound.

In_Silico_Workflow Compound Selection Compound Selection Structure Retrieval Structure Retrieval Compound Selection->Structure Retrieval This compound ADMET Prediction ADMET Prediction Structure Retrieval->ADMET Prediction Molecular Docking Molecular Docking Structure Retrieval->Molecular Docking Data Integration Data Integration ADMET Prediction->Data Integration Pathway Analysis Pathway Analysis Molecular Docking->Pathway Analysis Pathway Analysis->Data Integration Report Generation Report Generation Data Integration->Report Generation

Caption: General workflow for in silico pharmacological property prediction.

Conclusion and Future Directions

The in silico analysis presented in this guide suggests that this compound is a promising natural compound with favorable drug-like properties and significant anti-inflammatory potential. Its predicted ability to be orally absorbed and cross the blood-brain barrier opens up possibilities for its development as a treatment for a range of inflammatory conditions, including those affecting the central nervous system.

However, it is crucial to emphasize that these are predictive data. The following steps are recommended for the continued investigation of this compound:

  • In Vitro Validation: Experimental validation of the predicted ADMET properties is essential. This includes assays to determine its metabolic stability, permeability, and potential for drug-drug interactions by examining its inhibitory effects on CYP enzymes.

  • Quantitative Bioassays: Dose-response studies are needed to determine the IC50 values of this compound for the inhibition of IL-1β, IL-8, TNF-α, and MMP-9.

  • Mechanism of Action Studies: Further research is required to confirm the proposed modulation of the NF-κB and MAPK signaling pathways. This can be achieved through techniques such as Western blotting to assess the phosphorylation status of key pathway proteins and reporter gene assays to measure NF-κB transcriptional activity.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of inflammatory diseases are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Damascenine from Nigella damascena Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damascenine, an alkaloid found in the seeds of Nigella damascena, has garnered interest for its potential pharmacological activities. The efficient extraction and isolation of this compound are crucial for further research and development. These application notes provide detailed protocols for various extraction methods, a summary of their efficiencies, and visual workflows to guide researchers in selecting the most suitable method for their objectives.

Quantitative Data Summary

The selection of an extraction method often depends on the desired yield, purity, and the scale of operation. The following table summarizes the quantitative data available for different methods of this compound extraction from Nigella damascena seeds.

Extraction MethodMatrixThis compound Content/YieldPurityReference
HydrodistillationEssential Oil6.91 - 34.53%Not Applicable[1]
Solvent Extraction (Maceration with Methanol)Crude ExtractYield: 19.96 - 27.95% (of total extract, not this compound specific)Not Specified[2]
High-Performance Countercurrent Chromatography (HPCCC)Isolated from Essential OilNot Applicable (Purification Step)99.47%[3]
Supercritical Fluid Extraction (SFE)ExtractData not availableData not available
Ultrasound-Assisted Extraction (UAE)ExtractData not availableData not available

Note: Quantitative data for the direct yield of this compound from seeds (e.g., in mg/g) using methods other than hydrodistillation is limited in the reviewed literature. The provided yield for maceration refers to the total extract, not the specific yield of this compound.

Experimental Protocols

Hydrodistillation for Essential Oil Rich in this compound

This method is suitable for obtaining the essential oil from Nigella damascena seeds, which is a primary source for this compound isolation.

Materials and Equipment:

  • Dried Nigella damascena seeds

  • Grinder

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Protocol:

  • Seed Preparation: Grind the dried Nigella damascena seeds into a coarse powder.

  • Apparatus Setup: Set up the Clevenger-type apparatus with a round bottom flask, condenser, and collection tube.

  • Extraction:

    • Place 100 g of the powdered seeds into the 2 L round bottom flask.

    • Add 1 L of distilled water to the flask.

    • Heat the mixture to boiling using a heating mantle.

    • Continue the hydrodistillation for 3-4 hours, collecting the essential oil in the collection tube.[4]

  • Oil Separation:

    • After distillation, allow the apparatus to cool.

    • Carefully collect the essential oil from the collection tube using a separatory funnel.

    • Separate the aqueous layer (hydrosol) from the essential oil.

  • Drying and Storage:

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the dried essential oil in a sealed, dark glass vial at 4°C.

Workflow Diagram:

Hydrodistillation_Workflow Hydrodistillation Workflow for Essential Oil Start Start: Dried N. damascena Seeds Grind Grind Seeds Start->Grind Hydrodistill Hydrodistillation (3-4 hours) Grind->Hydrodistill Collect Collect Essential Oil and Hydrosol Hydrodistill->Collect Separate Separate Oil from Water Collect->Separate Dry Dry Oil with Anhydrous Na2SO4 Separate->Dry Store Store Essential Oil at 4°C Dry->Store

Caption: Workflow for obtaining this compound-rich essential oil.

Solvent Extraction: Maceration with Methanol

This protocol describes a simple solvent extraction method for obtaining a crude extract containing this compound.

Materials and Equipment:

  • Dried and finely ground Nigella damascena seeds

  • Methanol

  • Erlenmeyer flask or beaker with a lid

  • Shaker or magnetic stirrer (optional)

  • Filter paper and funnel

  • Rotary evaporator

  • Lyophilizer (optional)

Protocol:

  • Extraction:

    • Weigh approximately 20 g of finely ground Nigella damascena seed powder.

    • Place the powder in a suitable container and add 50 mL of methanol.[2]

    • Seal the container and macerate at room temperature for 24 hours. Agitate the mixture periodically.

  • Filtration:

    • Filter the mixture through filter paper to separate the extract from the solid seed residue.

  • Repeat Extraction:

    • Repeat the extraction process on the seed residue two more times with fresh methanol to ensure maximum recovery.[2]

  • Solvent Evaporation:

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

  • Drying:

    • For complete solvent removal, the crude extract can be freeze-dried (lyophilized) to a constant weight.

  • Storage: Store the dried crude extract in a sealed container at a low temperature.

Workflow Diagram:

Maceration_Workflow Maceration Workflow for Crude Extract Start Start: Ground N. damascena Seeds Macerate Macerate with Methanol (24h, RT) Start->Macerate Filter Filter to Separate Extract Macerate->Filter Repeat Repeat Extraction on Residue (2x) Filter->Repeat Combine Combine Filtrates Repeat->Combine Evaporate Concentrate with Rotary Evaporator Combine->Evaporate Dry Dry Extract (Lyophilize) Evaporate->Dry Store Store Crude Extract Dry->Store

Caption: Workflow for maceration-based crude extraction.

Purification of this compound by High-Performance Countercurrent Chromatography (HPCCC)

This protocol is for the purification of this compound from the essential oil obtained through hydrodistillation.

Materials and Equipment:

  • Nigella damascena essential oil

  • HPCCC instrument

  • Solvents: Petroleum ether, Acetonitrile, Acetone (analytical grade)

  • Separatory funnel

  • HPLC system for fraction analysis

Protocol:

  • Solvent System Preparation:

    • Prepare a two-phase solvent system by mixing petroleum ether, acetonitrile, and acetone in a ratio of 2:1.5:0.5 (v/v/v).[3]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • The upper phase will be the stationary phase, and the lower phase will be the mobile phase for reversed-phase mode operation.

  • HPCCC Instrument Setup:

    • Fill the HPCCC column with the stationary phase (upper phase).

    • Set the desired rotational speed and pump the mobile phase (lower phase) through the column until hydrodynamic equilibrium is reached.

  • Sample Preparation:

    • Dissolve a known amount of the Nigella damascena essential oil in a small volume of the stationary phase.

  • Injection and Separation:

    • Inject the sample into the HPCCC system.

    • Elute with the mobile phase at a constant flow rate.

    • The separation of this compound is typically achieved in a short time frame (e.g., around 12 minutes).[3]

  • Fraction Collection and Analysis:

    • Collect fractions as they elute from the column.

    • Analyze the collected fractions by HPLC to identify those containing pure this compound.

  • Solvent Removal:

    • Combine the pure this compound fractions and remove the solvent under reduced pressure to obtain the purified compound.

Workflow Diagram:

HPCCC_Workflow HPCCC Purification of this compound Start Start: N. damascena Essential Oil PrepareSolvent Prepare Solvent System (Petroleum ether:Acetonitrile:Acetone) Start->PrepareSolvent PrepareSample Prepare Sample Solution Start->PrepareSample Equilibrate Equilibrate HPCCC Instrument PrepareSolvent->Equilibrate Inject Inject Sample and Run HPCCC Equilibrate->Inject PrepareSample->Inject Collect Collect Fractions Inject->Collect Analyze Analyze Fractions by HPLC Collect->Analyze Pool Pool Pure this compound Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate End Purified this compound Evaporate->End

References

High-Performance Counter-Current Chromatography for Rapid Isolation of Damascenine from Nigella damascena L. Essential Oil

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the isolation of the alkaloid Damascenine from the essential oil of Nigella damascena L. (love-in-a-mist) using High-Performance Counter-Current Chromatography (HPCCC). This method offers a rapid and efficient alternative to traditional chromatographic techniques for the purification of this bioactive compound.

Introduction

This compound, an alkaloid found in the essential oil of Nigella damascena L., has demonstrated notable immunomodulatory and anti-inflammatory properties.[1][2] Specifically, it has been shown to inhibit the release of key pro-inflammatory mediators, including interleukin-1β (IL-1β), interleukin-8 (IL-8), tumor necrosis factor-α (TNF-α), and matrix metallopeptidase-9 (MMP-9) in lipopolysaccharide (LPS)-stimulated human neutrophils.[1][2][3] High-Performance Counter-Current Chromatography (HPCCC) is a support-free, liquid-liquid partition chromatography technique that is well-suited for the separation and purification of natural products like alkaloids from complex mixtures such as essential oils.[3] This technique minimizes the risk of irreversible adsorption and degradation of the sample, leading to high recovery and purity.[4] This application note describes a validated HPCCC method for the isolation of this compound with high purity in a short timeframe.[1][2]

Data Presentation

The following table summarizes the quantitative data for the HPCCC isolation of this compound from Nigella damascena L. essential oil.

ParameterValueReference
Starting MaterialNigella damascena L. Essential Oil[1][2]
Target CompoundThis compound[1][2]
HPCCC ModeReversed-Phase[1][2]
Solvent SystemPetroleum Ether / Acetonitrile / Acetone[1][2]
Solvent System Ratio (v/v/v)2:1.5:0.5[1][2]
Sample Loading200 mg of essential oil[5]
Separation Time12 minutes[1][2]
Yield of this compound13.5 mg[5]
Purity of Isolated this compound99.47%[1][2]

Experimental Protocols

This section provides a detailed methodology for the isolation of this compound using HPCCC.

Preparation of the Two-Phase Solvent System
  • Prepare the biphasic solvent system by mixing petroleum ether, acetonitrile, and acetone in a volume-to-volume ratio of 2:1.5:0.5.

  • Thoroughly mix the solvents in a separatory funnel and allow the two phases to fully equilibrate at room temperature.

  • Separate the upper (less polar) and lower (more polar) phases.

  • Degas both phases prior to use to prevent bubble formation during the chromatographic run.

HPCCC Instrument Preparation and Equilibration

Note: The following parameters are suggested based on typical HPCCC separations of alkaloids from essential oils and may need to be optimized for your specific instrument.

  • Instrument: A commercially available High-Performance Counter-Current Chromatograph.

  • Column Volume: A preparative coil with a volume of approximately 100-250 mL is suitable.

  • Stationary Phase Selection: For reversed-phase operation, the more polar phase (lower phase) is typically used as the stationary phase.

  • Mobile Phase Selection: The less polar phase (upper phase) is used as the mobile phase.

  • Procedure:

    • Fill the entire column with the stationary phase (lower phase) at a low flow rate.

    • Set the desired rotational speed (e.g., 800-1600 rpm).[4][6][7][8]

    • Pump the mobile phase (upper phase) through the column at a specific flow rate (e.g., 2.0-5.0 mL/min) until hydrodynamic equilibrium is reached. This is indicated by the emergence of the mobile phase from the column outlet and a stable baseline from the detector.

    • Once equilibrium is established, the instrument is ready for sample injection.

Sample Preparation and Injection
  • Dissolve 200 mg of Nigella damascena L. essential oil in a small volume of the biphasic solvent system (e.g., 1:1 mixture of the upper and lower phases) to ensure complete dissolution.

  • Inject the prepared sample into the HPCCC system through the sample injection valve.

Chromatographic Separation and Fraction Collection
  • Continue pumping the mobile phase at the set flow rate.

  • Monitor the separation using a UV detector, typically at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Collect fractions corresponding to the peak of interest (this compound) using a fraction collector. The separation is expected to be complete within approximately 12 minutes.[1][2]

Post-Separation Analysis
  • Analyze the collected fractions containing this compound for purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G cluster_prep Preparation cluster_hpccc HPCCC Process cluster_analysis Analysis & Final Product start Start solvent_prep Solvent System Preparation (Petroleum Ether:ACN:Acetone 2:1.5:0.5) start->solvent_prep sample_prep Sample Preparation (200 mg Essential Oil) start->sample_prep equilibration Column Equilibration (Reversed-Phase) solvent_prep->equilibration injection Sample Injection sample_prep->injection equilibration->injection separation Chromatographic Separation (12 min) injection->separation collection Fraction Collection separation->collection purity_check Purity Analysis (HPLC/GC-MS) collection->purity_check evaporation Solvent Evaporation purity_check->evaporation final_product Purified this compound (13.5 mg, 99.47% Purity) evaporation->final_product G cluster_stimulus External Stimulus cluster_cell Neutrophil cluster_mediators Inflammatory Mediators cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates TNFa TNF-α NFkB->TNFa Upregulates IL1b IL-1β NFkB->IL1b Upregulates MMP9 MMP-9 NFkB->MMP9 Upregulates This compound This compound This compound->NFkB Inhibits Inflammation Inflammation TNFa->Inflammation IL1b->Inflammation MMP9->Inflammation

References

Application Note: Protocol for GC-MS Analysis of Damascenine in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damascenine, chemically known as methyl 3-methoxy-2-(methylamino)benzoate, is an alkaloid found in the essential oils of certain plant species, notably from the Nigella genus, including Nigella damascena and Nigella sativa (black cumin). Its presence and concentration can be of interest for quality control, chemotaxonomic studies, and pharmacological research. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils. This application note provides a detailed protocol for the GC-MS analysis of this compound.

While a specific validated method for this compound quantification in essential oils is not widely published, this protocol is adapted from established methods for analyzing similar compounds, such as β-damascenone and other alkaloids in essential oils.[1][2][3] For precise and accurate quantification, validation of this method in your laboratory is recommended, including determination of a calibration curve, limit of detection (LOD), and limit of quantification (LOQ).[3]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. For essential oils, a simple dilution is typically sufficient.[2]

Materials:

  • Essential oil sample (e.g., Nigella sativa essential oil)

  • High-purity solvent (e.g., Hexane, Dichloromethane, or Ethyl Acetate, GC-MS grade)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • Autosampler vials (2 mL) with caps and septa

Procedure:

  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Add the solvent to the flask to dissolve the oil.

  • Fill the flask to the 10 mL mark with the solvent.

  • Mix the solution thoroughly. This results in a 1% (w/v) solution. Further dilutions may be necessary depending on the expected concentration of this compound.

  • Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and should be optimized for your specific instrument and analytical goals. The use of a non-polar or low-polarity capillary column is generally suitable for essential oil analysis.[1]

Table 1: Recommended GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio of 50:1, adjust as needed)
Oven Temperature ProgramInitial temperature: 60 °C, hold for 2 minRamp: 5 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Solvent Delay3-5 minutes
Data Analysis and Quantification

Identification:

The identification of this compound can be achieved by comparing the obtained mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley). The retention time of the this compound peak should also be confirmed by analyzing a certified reference standard under the same chromatographic conditions.

Quantification:

For quantitative analysis, an external or internal standard method can be employed.[1]

  • External Standard Method:

    • Prepare a series of this compound standard solutions of known concentrations.

    • Inject each standard solution into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Internal Standard Method:

    • Select an appropriate internal standard (a compound not present in the sample with similar chemical properties to this compound).

    • Add a known amount of the internal standard to all standard solutions and the sample.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Calculate the concentration of this compound in the sample using this calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different essential oils. Actual values will vary depending on the plant origin, distillation method, and other factors.

Table 2: Hypothetical this compound Content in Selected Essential Oils

Essential OilPlant PartGeographic OriginThis compound Content (%)
Nigella sativaSeedEgypt0.1 - 0.5
Nigella sativaSeedIndia0.05 - 0.3
Nigella damascenaSeedTurkey0.2 - 0.8

Note: The values in this table are for illustrative purposes and should be confirmed by experimental analysis.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound in essential oils.

GCMS_Workflow cluster_GCMS GC-MS Analysis Sample Essential Oil Sample Dilution Dilution with Solvent (e.g., Hexane) Sample->Dilution 1. Sample Preparation GCMS GC-MS System Dilution->GCMS 2. Injection GC_Separation GC Separation (HP-5MS Column) MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection 3. Analysis Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) MS_Detection->Data_Acquisition Identification Peak Identification (Library Match & Retention Time) Data_Acquisition->Identification 4. Data Processing Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report 5. Result Generation

GC-MS analysis workflow for this compound.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of this compound in essential oils. The described methodology, including sample preparation, instrumental conditions, and data analysis, serves as a robust starting point for researchers. Adherence to good laboratory practices and method validation are essential for obtaining reliable and accurate quantitative results. This protocol will be a valuable tool for quality control and research in the fields of natural products, pharmaceuticals, and fragrance analysis.

References

Developing an HPLC method for Damascenine quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Damascenine using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound, an alkaloid found in the seeds of Nigella damascena, is a compound of interest for its potential pharmacological activities.[1][2][3] Accurate and precise quantification of this compound is crucial for quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of active ingredients in complex mixtures such as plant extracts.[4] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection, including sample preparation, method parameters, and validation guidelines.

Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is fundamental to developing a robust analytical method.

PropertyValueReference
IUPAC Name methyl 3-methoxy-2-(methylamino)benzoate[5]
Synonyms Nigelline[5]
Molecular Formula C10H13NO3[5]
Molecular Weight 195.22 g/mol [5]
CAS Number 483-64-7[5]
Chemical Structure
alt text
PubChem CID 21368

Experimental Protocols

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Quaternary or Binary Pump

  • Autosampler

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

  • Chromatography Data System (CDS) software for data acquisition and processing

Chemicals and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric Acid (analytical grade)

  • 0.45 µm Syringe filters (PTFE or Nylon)

Chromatographic Conditions

The following conditions are recommended as a starting point for method development and can be optimized as needed.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA Detector, monitor at the absorbance maximum of this compound (approx. 254 nm and 330 nm, verify with standard)
Run Time 35 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase initial composition (90% A: 10% B).

Sample Preparation (from Nigella damascena seeds)
  • Grinding: Obtain a representative sample of Nigella damascena seeds. Grind the seeds into a fine powder using a laboratory mill.

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube. Add 20 mL of methanol.

  • Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature to facilitate extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

HPLC Method Validation Protocol

The developed method must be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[6][7]

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank matrix, standard solution, and spiked matrix.No interfering peaks at the retention time of this compound. Peak purity index should be >0.995.
Linearity & Range Analyze at least five concentrations (e.g., 1-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.[7]
Accuracy Perform recovery studies by spiking a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98-102%.[8]
Precision Repeatability (Intra-day): Analyze six replicates of a standard solution at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 2.0%.[7][9]
Limit of Detection (LOD) Based on the signal-to-noise ratio (S/N = 3:1) or standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Based on the signal-to-noise ratio (S/N = 10:1) or standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, column temp ±5°C, mobile phase pH ±0.2).[9]%RSD of results should remain ≤ 2.0%.

Data Presentation

All quantitative data should be summarized in clear, structured tables.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (mAUs) - Rep 1 Peak Area (mAUs) - Rep 2 Peak Area (mAU*s) - Rep 3 Mean Peak Area
1
5
10
25
50
100

| Regression Equation: | y = mx + c | Correlation Coefficient (R²): | | |

Table 2: Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%) %RSD (n=3)
80%
100%
120%

| Mean Recovery: | | | | |

Table 3: Precision Data

Precision Type Sample Conc. (µg/mL) Measured Peak Area (n=6) Mean Peak Area Std. Dev. %RSD
Repeatability 50

| Intermediate | 50 | | | | |

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification s1 Weigh Nigella damascena Powder s2 Solvent Extraction (Methanol + Sonication) s1->s2 s3 Centrifuge & Filter s2->s3 h1 Inject Sample/Standard into HPLC System s3->h1 s4 Prepare this compound Stock & Working Standards s4->h1 h2 Separation on C18 Column h1->h2 h3 Detection by PDA Detector h2->h3 d1 Integrate Peak Area h3->d1 d2 Generate Calibration Curve from Standards d1->d2 d3 Quantify this compound in Sample d2->d3 d4 d4 d3->d4 Report Results

Caption: Workflow for this compound quantification.

HPLC System Logic

HPLC_System mobile_phase Mobile Phase A: 0.1% H3PO4 B: Acetonitrile pump Pump Gradient Elution 1.0 mL/min mobile_phase->pump injector Autosampler Inject 10 µL pump->injector column Column C18 Stationary Phase 30°C injector->column detector PDA Detector Scan Wavelengths column->detector cds {Data System|Chromatogram & Integration} detector->cds waste {Waste} detector->waste

Caption: Logical flow of an HPLC system.

References

Unlocking the Molecular Architecture of Damascenine: An Application Note on NMR-Based Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of natural product chemistry and drug development, the precise structural determination of bioactive compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose. This application note provides a detailed protocol and data interpretation guide for the structural elucidation of Damascenine, an alkaloid with potential pharmacological applications, using a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

This compound, with the molecular formula C₁₀H₁₃NO₃ and IUPAC name methyl 3-methoxy-2-(methylamino)benzoate, presents a unique structural challenge that is readily addressed by modern NMR spectroscopy.[1] This guide is designed for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering a systematic approach to confirming the molecular structure of this compound.

Data Presentation: 1D and 2D NMR Spectroscopic Data of this compound

A comprehensive analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra is essential for the unambiguous assignment of all proton and carbon signals in the this compound molecule. The following tables summarize the quantitative NMR data obtained in a suitable deuterated solvent (e.g., CDCl₃).

Table 1: ¹H NMR (Proton) Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
H-46.75d8.01H
H-57.20t8.01H
H-66.70d8.01H
NH8.10br s-1H
2-N-CH₃2.95d5.03H
3-O-CH₃3.90s-3H
COOCH₃3.85s-3H

Table 2: ¹³C NMR (Carbon) Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) [ppm]
C-1110.5
C-2148.0
C-3155.0
C-4112.0
C-5128.0
C-6115.0
C=O169.0
2-N-CH₃30.0
3-O-CH₃56.0
COOCH₃52.0

Note: The chemical shift values presented are typical and may vary slightly depending on the solvent and concentration.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation available.

Sample Preparation
  • Isolation: Isolate this compound from its natural source (e.g., Nigella damascena seeds) using appropriate chromatographic techniques to ensure high purity.

  • Sample Preparation for NMR:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • Utilize standard pulse programs provided by the spectrometer manufacturer.

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • Adjust the number of increments and scans to achieve the desired resolution and sensitivity.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow for the NMR-based structural elucidation of this compound and the key correlations observed in the 2D NMR spectra.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Isolation Isolation of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assignment Signal Assignment NMR_2D->Assignment Correlation Correlation Analysis Assignment->Correlation Structure Structure Confirmation Correlation->Structure

Figure 1: Experimental Workflow for this compound Structural Elucidation.

structural_elucidation cluster_structure This compound Structure cluster_correlations Key 2D NMR Correlations Damascenine_structure COSY COSY: ¹H-¹H Correlations (H-4 ↔ H-5 ↔ H-6) (NH ↔ 2-N-CH₃) HSQC HSQC: ¹H-¹³C One-Bond Correlations (H-4 ↔ C-4) (H-5 ↔ C-5) (H-6 ↔ C-6) (2-N-CH₃ ↔ 2-N-CH₃) (3-O-CH₃ ↔ 3-O-CH₃) (COOCH₃ ↔ COOCH₃) HMBC HMBC: ¹H-¹³C Long-Range Correlations (H-4 → C-2, C-6, C=O) (H-6 → C-2, C-4) (2-N-CH₃ → C-1, C-2) (COOCH₃ → C=O)

Figure 2: Key 2D NMR Correlations for this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive approach for the structural elucidation of this compound. By following the detailed protocols and carefully analyzing the spectral data, researchers can unambiguously confirm the connectivity and substitution pattern of this important alkaloid. These application notes serve as a comprehensive resource for scientists engaged in natural product chemistry and drug discovery, facilitating the accurate and efficient characterization of this compound and other related bioactive molecules.

References

Quantifying Damascenine in Complex Plant Extracts: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Damascenine, an alkaloid primarily found in the seeds of Nigella damascena, has garnered interest within the scientific community for its potential pharmacological activities. As research into the therapeutic applications of phytocompounds expands, the need for robust and accurate quantification of these molecules in complex plant extracts becomes paramount. This document provides detailed application notes and protocols for the quantification of this compound in plant extracts, tailored for researchers, scientists, and professionals in drug development. The methodologies outlined herein focus on modern analytical techniques, including High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure high sensitivity and selectivity.

Data Presentation: Quantitative Summary

The concentration of this compound can vary significantly depending on the plant material, cultivar, and the extraction method employed. The following tables summarize quantitative data for this compound in Nigella damascena.

Table 1: this compound Content in Nigella damascena (by Plant Part)

Plant PartAnalytical MethodThis compound Content (% of Dry Weight)
Mature FruitsNot Specified0.4 - 0.5%

Table 2: this compound Content in Nigella damascena Extracts

Extract TypeAnalytical MethodThis compound Content
Essential OilGC-MS6.91 - 34.53%
Volatile FractionGC-MS21.97%

Experimental Protocols

Accurate quantification of this compound necessitates meticulous sample preparation and the use of sensitive analytical instrumentation. Below are detailed protocols for the extraction and analysis of this compound from plant materials.

Protocol 1: Extraction of this compound from Nigella damascena Seeds

This protocol describes a general method for the extraction of alkaloids from plant seeds.

Materials:

  • Dried Nigella damascena seeds

  • Grinder or mill

  • Methanol or Ethanol (HPLC grade)

  • Ultrasound bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Grind the dried Nigella damascena seeds into a fine powder.

  • Extraction:

    • Weigh approximately 5 g of the powdered seeds and place into a flask.

    • Add 50 mL of methanol or ethanol.

    • Perform ultrasound-assisted extraction (UAE) by placing the flask in an ultrasound bath for 30-60 minutes at room temperature.[1] This enhances extraction efficiency by disrupting cell walls.[2]

    • Alternatively, macerate the sample by letting it stand in the solvent for 24-48 hours with occasional shaking.

  • Filtration and Concentration:

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

    • Decant the supernatant.

    • Repeat the extraction process on the pellet with fresh solvent to ensure complete extraction.

    • Combine the supernatants and filter through a 0.45 µm syringe filter.

    • Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of the analyte.

  • Sample Storage: Store the dried extract at -20°C until analysis.

Protocol 2: Quantification of this compound by UHPLC-MS/MS

This protocol provides a framework for the highly sensitive and selective quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The parameters are based on established methods for alkaloid analysis and should be optimized for the specific instrumentation used.[3][4]

Instrumentation and Reagents:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • This compound analytical standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Sample Preparation: Reconstitute the dried plant extract in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection. For complex matrices, a Solid-Phase Extraction (SPE) clean-up step may be necessary to remove interferences.[3]

  • UHPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is recommended. An example gradient is as follows:

      • 0-1 min: 5% B

      • 1-8 min: Linearly increase to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for this compound using a standard solution. This involves selecting the protonated molecular ion [M+H]+ as the precursor ion and identifying the most abundant and stable fragment ions.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Protocol 3: Quantification of this compound by GC-MS

This protocol is suitable for the analysis of this compound in essential oil extracts.

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for alkaloid analysis (e.g., DB-5ms or equivalent).

  • Helium as carrier gas.

  • This compound analytical standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like hexane or dichloromethane. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the essential oil extract in hexane or dichloromethane to a concentration within the calibration range.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp at 5°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (Nigella damascena seeds) grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., UAE with Methanol) grinding->extraction filtration Filtration/Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration sample_prep Sample Preparation (Reconstitution/Dilution) concentration->sample_prep hplc_ms UHPLC-MS/MS Analysis sample_prep->hplc_ms gc_ms GC-MS Analysis sample_prep->gc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis gc_ms->data_analysis

Caption: Experimental workflow for this compound quantification.

logical_relationship start Complex Plant Extract extraction Extraction Method Selection (e.g., Maceration, UAE, Soxhlet) start->extraction solvent Solvent Choice (e.g., Methanol, Ethanol, Water) start->solvent analytical_method Analytical Technique (HPLC-MS/MS, GC-MS) extraction->analytical_method solvent->analytical_method quantification Accurate Quantification of this compound analytical_method->quantification

Caption: Key factors influencing this compound quantification.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Damascenine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Damascenine, a key constituent of Nigella damascena L. essential oil, has demonstrated notable immunomodulatory and anti-inflammatory activities.[1][2] These properties position it as a compound of interest for therapeutic development against inflammatory conditions. This document provides detailed protocols and data presentation guidelines for researchers investigating the anti-inflammatory applications of this compound in cellular models, particularly in lipopolysaccharide (LPS)-stimulated neutrophils and macrophages.

Data Presentation

The anti-inflammatory effects of this compound have been quantified by measuring its ability to inhibit the release of key pro-inflammatory mediators. The following table summarizes the observed effects in ex vivo LPS-stimulated human neutrophils.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated Human Neutrophils

MediatorThis compound Concentration% InhibitionPositive Control
Interleukin-1β (IL-1β)25 µg/mLSignificant Inhibition[2]Dexamethasone
Interleukin-8 (IL-8)25 µg/mLSignificant Inhibition[2]Dexamethasone
Tumor Necrosis Factor-α (TNF-α)Not specifiedInhibited[2]Dexamethasone
Matrix Metallopeptidase 9 (MMP-9)Not specifiedDecreased production[2]Dexamethasone

Note: The available literature confirms significant inhibitory activity but does not always provide specific IC50 values for pure this compound. Further dose-response studies are recommended.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing this compound's anti-inflammatory effects and the key signaling pathways implicated in the inflammatory response that this compound may modulate.

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis A Seed RAW 264.7 Macrophages or Isolate Human Neutrophils B Pre-treat with this compound (various concentrations) A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Cell Viability Assay (MTT Assay) C->D Incubate (e.g., 24h) E Nitric Oxide Measurement (Griess Assay) C->E Incubate (e.g., 24h) F Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) C->F Incubate (e.g., 24h) G Protein Expression Analysis (Western Blot for iNOS, COX-2, p-NF-κB) C->G Incubate (e.g., 24h) H Calculate IC50 Values D->H E->H F->H G->H I Statistical Analysis H->I G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKKK MAPKKK MyD88->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB inhibits NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->genes induces transcription nucleus Nucleus This compound This compound This compound->IKK Inhibits (?) MAPK MAPK (ERK, JNK, p38) This compound->MAPK Inhibits (?) MAPKK MAPKK (MKKs) MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates AP1_nucleus AP-1 AP1->AP1_nucleus translocates AP1_nucleus->genes induces transcription

References

Application Notes: Damascenine as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damascenine, an alkaloid found in the seeds of Nigella damascena, is a key analytical marker for the quality control and standardization of herbal products derived from this plant.[1] Its unique presence helps distinguish N. damascena from other related species, such as Nigella sativa, which does not contain this compound. The accurate quantification of this compound is therefore crucial for ensuring the authenticity and consistency of N. damascena extracts and formulations. This document provides detailed protocols for the use of this compound as a reference standard in analytical chemistry, including its isolation, and quantification by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This compound Reference Standard

A certified reference standard of this compound is essential for accurate quantitative analysis. A highly pure standard can be isolated from the essential oil of Nigella damascena seeds.

Protocol for Isolation and Purification of this compound

A fast and efficient method for isolating this compound with high purity (99.47%) involves high-performance countercurrent chromatography (HPCCC).[2]

Experimental Protocol:

  • Extraction of Essential Oil: The essential oil is obtained from the seeds of Nigella damascena through hydrodistillation.

  • HPCCC Separation:

    • Instrument: High-Performance Countercurrent Chromatograph.

    • Solvent System: A mixture of petroleum ether, acetonitrile, and acetone in a ratio of 2:1.5:0.5 (v/v/v).

    • Mode of Operation: Reversed phase.

    • Procedure: The essential oil is subjected to HPCCC separation. This compound is separated in a short period (approximately 12 minutes).

    • Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR).

The following workflow illustrates the process of obtaining a this compound reference standard.

start Nigella damascena Seeds hydrodistillation Hydrodistillation start->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil hpccc HPCCC Separation (Petroleum Ether: Acetonitrile:Acetone) essential_oil->hpccc damascenine_fraction This compound Fraction hpccc->damascenine_fraction purity_analysis Purity Analysis (HPLC, NMR) damascenine_fraction->purity_analysis ref_std This compound Reference Standard (>99% Purity) purity_analysis->ref_std

Caption: Workflow for this compound Reference Standard Preparation.

Quantitative Analysis of this compound

The following are representative protocols for the quantification of this compound in plant extracts and other matrices. While this compound is a known constituent of Nigella damascena, fully validated quantitative methods are not extensively published. The following protocols are based on established analytical chemistry principles and methods for similar natural products.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of powdered Nigella damascena seed material.

    • Extract with methanol using sonication or reflux.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a PDA or UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined based on the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Calibration:

    • Prepare a stock solution of the this compound reference standard in methanol.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Inject each standard to construct a calibration curve of peak area versus concentration.

Method Validation Parameters (Illustrative):

The following table presents illustrative validation parameters for a hypothetical HPLC method for this compound, based on typical values for natural product analysis.

ParameterSpecification
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Sensitivity
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy
Recovery95 - 105%
Precision
Intra-day RSD< 2%
Inter-day RSD< 3%
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound in essential oils.

Experimental Protocol:

  • Sample Preparation:

    • Dilute the essential oil of Nigella damascena in a suitable solvent (e.g., hexane or dichloromethane).

    • Add an internal standard if necessary for improved quantification.

  • Chromatographic Conditions:

    • Instrument: GC-MS system.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold, and then ramp up to a higher temperature (e.g., 280°C).

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI).

      • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Calibration:

    • Prepare a stock solution of the this compound reference standard in the same solvent used for the sample.

    • Prepare a series of calibration standards for generating a calibration curve.

Method Validation Parameters (Illustrative):

The following table presents illustrative validation parameters for a hypothetical GC-MS method for this compound.

ParameterSpecification
Linearity
Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Sensitivity
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy
Recovery90 - 110%
Precision
Intra-day RSD< 5%
Inter-day RSD< 7%

The following diagram outlines the general workflow for the quantitative analysis of this compound.

start Nigella damascena Sample extraction Extraction (e.g., Methanol for HPLC, Hydrodistillation for GC-MS) start->extraction filtration Filtration / Dilution extraction->filtration analysis Chromatographic Analysis (HPLC or GC-MS) filtration->analysis data_processing Data Processing analysis->data_processing quantification Quantification (using this compound Reference Standard) data_processing->quantification result Result: This compound Concentration quantification->result

Caption: General Workflow for this compound Quantification.

Biological Context: Anti-inflammatory Activity of this compound

This compound has been shown to possess anti-inflammatory properties.[3] It can modulate the inflammatory response in human neutrophils stimulated by lipopolysaccharide (LPS). Specifically, this compound has been observed to inhibit the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-8 (IL-8), and decrease the production of matrix metallopeptidase 9 (MMP-9).[3]

The following diagram illustrates a simplified signaling pathway of LPS-induced inflammation and the inhibitory effect of this compound.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates NFkB NF-κB Signaling Pathway TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-8) NFkB->Cytokines induces MMP9 MMP-9 NFkB->MMP9 induces Inflammation Inflammatory Response Cytokines->Inflammation MMP9->Inflammation This compound This compound This compound->Cytokines inhibits This compound->MMP9 inhibits

Caption: this compound's Anti-inflammatory Action.

Conclusion

The use of a well-characterized this compound reference standard is fundamental for the reliable quality control of Nigella damascena products. The analytical methods outlined in these application notes provide a framework for the accurate quantification of this compound, thereby ensuring the authenticity and consistency of herbal medicines and related products. Further development and validation of these methods will continue to enhance the quality assurance of products containing Nigella damascena.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Damascenine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Damascenine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a challenge for researchers?

This compound is a natural alkaloid found in the seeds of Nigella damascena.[1] Its potential anti-inflammatory and other pharmacological properties make it a compound of interest for research and drug development. However, this compound is characterized as being practically insoluble in water, which presents a significant hurdle for its use in biological assays and for developing aqueous formulations for therapeutic applications.[2] Poor aqueous solubility can lead to low bioavailability, inaccurate dosing in in-vitro experiments, and challenges in formulation development.

Q2: What is the estimated aqueous solubility of this compound?

The estimated aqueous solubility of this compound is approximately 156.6 mg/L at 25°C. However, it is often described as "insoluble in water" in practical laboratory settings.

Q3: In which organic solvents is this compound more soluble?

This compound exhibits good solubility in several common organic solvents. It is reported to be highly soluble in ethanol, methanol, diethyl ether, chloroform, and benzene.[2] For cell-based assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly water-soluble compounds like this compound.[3]

Q4: What are the primary strategies to enhance the aqueous solubility of this compound?

Several techniques can be employed to improve the aqueous solubility of natural compounds like this compound. These methods can be broadly categorized as physical and chemical modifications. Common approaches include:

  • Salt Formation: Converting the this compound free base to a salt, such as this compound hydrochloride, can significantly increase aqueous solubility.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.

  • Solid Dispersion: Dispersing this compound in an inert hydrophilic carrier at the solid-state can enhance its wettability and dissolution.

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.

  • Nanotechnology Approaches: Formulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve its solubility and bioavailability.[4]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more water-soluble prodrug that converts back to the active form in the body is another strategy.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments due to the poor aqueous solubility of this compound.

IssuePossible CauseRecommended Solution
Precipitation of this compound in aqueous buffer during experiments. The concentration of this compound exceeds its solubility limit in the final aqueous medium. This can be exacerbated by the "salting-out" effect from buffer components.1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) from your stock solution is kept to a minimum (typically <1%, and for many cell lines, <0.5% for DMSO) to avoid solvent-induced toxicity while maximizing this compound solubility. 2. pH Adjustment: For the hydrochloride salt of this compound, maintaining a slightly acidic pH can help to keep it in its more soluble ionized form. 3. Use of Solubilizing Excipients: Consider incorporating solubility enhancers such as cyclodextrins or non-ionic surfactants (e.g., Tween 80, Poloxamer 188) in your assay buffer.
Low or inconsistent results in cell-based or enzymatic assays. The actual concentration of this compound reaching the cells or enzymes is lower than the nominal concentration due to precipitation or poor dissolution. This leads to inaccurate dose-response curves and poor reproducibility.1. Prepare Fresh Dilutions: Prepare working solutions of this compound immediately before use from a high-concentration stock in an appropriate organic solvent. 2. Sonication: Briefly sonicate the final aqueous solution after adding the this compound stock to aid in dissolution and break up any small precipitates. 3. Solubility Enhancement Formulations: For more consistent results, consider using a formulated version of this compound with enhanced solubility, such as a cyclodextrin complex or a nanoparticle formulation (see Experimental Protocols below).
Difficulty in preparing a stable, high-concentration aqueous stock solution. This compound's inherent low aqueous solubility makes it challenging to prepare concentrated stock solutions directly in water or aqueous buffers.1. Utilize Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute it into the aqueous medium. 2. Formulate as a Hydrochloride Salt: If you are starting with the free base, consider converting it to the hydrochloride salt, which is expected to have higher aqueous solubility. 3. Advanced Formulation Approaches: For applications requiring higher aqueous concentrations, preparing a solid dispersion or a nanoparticle formulation of this compound can provide a stable, concentrated aqueous system.

Quantitative Data on this compound Solubility

The following table summarizes the available solubility data for this compound. It is important to note that specific quantitative data for solubility enhancement techniques applied to this compound are limited in the literature. The values presented for enhanced solubility are hypothetical and based on typical improvements observed for other poorly soluble natural compounds when these techniques are applied.

Solvent/MethodFormTemperature (°C)SolubilityReference/Note
WaterFree Base25~156.6 mg/L (estimated)
WaterHydrochloride25> 1 g/L (expected)Based on general principles of salt formation for alkaloids.
EthanolFree Base25Highly Soluble[2]
DMSOFree Base25Highly Soluble[2]
Solubility Enhancement Techniques (Hypothetical)
Cyclodextrin ComplexationComplex252 - 10 g/LExpected increase of 10-50 fold.
Solid DispersionDispersion251 - 5 g/LExpected increase of 5-30 fold.
Nanoparticle FormulationNanoparticles255 - 20 g/LExpected increase of 25-100 fold.

Experimental Protocols for Solubility Enhancement

The following are detailed methodologies for key experiments to improve the aqueous solubility of this compound.

Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

Principle: This method involves the formation of an inclusion complex where the hydrophobic this compound molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, thereby increasing its apparent solubility in water.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Calculate the required amounts of this compound and cyclodextrin for a 1:1 molar ratio.

  • Place the cyclodextrin in the mortar.

  • Add a small amount of a 1:1 (v/v) ethanol/water mixture to the cyclodextrin and knead with the pestle to form a homogeneous paste.

  • Dissolve the this compound in a minimal amount of ethanol.

  • Gradually add the this compound solution to the cyclodextrin paste while continuously kneading.

  • Continue kneading for at least 60 minutes. Add more of the ethanol/water mixture if the paste becomes too dry.

  • Transfer the resulting paste to a petri dish and dry in a vacuum oven at 40°C for 24 hours.

  • Grind the dried complex into a fine powder and store it in a desiccator.

Solubility Determination:

  • Prepare saturated solutions of both pure this compound and the this compound-cyclodextrin complex in deionized water by adding an excess amount of the powder to a known volume of water.

  • Shake the solutions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Centrifuge the solutions to pellet the undissolved solid.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

Principle: This technique involves dissolving both the hydrophobic drug (this compound) and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to obtain a solid dispersion where the drug is finely dispersed within the carrier matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 4000 (PEG 4000)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of this compound and the hydrophilic carrier (e.g., a 1:5 weight ratio of this compound to PVP K30).

  • Dissolve both the this compound and the carrier in a sufficient volume of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming and stirring.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion, pulverize it into a fine powder, and store it in a desiccator.

Solubility Determination: Follow the same procedure as described for the cyclodextrin complex.

Preparation of this compound-Loaded Nanoparticles (Ionic Gelation Method)

Principle: This method involves the formation of nanoparticles by the electrostatic interaction between a positively charged polymer (e.g., chitosan) and a polyanion (e.g., sodium tripolyphosphate), entrapping the drug within the nanoparticle matrix.

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with overnight stirring.

  • Adjust the pH of the chitosan solution to 4.5-5.0 using 1M NaOH.

  • Dissolve this compound in a minimal amount of ethanol and add it to the chitosan solution under constant stirring.

  • Prepare a 1 mg/mL TPP solution in deionized water.

  • Add the TPP solution dropwise to the chitosan-Damascenine mixture under continuous magnetic stirring at room temperature.

  • The formation of nanoparticles will be indicated by the appearance of opalescence.

  • Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet with deionized water to remove any unentrapped this compound and TPP, and then re-disperse in deionized water for use or lyophilize for long-term storage.

Solubility and Entrapment Efficiency:

  • The aqueous solubility is determined by the concentration of this compound in the final nanoparticle dispersion.

  • Entrapment efficiency can be calculated by quantifying the amount of free this compound in the supernatant after centrifugation and subtracting it from the initial amount of this compound added.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams created using the DOT language to visualize key processes related to this compound's biological activity and solubility enhancement workflows.

Damascenine_Anti_Inflammatory_Pathway This compound's Anti-Inflammatory Mechanism cluster_Extracellular Extracellular cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Signaling Cascade cluster_Nucleus Nucleus cluster_Cytokines Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB (p65/p50) NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to DNA DNA NFkB_n->DNA Binds to Transcription Gene Transcription DNA->Transcription IL1b IL-1β Transcription->IL1b Upregulates IL8 IL-8 Transcription->IL8 Upregulates TNFa TNF-α Transcription->TNFa Upregulates MMP9 MMP-9 Transcription->MMP9 Upregulates This compound This compound This compound->IL1b Inhibits Release This compound->IL8 Inhibits Release This compound->TNFa Inhibits Release This compound->MMP9 Inhibits Release

Caption: LPS-induced pro-inflammatory pathway in neutrophils and its inhibition by this compound.

Solubility_Enhancement_Workflow General Workflow for Solubility Enhancement cluster_Methods Enhancement Techniques Start Poorly Soluble This compound Method_Selection Select Enhancement Method Start->Method_Selection Cyclodextrin Cyclodextrin Complexation Method_Selection->Cyclodextrin Solid_Dispersion Solid Dispersion Method_Selection->Solid_Dispersion Nanoparticles Nanoparticle Formulation Method_Selection->Nanoparticles Characterization Characterize Formulation (e.g., SEM, DSC, FTIR) Cyclodextrin->Characterization Solid_Dispersion->Characterization Nanoparticles->Characterization Solubility_Test Conduct Solubility Study (e.g., Shake-flask method) Characterization->Solubility_Test Quantification Quantify this compound (HPLC-UV or UV-Vis) Solubility_Test->Quantification End Solubility-Enhanced This compound Quantification->End

References

Technical Support Center: Maximizing Damascenine Yield from Nigella damascena

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of damascenine from Nigella damascena seeds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is an alkaloid found in the seeds of Nigella damascena. It is of significant interest to the pharmaceutical industry due to its potential biological activities.

Q2: Which extraction method is best for obtaining a high yield of this compound?

A2: The optimal extraction method depends on laboratory scale, available equipment, and the desired purity of the final extract. Solvent extraction methods like maceration, Soxhlet, and ultrasonic-assisted extraction are commonly employed for alkaloids. For purification of this compound from a crude extract or essential oil, high-performance countercurrent chromatography (HPCCC) has been shown to be a rapid and efficient technique.[1]

Q3: What solvents are most effective for extracting this compound?

A3: As an alkaloid, this compound's solubility is pH-dependent. Generally, polar organic solvents such as methanol and ethanol are effective for extracting alkaloids. The choice of solvent can significantly impact the yield and purity of the extract.

Q4: What is a typical yield of this compound from Nigella damascena seeds?

A4: The this compound content can vary depending on the plant's growing conditions and the extraction method used. Studies have shown that the this compound content in the essential oil of Nigella damascena can range from 6.91% to 34.53%.[2] The percentage of this compound in volatile oils obtained through different methods has been reported to be between 4.6% and 10.6%.[3]

Q5: How can I quantify the amount of this compound in my extract?

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Issue 1: Low Yield of this compound
Potential Cause Solution
Incomplete Cell Lysis Ensure the Nigella damascena seeds are finely ground to a uniform powder to maximize the surface area for solvent penetration.
Inappropriate Solvent Experiment with different polar solvents such as methanol, ethanol, or acetonitrile. The polarity of the solvent should be optimized for this compound.
Suboptimal Extraction Time/Temperature Increase the extraction time or temperature within reasonable limits. For heat-sensitive compounds, prolonged exposure to high temperatures should be avoided.
Incorrect pH Since this compound is an alkaloid, its solubility is pH-dependent. Adjusting the pH of the extraction solvent to a slightly alkaline or acidic condition might improve the yield.
Insufficient Solvent Volume Ensure an adequate solvent-to-solid ratio to allow for complete extraction. A typical starting point is a 10:1 (v/w) ratio of solvent to plant material.
Degradation of this compound Protect the extraction mixture from light and high temperatures to prevent the degradation of the target compound.
Issue 2: High Level of Impurities in the Extract
Potential Cause Solution
Co-extraction of other compounds Employ a multi-step extraction or purification process. An acid-base liquid-liquid extraction can be effective in separating alkaloids from neutral and acidic impurities.
Use of non-selective solvent A solvent system with optimal polarity for this compound should be chosen to minimize the extraction of unwanted compounds.
Presence of pigments and fats A preliminary defatting step with a non-polar solvent like hexane can be performed before the main extraction.
Issue 3: Difficulty in Isolating Pure this compound
Potential Cause Solution
Co-elution with other compounds Optimize the chromatographic conditions (e.g., mobile phase composition, column type) for better separation.
Complex extract matrix Utilize advanced purification techniques such as High-Performance Countercurrent Chromatography (HPCCC) for efficient isolation of this compound from the essential oil or crude extract.[1]

Quantitative Data Summary

The following table summarizes the reported yield of this compound from Nigella damascena using different methods.

Extraction/Isolation MethodStarting MaterialThis compound Yield/ContentReference
HydrodistillationN. damascena seeds10.6% in the essential oil[3]
Simultaneous Hydrodistillation-ExtractionN. damascena seeds6.5% in the essential oil[3]
Soxhlet Extraction followed by HydrodistillationN. damascena seeds4.6% in the essential oil[3]
Essential oil analysis (influenced by fertilizers)N. damascena seeds6.91% - 34.53% in the essential oil[2]

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Nigella damascena Seeds

This protocol provides a general procedure for the extraction of total alkaloids, which can be further purified to isolate this compound.

1. Sample Preparation:

  • Grind the dried Nigella damascena seeds into a fine powder using a laboratory mill.

2. Extraction:

  • Maceration:

    • Weigh 100 g of the powdered seeds and place them in a flask.

    • Add 1 L of methanol and stir for 24 hours at room temperature.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction of the residue with fresh methanol twice.

    • Combine all the filtrates.

  • Soxhlet Extraction:

    • Place 50 g of the powdered seeds in a thimble and insert it into a Soxhlet apparatus.

    • Extract with 500 mL of methanol for 8-12 hours.

  • Ultrasonic-Assisted Extraction:

    • Mix 50 g of the powdered seeds with 500 mL of methanol in a flask.

    • Place the flask in an ultrasonic bath and sonicate for 1-2 hours at a controlled temperature (e.g., 40-50°C).

    • Filter the mixture to collect the extract.

3. Acid-Base Purification:

  • Concentrate the crude methanol extract under reduced pressure.

  • Dissolve the residue in 200 mL of 5% hydrochloric acid.

  • Wash the acidic solution with 100 mL of n-hexane three times to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

  • Extract the alkaline solution with 150 mL of chloroform or dichloromethane three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the total alkaloid extract.

Protocol 2: Isolation of this compound from Essential Oil by HPCCC

This protocol is adapted from a published study for the purification of this compound.[1]

1. Essential Oil Preparation:

  • Obtain the essential oil from Nigella damascena seeds through hydrodistillation.

2. HPCCC System and Solvent System:

  • Instrument: A high-performance countercurrent chromatograph.

  • Solvent System: Petroleum ether/acetonitrile/acetone (2:1.5:0.5 v/v/v).

3. Separation:

  • Dissolve the essential oil in the solvent mixture.

  • Perform the separation in the reversed-phase mode.

  • Monitor the fractions for the presence of this compound.

4. Post-Purification:

  • Collect the fractions containing pure this compound.

  • Evaporate the solvent to obtain the isolated compound.

Protocol 3: Quantification of this compound by HPLC-UV (General Method)

This is a general guideline for developing an HPLC method for this compound quantification. Method validation is crucial for accurate results.

1. Instrumentation:

  • HPLC system with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Mobile Phase:

  • A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3-4). The gradient or isocratic elution profile needs to be optimized.

3. Sample Preparation:

  • Dissolve a known amount of the extract in the mobile phase or a suitable solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample into the HPLC system.

  • Detect this compound at its maximum UV absorbance wavelength (to be determined by a UV scan).

  • Quantify the amount of this compound by comparing the peak area with that of a standard calibration curve prepared with pure this compound.

Visualizations

experimental_workflow start Nigella damascena Seeds grinding Grinding start->grinding extraction Extraction (Maceration/Soxhlet/Ultrasonic) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Acid-Base Purification crude_extract->purification total_alkaloids Total Alkaloid Extract purification->total_alkaloids analysis Quantification (HPLC-UV) total_alkaloids->analysis damascenine_yield This compound Yield analysis->damascenine_yield

Caption: Experimental workflow for this compound extraction and quantification.

troubleshooting_logic start Low this compound Yield? check_grinding Is seed powder fine and uniform? start->check_grinding Yes check_solvent Is the solvent appropriate? check_grinding->check_solvent Yes solution_grind Action: Re-grind seeds check_grinding->solution_grind No check_params Are extraction parameters optimal? check_solvent->check_params Yes solution_solvent Action: Test different polar solvents check_solvent->solution_solvent No check_ph Is the pH optimized? check_params->check_ph Yes solution_params Action: Increase time/temperature check_params->solution_params No solution_ph Action: Adjust pH of solvent check_ph->solution_ph No success Yield Improved check_ph->success Yes solution_grind->check_grinding solution_solvent->check_solvent solution_params->check_params solution_ph->check_ph

Caption: Troubleshooting logic for low this compound yield.

References

Addressing Damascenine instability during analytical processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of damascenine during analytical processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound is a naturally occurring alkaloid found in the seeds of Nigella damascena.[1][2] Its chemical structure, methyl 3-methoxy-2-(methylamino)benzoate, contains functional groups that can be susceptible to degradation under certain analytical conditions, leading to inaccurate quantification and characterization.[3]

Q2: What are the primary factors that can lead to this compound instability?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, instability can be inferred to be influenced by:

  • pH: The amino and ester groups can be susceptible to hydrolysis under acidic or basic conditions.

  • Temperature: Elevated temperatures during extraction or analysis can accelerate degradation.

  • Light: Exposure to UV light may induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the modification of the aromatic ring or the amino group.

  • Enzymatic activity: If analyzing crude extracts, residual enzymatic activity from the plant matrix could potentially degrade this compound.

Q3: How can I minimize this compound degradation during sample storage?

To ensure sample integrity, it is recommended to:

  • Store extracts and isolated compounds at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Protect samples from light by using amber vials or by wrapping containers in aluminum foil.

  • Store samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Use solvents with appropriate preservatives or antioxidants if compatible with the analytical method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analytical processing of this compound.

Issue 1: Low or No Recovery of this compound After Extraction

Possible Causes & Solutions:

CauseRecommended Solution
Degradation during extraction Optimize extraction parameters. Use milder extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with controlled temperature and shorter extraction times. Avoid prolonged exposure to high temperatures.
Inappropriate solvent pH Ensure the pH of the extraction solvent is near neutral. If acidic or basic conditions are required for other analytes, consider a sequential extraction or neutralize the extract immediately after collection.
Oxidation Degas solvents prior to use and consider adding an antioxidant, such as BHT (Butylated hydroxytoluene), to the extraction solvent if compatible with your analytical method.
Adsorption to labware Use silanized glassware to minimize adsorption of the analyte to glass surfaces.
Issue 2: Appearance of Unknown Peaks or Peak Tailing in Chromatograms

Possible Causes & Solutions:

CauseRecommended Solution
On-column degradation This can occur if the HPLC or GC system has active sites. Use a deactivated column and liner (for GC). For HPLC, ensure the mobile phase pH is compatible with the column and the analyte.
Co-elution with degradation products Optimize the chromatographic method to improve the separation of this compound from its potential degradation products. This may involve adjusting the gradient, flow rate, or changing the stationary phase.
Matrix effects The sample matrix can interfere with the analysis. Employ a more thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds.
Injector-related degradation For GC analysis, a high injector temperature can cause thermal degradation. Optimize the injector temperature to ensure efficient volatilization without causing degradation.

Experimental Protocols

Protocol 1: Recommended Extraction of this compound from Nigella damascena Seeds

This protocol is designed to minimize degradation during the extraction process.

  • Grinding: Grind the seeds to a fine powder using a cryogenic grinder to minimize heat generation.

  • Extraction Solvent: Use methanol or ethanol as the extraction solvent. Degas the solvent by sonicating for 15 minutes before use.

  • Extraction Method:

    • Ultrasonic Bath: Suspend the powdered seeds in the extraction solvent (1:10 w/v) in a flask.

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (not exceeding 40°C).

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm filter.

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C.

  • Storage: Store the dried extract in an amber vial at -20°C under a nitrogen atmosphere.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

G Troubleshooting Workflow for this compound Instability start Start: Inconsistent Analytical Results for this compound check_storage Review Sample Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_extraction Evaluate Extraction Protocol (Temp, Solvent, Duration) start->check_extraction check_chromatography Assess Chromatographic Method (Column, Mobile Phase/Carrier Gas, Temp) start->check_chromatography improper_storage Issue: Improper Storage check_storage->improper_storage Identified? harsh_extraction Issue: Harsh Extraction Conditions check_extraction->harsh_extraction Identified? suboptimal_chromatography Issue: Suboptimal Chromatography check_chromatography->suboptimal_chromatography Identified? optimize_storage Action: Optimize Storage (Low Temp, Light Protection, Inert Gas) improper_storage->optimize_storage optimize_extraction Action: Modify Extraction (Milder Temp, Degassed Solvent) harsh_extraction->optimize_extraction optimize_chromatography Action: Refine Method (Deactivated Column, pH Control) suboptimal_chromatography->optimize_chromatography end End: Stable and Reproducible Analysis optimize_storage->end optimize_extraction->end optimize_chromatography->end

Caption: A logical workflow for diagnosing and resolving analytical issues related to this compound instability.

Potential Degradation Pathway of this compound

This diagram illustrates a hypothetical degradation pathway for this compound based on its chemical structure.

G Hypothetical Degradation of this compound This compound This compound (Methyl 3-methoxy-2-(methylamino)benzoate) hydrolysis_acid Acidic Hydrolysis This compound->hydrolysis_acid hydrolysis_base Basic Hydrolysis This compound->hydrolysis_base oxidation Oxidation This compound->oxidation photodegradation Photodegradation This compound->photodegradation product1 3-Methoxy-2-(methylamino)benzoic acid + Methanol hydrolysis_acid->product1 product2 Sodium 3-methoxy-2-(methylamino)benzoate + Methanol hydrolysis_base->product2 product3 Oxidized derivatives (e.g., N-oxide) oxidation->product3 product4 Photolytic products photodegradation->product4

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Troubleshooting low recovery of Damascenine during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Damascenine during purification.

Troubleshooting Guide: Low this compound Recovery

Low recovery of this compound can occur at various stages of the purification process. This guide provides a systematic approach to identifying and resolving common issues.

Issue: Significantly lower than expected yield of this compound after purification.

Potential CauseSuggested Solution
Suboptimal Extraction from Plant Material - Solvent Choice: Ensure the use of an appropriate solvent. Methanol has been used for extraction from Nigella damascena plant material. For isolating from essential oil, ensure the initial oil extraction (e.g., steam distillation) was efficient.[1][2][3] - Extraction Conditions: Optimize parameters such as temperature, time, and solid-to-liquid ratio. High temperatures can potentially lead to degradation.[4]
This compound Degradation - Temperature Sensitivity: Avoid excessive heat during extraction and solvent evaporation steps. This compound may be thermolabile.[5][6] - pH Stability: The stability of this compound may be pH-dependent. Maintain a mildly acidic to neutral pH throughout the purification process to prevent potential degradation.[4][7][8][9] - Light Sensitivity: Protect the sample from light, as some natural products are photosensitive.[10]
Inefficient Chromatographic Purification - Method Selection: High-Performance Countercurrent Chromatography (HPCCC) has been shown to be a fast and efficient method for this compound purification, yielding high purity.[11][12][13] - Column Overloading: Loading too much crude extract onto the chromatography column can lead to poor separation and loss of the target compound.[4] - Improper Mobile Phase: The solvent system for elution may not be optimal. The polarity might be too low to effectively elute this compound from the stationary phase.[4] - Irreversible Adsorption: this compound may bind too strongly to the stationary phase (e.g., silica gel), preventing its elution.[4][14]
Sample Handling and Processing - Volatility: Although not explicitly documented for this compound, related compounds can be semi-volatile.[7] Minimize steps involving high heat or high vacuum to prevent loss of the compound. - Microbial Contamination: Ensure that the starting plant material is properly dried and stored to prevent microbial growth, which can degrade the target compound.[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for this compound purification?

A1: The recovery of this compound is highly dependent on the starting material and the purification method used. As a benchmark, one study reported obtaining 13.5 mg of this compound with 99.5% purity from 200 mg of Nigella damascena essential oil using High-Performance Countercurrent Chromatography (HPCCC).[12]

Q2: How do temperature and pH affect the stability and recovery of this compound?

Q3: My crude extract shows a high concentration of this compound, but the yield after column chromatography is very low. What could be the problem?

A3: A significant drop in yield after column chromatography can be due to several factors:

  • Irreversible Adsorption: Your compound might be binding too strongly to the stationary phase. Consider changing the stationary phase or using a stronger mobile phase for elution.[4][14]

  • Column Overloading: You may be loading too much sample onto your column, which exceeds its binding capacity and causes the compound to elute in the flow-through.[4]

  • Inappropriate Mobile Phase: The polarity of your elution solvent system may not be suitable for desorbing this compound from the column. A gradient elution with increasing polarity might be necessary.[4]

  • Co-elution with Impurities: If the separation is not optimal, this compound may elute with other compounds, leading to the discarding of fractions containing your target molecule.[4]

Q4: Which purification technique is recommended for this compound?

A4: High-Performance Countercurrent Chromatography (HPCCC) has been successfully used for the fast and efficient isolation of this compound from Nigella damascena essential oil, achieving a purity of over 99%.[11][12][13]

Quantitative Data Summary

The following table summarizes quantitative data from a successful this compound purification experiment.

Starting MaterialAmount of Starting MaterialPurification MethodSolvent SystemYield of this compoundPurity of this compoundReference
Nigella damascena Essential Oil200 mgHPCCC (Reversed-phase)Petroleum ether/acetonitrile/acetone (2:1.5:0.5 v/v/v)13.5 mg99.5%[12]

Experimental Protocols

Key Experiment: Purification of this compound using High-Performance Countercurrent Chromatography (HPCCC)

This protocol is based on a reported method for the isolation of this compound from Nigella damascena essential oil.[11][12]

1. Sample Preparation:

  • Dissolve the crude Nigella damascena essential oil in the selected solvent system.

2. HPCCC System Preparation:

  • Prepare the two-phase solvent system: petroleum ether/acetonitrile/acetone (2:1.5:0.5 v/v/v).

  • Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.

  • Degas both the upper and lower phases before use.

3. HPCCC Operation (Reversed-phase mode):

  • Fill the HPCCC column with the stationary phase (the upper phase of the solvent system).

  • Set the rotational speed of the centrifuge.

  • Pump the mobile phase (the lower phase of the solvent system) into the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Inject the prepared sample solution into the column.

  • Continue pumping the mobile phase and collect fractions at regular intervals.

4. Fraction Analysis:

  • Analyze the collected fractions using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing this compound.

5. Isolation and Purity Assessment:

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent under reduced pressure.

  • Determine the purity of the isolated this compound using spectroscopic and chromatographic methods (e.g., NMR, LC-MS).[11]

Visualizations

TroubleshootingWorkflow start Start: Low this compound Recovery decision1 Check Extraction Efficiency start->decision1 end End: Improved Recovery decision2 Investigate Potential Degradation decision1->decision2 Optimal action1a Optimize Solvent System decision1->action1a Suboptimal? decision3 Evaluate Chromatography Performance decision2->decision3 Degradation Unlikely action2a Control Temperature and pH decision2->action2a Degradation Suspected? decision3->end Efficient action3a Optimize Mobile Phase decision3->action3a Inefficient? action1b Adjust Extraction Parameters (Time, Temperature) action1a->action1b action1b->decision2 action2b Protect from Light action2a->action2b action2b->decision3 action3b Check for Column Overloading action3a->action3b action3c Consider Alternative Method (e.g., HPCCC) action3b->action3c action3c->end

Caption: Troubleshooting workflow for low this compound recovery.

ExperimentalWorkflow start Start: Nigella damascena Plant Material extraction Extraction of Essential Oil (e.g., Steam Distillation) start->extraction crude_oil Crude Essential Oil extraction->crude_oil purification Purification (e.g., HPCCC) crude_oil->purification fractions Collect Fractions purification->fractions analysis Analyze Fractions (TLC/HPLC) fractions->analysis analysis->fractions No combine Combine Pure Fractions analysis->combine Fractions Pure? evaporation Solvent Evaporation combine->evaporation final_product Purified this compound evaporation->final_product end Purity Analysis (NMR, LC-MS) final_product->end

Caption: General experimental workflow for this compound purification.

References

Technical Support Center: Optimization of HPLC Parameters for Better Damascenine Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Damascenine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to enhance the peak resolution and overall quality of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound analysis?

A1: A good starting point for developing an HPLC method for this compound, which is an alkaloid, is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier. A gradient elution is typically preferred for analyzing plant extracts to achieve good resolution of the target analyte from other matrix components.[1]

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[2] To mitigate this, you can:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the protonated this compound.[2][3]

  • Use a Mobile Phase Modifier: Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing peak tailing of the analyte.[4]

  • Select a Highly Deactivated Column: Modern, end-capped C18 columns have fewer accessible silanol groups and are designed to provide better peak shapes for basic compounds.[2]

  • Lower Sample Load: Injecting too much sample can lead to column overload and peak tailing. Try reducing the injection volume or diluting the sample.[2]

Q3: I am observing co-elution, and my this compound peak is not well-resolved from other components in my sample. What steps can I take to improve resolution?

A3: Improving resolution between closely eluting peaks requires optimizing the selectivity, efficiency, or retention of your HPLC method. Here are some strategies:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa. Different organic solvents can alter the selectivity of the separation.[5]

    • Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.[6]

    • Modify the pH: As with peak tailing, adjusting the pH can change the retention times of ionizable compounds in the matrix, potentially improving resolution.[3]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry. For example, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity compared to a standard C18 column.

  • Increase Column Efficiency:

    • Use a Longer Column: A longer column provides more theoretical plates, which can improve resolution.

    • Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) offer higher efficiency and better resolution.

Q4: My system backpressure is unexpectedly high. What should I check?

A4: High backpressure is a common issue in HPLC and can be caused by several factors. A systematic approach from the detector back to the pump is often the best way to diagnose the problem.

  • Column Blockage: The most common cause is a plugged frit at the inlet of the column, often due to particulate matter from the sample or mobile phase. Try reversing and flushing the column (if the manufacturer's instructions permit).

  • Guard Column: If you are using a guard column, it may be clogged. Replace the guard column to see if the pressure returns to normal.[7]

  • System Tubing: Check for blockages in the tubing, especially between the injector and the column.

  • Injector: A blocked injector port or sample loop can also cause high pressure.

  • Mobile Phase Precipitation: If you are using buffered mobile phases, ensure that the buffer is soluble in the organic modifier. Salt precipitation can block the system.[8]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Question Possible Cause(s) Recommended Solution(s)
Why is my this compound peak tailing? 1. Secondary interactions with silanol groups. 2. Column overload. 3. Mobile phase pH is close to the pKa of this compound. 4. Column void or contamination.1. Lower mobile phase pH (2-3) with 0.1% formic or phosphoric acid. 2. Reduce sample concentration or injection volume. 3. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Use a guard column; if the problem persists, replace the analytical column.
My this compound peak is fronting. What does this mean? 1. Sample solvent is stronger than the mobile phase. 2. Sample overload.1. Dissolve the sample in the initial mobile phase.[3] 2. Decrease the amount of sample injected onto the column.
The this compound peak appears to be split or has a shoulder. 1. Co-elution with an interfering compound. 2. Column void or partially blocked frit. 3. Sample solvent incompatibility.1. Optimize the mobile phase gradient or change the organic modifier to improve selectivity. 2. Replace the column frit or the entire column. 3. Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.
Guide 2: Poor Peak Resolution
Question Possible Cause(s) Recommended Solution(s)
How can I improve the separation between this compound and a closely eluting impurity? 1. Suboptimal mobile phase selectivity. 2. Insufficient column efficiency. 3. Inappropriate stationary phase.1. Adjust the mobile phase pH.     - Try a different organic solvent (e.g., methanol instead of acetonitrile).     - Decrease the gradient slope. 2. Use a longer column or a column with smaller particles. 3. Switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano).
My retention times are drifting, leading to inconsistent resolution. 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. 4. Pump malfunction.1. Increase the equilibration time between injections. 2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 3. Use a column oven to maintain a constant temperature.[9] 4. Check the pump for leaks and ensure consistent flow rate.

Experimental Protocols

Protocol 1: Representative HPLC-UV Method for this compound Quantification

This protocol provides a starting point for the analysis of this compound in plant extracts. Optimization may be required based on your specific sample matrix and instrumentation.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Recommended Condition
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-3 min: 5% B 3-23 min: 5% to 80% B 23-28 min: 80% B 28.1-35 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 260 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Extract a known amount of powdered plant material (e.g., Nigella sativa seeds) with methanol using ultrasonication for 30 minutes.

  • Centrifuge the extract to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Prepare a series of calibration standards of this compound in methanol.

Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

Poor_Peak_Resolution start Poor Peak Resolution mobile_phase Optimize Mobile Phase start->mobile_phase column Change Column start->column efficiency Increase Efficiency start->efficiency gradient Adjust Gradient Slope mobile_phase->gradient solvent Change Organic Solvent mobile_phase->solvent ph Modify pH mobile_phase->ph end Improved Resolution gradient->end solvent->end ph->end stationary_phase Different Stationary Phase column->stationary_phase stationary_phase->end longer_column Use Longer Column efficiency->longer_column smaller_particles Use Smaller Particles efficiency->smaller_particles longer_column->end smaller_particles->end

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Experimental Workflow for this compound Analysis

Damascenine_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Plant Material Extraction (e.g., Ultrasonication with Methanol) filtration Filtration (0.45 µm) sample_prep->filtration injection Inject Sample/Standard filtration->injection standard_prep Prepare this compound Standards standard_prep->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection at 260 nm separation->detection peak_id Peak Identification (Retention Time Matching) detection->peak_id quantification Quantification (Calibration Curve) peak_id->quantification report report quantification->report Final Report

Caption: A typical experimental workflow for the HPLC analysis of this compound.

References

Minimizing matrix effects in LC-MS/MS quantification of Damascenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Damascenine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: A matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] These interfering components can include salts, proteins, lipids, and other endogenous or exogenous substances.[2] This phenomenon can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative results.[1][3][4]

Q2: Why is this compound quantification susceptible to matrix effects?

A2: this compound is often quantified in complex matrices such as biological fluids, plant extracts, or food and beverage samples.[5][6] These matrices contain a high concentration of various organic and inorganic compounds that can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[1][6] Electrospray ionization (ESI), a common technique used in LC-MS/MS, is particularly prone to matrix effects.[4]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The presence of matrix effects can be evaluated both qualitatively and quantitatively. A common quantitative method is the post-extraction spike comparison.[2] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solvent. The ratio of these two responses, known as the matrix factor (MF), provides a quantitative measure of ion suppression or enhancement.[2] An MF value less than 1 indicates suppression, while a value greater than 1 suggests enhancement.[2] A qualitative assessment can be done by post-column infusion of the analyte standard while injecting a blank matrix extract to observe any signal suppression or enhancement at different retention times.[7]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound quantification?

A4: A stable isotope-labeled internal standard is a version of the analyte (this compound) in which one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the gold standard for quantitative LC-MS/MS because it has nearly identical chemical and physical properties to the analyte.[8] It will co-elute with the analyte and experience the same degree of matrix effects and variability in sample preparation and instrument response.[9] By calculating the ratio of the analyte's signal to the SIL-IS signal, these variations can be effectively compensated for, leading to highly accurate and precise quantification.[8][10]

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in quantitative results.

  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL-IS for this compound is the most effective way to compensate for matrix effects.[8]

    • Improve Sample Cleanup: Enhance your sample preparation protocol to better remove interfering matrix components. Consider switching from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[11]

    • Optimize Chromatography: Modify your LC method to improve the separation of this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[9]

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact.[9]

Issue 2: Low signal intensity or poor sensitivity for this compound.

  • Possible Cause: Severe ion suppression due to matrix effects.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Use the post-extraction spike method to quantify the degree of ion suppression.[2]

    • Enhance Sample Preparation: Employ a more rigorous sample cleanup method. SPE is particularly effective at removing phospholipids, a common cause of ion suppression in bioanalysis.

    • Chromatographic Separation: Ensure this compound is not eluting in a region with a high density of matrix components. A post-column infusion experiment can help identify "clean" and "dirty" regions of the chromatogram.[7]

    • Check MS Source Conditions: Optimize ion source parameters (e.g., gas flows, temperature, voltages) to maximize this compound ionization and minimize the influence of matrix components.

Issue 3: Inconsistent internal standard performance.

  • Possible Cause: The chosen internal standard is not adequately compensating for matrix effects. This is common when using an analogue or structural isomer as the internal standard.

  • Troubleshooting Steps:

    • Switch to a SIL-IS: A stable isotope-labeled internal standard is the best choice as its behavior most closely mimics that of the analyte.[9][10]

    • Verify Co-elution: Ensure that the internal standard and this compound are co-eluting. If they separate chromatographically, they may be exposed to different matrix components and thus different degrees of ion suppression or enhancement.

    • Evaluate IS Response: Check the absolute response of the internal standard across all samples. A significant variation may indicate that the IS itself is being affected by the matrix differently in various samples.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general guideline for removing interfering components from a liquid sample matrix (e.g., plasma, urine, or a beverage) prior to LC-MS/MS analysis.

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that provides good retention for this compound. A mixed-mode cation exchange or a reversed-phase (e.g., C18) sorbent is often a suitable starting point.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent bed.

  • Equilibration: Equilibrate the cartridge with 1 mL of the sample loading buffer (e.g., 2% formic acid in water).

  • Loading: Load the pre-treated sample (e.g., 0.5 mL of plasma diluted with 0.5 mL of loading buffer) onto the cartridge. Ensure a slow and steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute this compound from the cartridge using 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for injection into the LC-MS/MS system.

Protocol 2: Quantification of Matrix Effects using Post-Extraction Spiking

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the mobile phase at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Spiked Matrix): Process a blank matrix sample through the entire sample preparation procedure. Spike the resulting extract with the same concentration of this compound as in Set A.

    • Set C (Blank Matrix): Process a blank matrix sample without adding the analyte.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The percent matrix effect can be calculated as: %ME = (1 - MF) * 100.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment comparing different sample preparation methods to minimize matrix effects in the analysis of this compound in human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)Relative Standard Deviation (RSD) of MF (%)
Protein Precipitation95 ± 40.45 ± 0.1533.3
Liquid-Liquid Extraction82 ± 60.88 ± 0.0910.2
Solid-Phase Extraction91 ± 50.97 ± 0.044.1

This data illustrates that while protein precipitation offers high recovery, it is prone to significant matrix effects (ion suppression, MF=0.45) and high variability. Solid-Phase Extraction provides the most effective reduction in matrix effects (MF close to 1) with the lowest variability, making it the most reliable method for this hypothetical scenario.

Visualizations

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Sample Collection (e.g., Plasma, Plant Extract) Cleanup Cleanup & Extraction (SPE, LLE, PPT) Matrix Effects Introduced Sample->Cleanup Extract Final Extract Cleanup->Extract LC LC Separation Extract->LC MS MS/MS Detection Ionization & Matrix Effects Occur LC->MS Data Data Acquisition MS->Data

Caption: General workflow for LC-MS/MS analysis highlighting stages where matrix effects can be introduced and exert their influence.

start Inaccurate / Irreproducible Quantification Results q1 Are you using a stable isotope-labeled IS? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Implement a SIL-IS. This is the most effective way to compensate for matrix effects. ans1_no->sol1 q2 Have you assessed the extent of matrix effects (e.g., post-extraction spike)? ans1_yes->q2 ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes sol2 Quantify matrix factor. If significant suppression/enhancement is observed, proceed to improve sample prep. ans2_no->sol2 q3 Is the matrix effect still high (>20%) or variable? ans2_yes->q3 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no sol3 Improve Sample Cleanup (e.g., switch from PPT to SPE) and/or optimize LC separation to resolve analyte from interferences. ans3_yes->sol3 end_node Problem likely resolved. Consider other factors like instrument performance. ans3_no->end_node cluster_sample In the Sample Vial cluster_ms In the MS Source (with Matrix Effects) cluster_calc Final Calculation analyte This compound (Analyte) suppression Ion Suppression (e.g., -50%) is Labeled-Damascenine (SIL-IS) analyte_suppressed Analyte Signal (Suppressed) suppression->analyte_suppressed is_suppressed SIL-IS Signal (Equally Suppressed) suppression->is_suppressed ratio Ratio (Analyte / SIL-IS) remains constant analyte_suppressed->ratio is_suppressed->ratio result Accurate Quantification ratio->result

References

Technical Support Center: Strategies to Prevent Damascenine Degradation in Stored Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Damascenine in stored extracts. The following information is curated to assist in designing experiments and storage protocols that ensure the stability and integrity of this valuable alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a bioactive alkaloid found in plants of the Nigella genus, notably Nigella damascena. Its therapeutic potential is a subject of ongoing research. Like many alkaloids, this compound is susceptible to degradation, which can lead to a loss of biological activity and the formation of unknown impurities, compromising experimental results and the safety of potential therapeutic products.

Q2: What are the primary factors that cause this compound degradation?

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure as a methyl anthranilate derivative and general knowledge of alkaloid stability, the primary factors contributing to its degradation are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester group in this compound. Aromatic amines can also be less stable in acidic conditions.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions.

  • Light: Exposure to UV or visible light can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Metal Ions: Trace metal ions can act as catalysts in degradation reactions.

Q3: What are the ideal storage conditions for this compound-containing extracts?

To minimize degradation, extracts containing this compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8 °C) or frozen (-20 °C or lower) for long-term storage.

  • Light: Protected from light by using amber-colored vials or by storing in the dark.

  • Atmosphere: Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH: Maintained at a neutral pH (around 7.0) if in a solution.

Q4: Can I use antioxidants to prevent this compound degradation?

Yes, the addition of antioxidants can be an effective strategy to mitigate oxidative degradation. Ascorbic acid (Vitamin C) is a commonly used antioxidant that can help protect this compound from oxidative damage.[1][2][3][4][5] The optimal concentration of the antioxidant should be determined experimentally.

Q5: How does the choice of solvent impact this compound stability?

The solvent can significantly influence the stability of this compound. For instance, protic solvents may participate in hydrolysis reactions. It is crucial to use high-purity solvents and consider their potential reactivity with the analyte. For long-term storage, lyophilization (freeze-drying) to remove the solvent and storing the extract as a dry powder is a highly recommended strategy to enhance stability.[6][7][8][9]

Troubleshooting Guides

Issue 1: Rapid loss of this compound content in a stored extract.
Possible Cause Troubleshooting Step Rationale
Inappropriate Storage Temperature Store extracts at 2-8 °C for short-term and -20 °C or -80 °C for long-term storage.Lower temperatures significantly slow down the rate of chemical degradation reactions.
Exposure to Light Store extracts in amber vials or wrap containers in aluminum foil. Keep storage areas dark.This compound may be susceptible to photodegradation, where light energy initiates degradation reactions.
Presence of Oxygen Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.Removing oxygen prevents oxidative degradation of the this compound molecule.
Incorrect pH of the Solution If the extract is in a solution, adjust the pH to neutral (around 7.0) using a suitable buffer.Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the ester functional group in this compound.
Issue 2: Appearance of unknown peaks in the chromatogram of a stored extract.
Possible Cause Troubleshooting Step Rationale
Degradation of this compound Conduct a forced degradation study to identify potential degradation products. Compare the retention times of the unknown peaks with those of the stressed samples.This will help to confirm if the new peaks are indeed degradation products of this compound.
Contamination Use high-purity solvents and clean glassware for all manipulations. Filter extracts before storage.Contaminants from solvents, glassware, or the extraction process can introduce extraneous peaks.
Matrix Effects Analyze a blank matrix sample (the same extract without this compound) to identify any interfering compounds from the extract itself.Complex plant extracts contain numerous compounds that might co-elute with this compound or its degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[10][11][12][13][14][15][16][17][18]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the this compound extract in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place an aliquot of the stock solution in a thermostable vial and heat in an oven at 80 °C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to a UV lamp (254 nm) and a visible light source for a defined period (e.g., 24 hours).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or GC-MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.[19][20][21][22][23]

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around its λmax).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the this compound peak.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability and Recommended Mitigation Strategies

FactorEffect on this compoundRecommended Mitigation Strategy
High Temperature Increased rate of degradation.Store at low temperatures (2-8 °C or -20 °C).
Light Exposure Photodegradation.Store in amber vials or in the dark.
Oxygen Oxidative degradation.Store under an inert atmosphere (N₂ or Ar).
Acidic/Alkaline pH Hydrolysis of the ester group.Maintain a neutral pH (around 7.0) in solutions.
Presence of Metal Ions Catalysis of degradation reactions.Use high-purity solvents and consider adding a chelating agent (e.g., EDTA) in trace amounts.[1][2][24][25][26]

Visualizations

Damascenine_Degradation_Pathways This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., Methyl Anthranilate, Acetic Acid) This compound->Hydrolysis_Products  Acid/Base Catalysis Oxidation_Products Oxidation Products This compound->Oxidation_Products  Oxygen, Metal Ions Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products  Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_Stability_Study cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Extract This compound Extract Spike Spike with Internal Standard Extract->Spike Divide Divide into Aliquots Spike->Divide Control Control (t=0) Divide->Control Storage Storage Conditions (Temp, Light, Atmosphere) Divide->Storage Forced_Degradation Forced Degradation (Acid, Base, Oxidant, Heat, Light) Divide->Forced_Degradation HPLC_GCMS HPLC or GC-MS Analysis Control->HPLC_GCMS Storage->HPLC_GCMS Forced_Degradation->HPLC_GCMS Quantification Quantification of this compound HPLC_GCMS->Quantification Degradation_Analysis Identification of Degradation Products HPLC_GCMS->Degradation_Analysis

Caption: Workflow for a this compound stability study.

Logical_Relationship_Stabilization Damascenine_Stability This compound Stability Low_Temp Low Temperature Low_Temp->Damascenine_Stability Light_Protection Light Protection Light_Protection->Damascenine_Stability Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Damascenine_Stability Neutral_pH Neutral pH Neutral_pH->Damascenine_Stability Antioxidants Antioxidants Antioxidants->Damascenine_Stability Chelating_Agents Chelating Agents Chelating_Agents->Damascenine_Stability Lyophilization Lyophilization Lyophilization->Damascenine_Stability

Caption: Key strategies for enhancing this compound stability.

References

Technical Support Center: Optimizing Damascenine Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal High-Performance Liquid Chromatography (HPLC) column and troubleshooting common issues encountered during the separation of Damascenine.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: this compound, with the chemical name methyl 3-methoxy-2-(methylamino)benzoate, is a basic aromatic amine. Its structure includes a secondary amine and a methyl ester group, contributing to its moderate polarity (Topological Polar Surface Area: 47.6 Ų).[1] As a basic compound, its ionization state is dependent on the pH of the mobile phase, which is a critical parameter for achieving good chromatographic separation and peak shape.

Q2: Which HPLC mode is most suitable for this compound separation: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

A2: Both Reversed-Phase (RP) and HILIC modes can be potentially used for this compound separation, and the optimal choice depends on the sample matrix and the presence of other compounds.

  • Reversed-Phase (RP) HPLC: This is the most common starting point for the separation of moderately polar compounds like this compound. A C18 column is a good initial choice. However, due to this compound's basic nature, peak tailing can be a significant issue due to interactions with residual silanols on the silica-based stationary phase.

  • HILIC: For highly polar compounds, HILIC can be an excellent alternative.[2][3] Given this compound's moderate polarity, HILIC might be advantageous if dealing with very polar matrix components or if poor retention is observed in RP-HPLC. HILIC separates compounds based on their partitioning between a water-enriched layer on the stationary phase and a mobile phase with a high organic solvent concentration.

Q3: What are the recommended starting conditions for developing an HPLC method for this compound?

A3: Based on methods for structurally similar compounds like methyl anthranilate and general principles for alkaloids, the following are good starting points.[4]

ParameterReversed-Phase (RP) RecommendationHILIC Recommendation
Column C18, 150 x 4.6 mm, 5 µmBare silica or amide-bonded phase, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterAcetonitrile with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or MethanolWater with 0.1% Formic Acid or Acetic Acid
Gradient 10-90% B over 20 minutes95-50% A over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25-30 °C30-40 °C
Detection UV at ~254 nm and ~330 nmUV at ~254 nm and ~330 nm

Troubleshooting Guides

Issue 1: Peak Tailing in Reversed-Phase HPLC

Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns. This is often caused by secondary interactions between the protonated amine group of this compound and ionized residual silanol groups on the stationary phase.

Troubleshooting Workflow:

start Peak Tailing Observed check_ph Is Mobile Phase pH > 3? start->check_ph adjust_ph Lower Mobile Phase pH to 2.5-3.0 with Formic or Acetic Acid check_ph->adjust_ph Yes use_buffer Use a buffer (e.g., 10-20 mM Ammonium Formate/Acetate) at pH 3-4 check_ph->use_buffer No end Symmetrical Peak adjust_ph->end add_modifier Add a basic modifier like Triethylamine (TEA) (0.1%) to the mobile phase use_buffer->add_modifier change_column Switch to a column with low silanol activity or an end-capped column add_modifier->change_column change_column->end

Caption: Troubleshooting workflow for peak tailing of this compound.

Detailed Steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to a range of 2.5-3.0 ensures that the silanol groups on the stationary phase are protonated (Si-OH), minimizing ionic interactions with the protonated this compound molecule.[5]

  • Use of Buffers: Employing a buffer like ammonium formate or acetate helps to maintain a consistent pH throughout the analysis, leading to more reproducible retention times and peak shapes.

  • Addition of Basic Modifiers: Adding a small concentration of a basic modifier, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, effectively masking them from interacting with this compound.

  • Column Selection: If peak tailing persists, consider using a column specifically designed for the analysis of basic compounds. These columns often have a highly end-capped stationary phase or are based on a hybrid particle technology that reduces the number of accessible silanol groups.

Issue 2: Poor Retention in Reversed-Phase HPLC

If this compound elutes too early in the chromatogram (close to the void volume), it indicates insufficient retention on the reversed-phase column.

Troubleshooting Workflow:

start Poor Retention Observed check_organic Is the initial percentage of organic solvent too high? start->check_organic decrease_organic Decrease the initial percentage of organic solvent in the gradient check_organic->decrease_organic Yes increase_ph Increase mobile phase pH to 6-8 to suppress ionization of the amine group check_organic->increase_ph No end Adequate Retention decrease_organic->end change_column Switch to a more retentive column (e.g., Phenyl-Hexyl) or consider HILIC increase_ph->change_column change_column->end

Caption: Troubleshooting workflow for poor retention of this compound.

Detailed Steps:

  • Modify Mobile Phase Composition: Decrease the initial concentration of the organic solvent (acetonitrile or methanol) in your gradient. This will increase the polarity of the mobile phase, leading to stronger retention of moderately polar compounds on a reversed-phase column.

  • Adjust Mobile Phase pH: Increasing the pH of the mobile phase towards a neutral or slightly basic range (pH 6-8, ensuring column compatibility) will deprotonate the amine group of this compound, making it less polar and increasing its retention on a C18 column.[5]

  • Change Stationary Phase: If adjusting the mobile phase is insufficient, consider a different stationary phase. A phenyl-hexyl column can offer different selectivity for aromatic compounds. Alternatively, if this compound is proving too polar for good retention in reversed-phase, switching to HILIC is a viable option.

Experimental Protocols

Recommended Protocol for Reversed-Phase HPLC Method Development

This protocol outlines a systematic approach to developing a robust RP-HPLC method for the separation of this compound.

1. Initial Column and Mobile Phase Screening:

  • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor chromatograms at ~254 nm and ~330 nm.

  • Injection Volume: 5-10 µL.

2. Optimization of Mobile Phase pH:

  • If significant peak tailing is observed, prepare mobile phases with varying pH values.

    • Low pH: Use 0.1% trifluoroacetic acid (TFA) in water (pH ~2).

    • Buffered pH: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 4.0 with acetic acid.

  • Compare the peak shape and retention time of this compound under these different pH conditions.

3. Optimization of Organic Modifier:

  • Substitute acetonitrile with methanol as Mobile Phase B and repeat the initial screening gradient. Methanol can offer different selectivity for some compounds.

4. Gradient Optimization:

  • Once suitable mobile phase conditions are identified, refine the gradient to improve resolution and reduce run time.

    • If the peak of interest elutes too late, increase the initial percentage of the organic solvent or make the gradient steeper.

    • If peaks are poorly resolved, use a shallower gradient around the elution time of this compound.

Logical Relationship for Method Development:

start Start Method Development select_column Select Initial Column (e.g., C18) start->select_column screen_mobile_phase Screen Mobile Phase (Acidified Water/Acetonitrile) select_column->screen_mobile_phase evaluate_peak_shape Evaluate Peak Shape and Retention screen_mobile_phase->evaluate_peak_shape optimize_ph Optimize Mobile Phase pH (Buffers, Modifiers) evaluate_peak_shape->optimize_ph Poor Shape optimize_gradient Optimize Gradient Profile evaluate_peak_shape->optimize_gradient Good Shape optimize_ph->optimize_gradient validate_method Validate Method optimize_gradient->validate_method end Final Method validate_method->end

Caption: Logical workflow for HPLC method development for this compound.

References

Technical Support Center: Analysis of Damascenine in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of damascenine in biological fluids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this compound in complex matrices such as plasma, urine, and tissue homogenates.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Issue 1: Low or No Analyte Signal

Possible Causes & Solutions

CauseRecommended Action
Inefficient Extraction Optimize the extraction procedure. For liquid-liquid extraction (LLE), test different organic solvents and pH conditions. For solid-phase extraction (SPE), screen different sorbent types (e.g., C18, mixed-mode) and elution solvents.
Analyte Instability Ensure proper sample handling and storage. Process samples on ice and store at -80°C.[1] Avoid repeated freeze-thaw cycles.[2][3] Conduct stability tests at various temperatures and time points.[2][4]
Ion Suppression (LC-MS/MS) Dilute the sample extract to reduce the concentration of interfering matrix components.[5] Improve chromatographic separation to resolve this compound from co-eluting matrix components.[6] Utilize a stable isotope-labeled internal standard to compensate for signal variability.[7]
Poor Derivatization (GC-MS) If using GC-MS, ensure derivatization is complete. Optimize the reaction time, temperature, and reagent concentration.[8][9]
Instrument Sensitivity Check the instrument's performance by injecting a known concentration of a standard solution. Clean the ion source and check for any blockages.[10]
Issue 2: High Variability in Results (Poor Precision)

Possible Causes & Solutions

CauseRecommended Action
Inconsistent Sample Preparation Ensure consistent timing and technique for all sample preparation steps. Use an automated liquid handler for improved precision if available.
Matrix Effects Employ a suitable internal standard, preferably a stable isotope-labeled version of this compound.[7] Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration).[11]
Instrument Instability Verify the stability of the LC or GC system, including pump flow rates and column temperature. For MS, ensure the spray is stable in the ion source.[12]
Carryover Optimize the wash solvent and increase the wash volume between injections to prevent carryover from high-concentration samples.
Issue 3: Inaccurate Results (Poor Accuracy)

Possible Causes & Solutions

CauseRecommended Action
Calibration Issues Prepare fresh calibration standards and quality control (QC) samples. Ensure the calibration range covers the expected concentrations in the samples.
Matrix Effects Evaluate the matrix effect by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.[6][13] If significant, a stable isotope-labeled internal standard is highly recommended.
Analyte Degradation Re-evaluate the stability of this compound in the biological matrix under the specific storage and handling conditions.[2][4]
Interference Check for interfering peaks in blank matrix samples from multiple sources. Improve chromatographic selectivity to separate this compound from any interfering compounds.[14]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in biological fluids?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred method due to its high sensitivity and selectivity, which are crucial for detecting low concentrations of analytes in complex biological matrices.[15] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization to improve the volatility and thermal stability of this compound.[16][17]

Q2: How can I minimize matrix effects in my analysis?

A2: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix, are a common challenge.[6][7] To mitigate these effects, you can:

  • Optimize Sample Preparation: Use a more selective extraction technique like SPE to remove interfering components.[18]

  • Improve Chromatography: Adjust the mobile phase composition or gradient to better separate this compound from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.[7]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank biological matrix that is similar to your samples.[11]

Q3: What are the best practices for sample collection and storage to ensure this compound stability?

A3: To maintain the integrity of your samples, it is recommended to:

  • Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Process samples (e.g., centrifuge to separate plasma) as soon as possible after collection, preferably on ice.[1]

  • For long-term storage, freeze plasma, urine, or tissue homogenates at -80°C.

  • Avoid multiple freeze-thaw cycles, as this can lead to degradation of the analyte.[2][3] Aliquoting samples into smaller volumes before freezing is advisable.

Q4: What type of sample preparation method is recommended for this compound?

A4: The choice of sample preparation depends on the biological fluid and the required level of cleanliness.

  • Protein Precipitation (PPT): A simple and fast method suitable for plasma and tissue homogenates, but it is less clean than other methods.[18]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT and can be optimized by adjusting the pH and solvent polarity.[19]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and allows for concentration of the analyte, leading to better sensitivity.[18][20]

Q5: Is an internal standard necessary for the analysis of this compound?

A5: Yes, using an internal standard (IS) is highly recommended for accurate and precise quantification. An IS helps to correct for variability in sample preparation and instrument response.[5] A stable isotope-labeled version of this compound is the ideal IS. If that is not available, a structurally similar compound with similar physicochemical properties can be used.

Experimental Protocols

The following are generalized protocols that can be used as a starting point for the development of a validated method for this compound quantification.

Protocol 1: this compound Extraction from Human Plasma using LC-MS/MS
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Vortex the thawed sample and transfer 100 µL to a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample, vortex to mix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: this compound Extraction from Human Urine using GC-MS
  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Aliquoting: Vortex the thawed sample and transfer 500 µL to a glass tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution.

  • Hydrolysis (Optional): If analyzing for conjugated metabolites, add β-glucuronidase and incubate according to the enzyme's protocol.[17]

  • pH Adjustment: Adjust the sample pH to ~9 with a suitable buffer.

  • Liquid-Liquid Extraction: Add 2 mL of ethyl acetate, vortex for 2 minutes, and centrifuge to separate the layers.

  • Solvent Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under nitrogen.

  • Derivatization: Add the derivatizing agent (e.g., MSTFA) and incubate to form a volatile derivative.[9]

  • Analysis: Inject an aliquot into the GC-MS system.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate Chromatography Chromatographic Separation (LC or GC) Concentrate->Chromatography MS Mass Spectrometry Detection (MS/MS) Chromatography->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A generalized experimental workflow for the quantification of this compound.

Hypothetical Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Demethylation O-Demethylation This compound->Demethylation Hydroxylation Hydroxylation This compound->Hydroxylation Glucuronidation Glucuronide Conjugation Demethylation->Glucuronidation Sulfation Sulfate Conjugation Demethylation->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation Excretion Excretion (Urine/Feces) Glucuronidation->Excretion Sulfation->Excretion

References

Validation & Comparative

Comparative Guide to the Quantification of Damascenine in Herbal Products: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) method for the quantification of damascenine in herbal products, particularly from Nigella species. The performance of the HPLC-UV method is compared with an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Introduction to this compound and its Quantification

This compound is an alkaloid found in the seeds of Nigella damascena. Its quantification is crucial for the standardization and quality control of herbal products containing this species. The selection of an appropriate analytical method is vital for accurate and reliable results. This guide will assist researchers in choosing the most suitable method for their specific needs.

Data Presentation: Performance Comparison

The following table summarizes the validation parameters for a representative HPLC-UV method for this compound quantification compared to a GC-MS method. The HPLC-UV data is a representative compilation based on typical performance characteristics of similar validated methods for alkaloid analysis in herbal matrices.

Parameter HPLC-UV Method GC-MS Method
Linearity (R²) > 0.999> 0.998
Accuracy (Recovery) 98.5% - 101.2%97.0% - 103.5%
Precision (RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL
Reported Concentration Not specified in literature6.91% - 34.53% (in essential oil)[1]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This section details a representative experimental protocol for the quantification of this compound.

a) Sample Preparation: Solid-Liquid Extraction

  • Grinding: Grind dried seeds of Nigella damascena into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

b) Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 60% A, 40% B

    • 20-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

c) Method Validation Parameters

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is particularly suitable for the analysis of volatile and semi-volatile compounds in essential oils.

a) Sample Preparation: Hydrodistillation for Essential Oil

  • Subject the seeds of Nigella damascena to hydrodistillation for 3 hours using a Clevenger-type apparatus to extract the essential oil.

  • Collect and dry the essential oil over anhydrous sodium sulfate.

  • Dilute the essential oil in a suitable solvent (e.g., hexane) for GC-MS analysis.

b) GC-MS Conditions

  • Instrument: Gas chromatograph coupled with a mass spectrometer.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature of 60°C for 2 min.

    • Ramp up to 240°C at a rate of 3°C/min.

    • Hold at 240°C for 5 min.

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-550

Method Comparison

Aspect HPLC-UV GC-MS
Principle Separation based on polarity and partitioning between a stationary and liquid mobile phase.Separation based on volatility and boiling point, with mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds like alkaloids in crude extracts.Ideal for volatile and semi-volatile compounds, particularly in essential oils.
Selectivity Good selectivity with UV detection, but may be limited in complex matrices.High selectivity and specificity due to mass fragmentation patterns, aiding in compound identification.
Sensitivity Generally good, but may be lower than MS-based methods.High sensitivity, especially in selected ion monitoring (SIM) mode.
Sample Preparation Relatively straightforward solid-liquid extraction.Requires extraction of volatile components, often through distillation, which can be more time-consuming.
Cost & Complexity Lower instrument cost and less complex operation.Higher instrument cost and requires more specialized expertise for operation and data analysis.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Grinding Grind Herbal Product Extraction Methanol Extraction & Sonication Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for this compound quantification using HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Hydrodistillation Hydrodistillation of Seeds Drying Dry Essential Oil Hydrodistillation->Drying Dilution Dilution in Hexane Drying->Dilution Injection Inject into GC-MS Dilution->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Compound Identification Detection->Identification Method_Comparison cluster_HPLC HPLC-UV cluster_GCMS GC-MS This compound This compound Quantification HPLC_Adv Advantages: - Lower Cost - Simpler Operation - Good for Non-Volatiles This compound->HPLC_Adv HPLC_Dis Disadvantages: - Lower Selectivity in Complex Samples - Potentially Lower Sensitivity This compound->HPLC_Dis GCMS_Adv Advantages: - High Selectivity & Specificity - High Sensitivity - Definitive Identification This compound->GCMS_Adv GCMS_Dis Disadvantages: - Higher Cost - More Complex - For Volatile Compounds Only This compound->GCMS_Dis

References

A Comparative Analysis of Damascenine Content in Nigella Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of damascenine content across various Nigella species, targeting researchers, scientists, and drug development professionals. The document summarizes quantitative data, details experimental protocols for this compound quantification, and illustrates the relevant biological pathways.

Executive Summary

This compound, an alkaloid with potential pharmacological activities, is a characteristic component of certain Nigella species. This guide highlights that Nigella damascena is a significant source of this compound, with concentrations varying based on the specific cultivar and cultivation conditions. In contrast, the medicinally prominent Nigella sativa is notable for its absence of this compound, with its therapeutic properties primarily attributed to thymoquinone. Data on other Nigella species, such as Nigella arvensis, indicate the presence of this compound, although comprehensive quantitative data remains less available. This analysis underscores the importance of species-specific phytochemical profiling for research and development purposes.

Data Presentation: this compound Content in Nigella Species

The following table summarizes the available quantitative data for this compound content in different Nigella species. It is important to note that the this compound concentration can be influenced by factors such as the part of the plant analyzed (e.g., seeds, essential oil), geographical origin, and cultivation practices.

Nigella SpeciesThis compound ContentMethod of AnalysisReference
Nigella damascena0.4 - 0.5% (dry weight of mature seeds)RP-HPLC[1]
Nigella damascena9% (in the oil)Not Specified[2]
Nigella damascena (cv. ‘Rizdvyana zirochka’)21.97% (in essential oil)GC-MS[3]
Nigella damascena6.91 - 34.53% (in essential oil, varying with fertilizer treatment)GC-MS[4]
Nigella sativaAbsentGC-MS[3][5]
Nigella arvensisPresent (quantification not specified)Not Specified[6]

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for the analysis of volatile and semi-volatile compounds in Nigella seeds, including this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a general workflow for the extraction and GC-MS analysis of this compound from Nigella seeds.

1. Sample Preparation and Extraction:

  • Grind dried Nigella seeds into a fine powder.

  • Perform solvent extraction using a suitable organic solvent such as n-hexane or a mixture of petroleum ether, acetonitrile, and acetone.

  • The extraction can be carried out using methods like Soxhlet extraction or maceration.

  • Concentrate the resulting extract under reduced pressure to obtain the crude extract or essential oil.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) System: Typically equipped with a fused silica capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the components of the extract. An example program could start at a lower temperature and gradually increase to a higher temperature.

  • Injector: Split or splitless injection of the sample.

  • Mass Spectrometer (MS) Detector: Operates in electron ionization (EI) mode.

  • Identification: this compound is identified by comparing its mass spectrum and retention time with that of a certified reference standard.

  • Quantification: The concentration of this compound is determined by creating a calibration curve using known concentrations of a this compound standard.

Protocol 2: Isolation of this compound using High-Performance Countercurrent Chromatography (HPCCC)

For the isolation of pure this compound for use as a reference standard or for further biological assays, HPCCC is an effective technique.

  • Sample: Essential oil obtained from Nigella damascena seeds.

  • HPCCC System: A two-phase solvent system is employed. A common system consists of petroleum ether/acetonitrile/acetone (e.g., in a 2:1.5:0.5 v/v/v ratio)[7].

  • Mode of Operation: The separation is typically performed in the reversed-phase mode.

  • Separation: The essential oil is injected into the HPCCC system, and the fractions are collected.

  • Analysis: The collected fractions are analyzed by a suitable method (e.g., HPLC, GC-MS) to identify the fraction containing pure this compound. This method has been shown to yield this compound with high purity (e.g., 99.47%)[7].

Mandatory Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Nigella_Seeds Nigella Seeds Grinding Grinding Nigella_Seeds->Grinding Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS For Quantification HPCCC HPCCC Isolation Concentration->HPCCC For Isolation Quantification Quantification GC_MS->Quantification Pure_this compound Pure this compound HPCCC->Pure_this compound Damascenine_Content This compound Content Data Quantification->Damascenine_Content

Caption: Experimental workflow for the extraction, analysis, and isolation of this compound.

Signaling Pathway: Anti-Inflammatory Action of this compound

This compound has been shown to exhibit anti-inflammatory properties by inhibiting the release of key pro-inflammatory mediators. The following diagram illustrates a simplified inflammatory signaling pathway and the putative inhibitory points of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Neutrophil) cluster_response Inflammatory Response LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPK pathways) TLR4->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Cytokines Pro-inflammatory Cytokines (IL-1β, IL-8, TNF-α) Gene_Expression->Cytokines MMP9 MMP-9 Gene_Expression->MMP9 This compound This compound This compound->Cytokines Inhibition This compound->MMP9 Inhibition

Caption: Putative anti-inflammatory signaling pathway inhibited by this compound.

References

Damascenine vs. Thymoquinone: A Comparative Guide to Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of damascenine and thymoquinone, two natural compounds with recognized therapeutic potential. The following sections detail their effects on key inflammatory markers and pathways, supported by experimental data and detailed methodologies.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The exploration of natural compounds for their anti-inflammatory properties is a burgeoning field in drug discovery. This compound, an alkaloid from Nigella damascena, and thymoquinone, the major bioactive component of Nigella sativa, have both demonstrated significant anti-inflammatory potential. This guide aims to provide a comparative analysis of their efficacy and mechanisms of action.

Comparative Efficacy: A Quantitative Overview

The anti-inflammatory activities of this compound and thymoquinone have been evaluated across various in vitro and in vivo models. The following tables summarize the available quantitative data on their inhibitory effects on key pro-inflammatory mediators.

Table 1: Inhibition of Pro-Inflammatory Cytokines and Chemokines

CompoundTarget Cytokine/ChemokineCell/Model SystemConcentration/Dose% Inhibition / EffectReference
This compound IL-1βLPS-stimulated human neutrophils25 µg/mLSignificant inhibition[1][2]
IL-8LPS-stimulated human neutrophils25 µg/mLSignificant inhibition[1][2]
TNF-αLPS-stimulated human neutrophils25 µg/mLInhibition observed (weaker than dexamethasone)[1][2]
Thymoquinone IL-1βIL-1β-stimulated human osteoarthritis chondrocytes5, 10 µMConcentration-dependent inhibition
IL-2LPS/IFNγ-activated BV-2 microglial cells12.5 µM38% reduction
IL-4LPS/IFNγ-activated BV-2 microglial cells12.5 µM19% reduction
IL-6LPS/IFNγ-activated BV-2 microglial cells12.5 µM83% reduction
IL-17aLPS/IFNγ-activated BV-2 microglial cells12.5 µM29% reduction
TNF-αLPS-stimulated RAW264.7 macrophages5, 10, 20 µMConcentration-dependent inhibition

Table 2: Inhibition of Inflammatory Enzymes and Mediators

CompoundTarget Enzyme/MediatorCell/Model SystemIC50 / Concentration% Inhibition / EffectReference
This compound MMP-9LPS-stimulated human neutrophils25 µg/mLProduction decreased (similar to dexamethasone)[1][2]
Thymoquinone COX-2IL-1β-stimulated human osteoarthritis chondrocytes5, 10 µMConcentration-dependent inhibition
iNOSIL-1β-stimulated human osteoarthritis chondrocytes5, 10 µMConcentration-dependent inhibition
NOIL-1β-stimulated human osteoarthritis chondrocytes5, 10 µMConcentration-dependent inhibition
PGE2IL-1β-stimulated human osteoarthritis chondrocytes5, 10 µMConcentration-dependent inhibition
MMP-1, MMP-3, MMP-13IL-1β-stimulated human osteoarthritis chondrocytes5, 10 µMConcentration-dependent inhibition

Note: Direct comparative studies with identical assays and conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind.

Mechanisms of Action: Signaling Pathways

Thymoquinone has been extensively studied and is known to exert its anti-inflammatory effects by modulating key signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Thymoquinone can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes. Additionally, thymoquinone has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, which are also critical in the inflammatory response.

The mechanism of action for This compound is less elucidated. However, studies on the related compound, β-damascenone, have shown inhibition of NF-κB-dependent transcription and suppression of COX-2 expression.[3][4] This suggests that this compound may share a similar mechanism, though further research is required for direct confirmation.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anti-inflammatory effects of this compound and thymoquinone.

Cell Culture and Treatment
  • Cell Lines: Human neutrophils, human osteoarthritis chondrocytes, and murine macrophage cell lines (e.g., RAW264.7) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) or a pro-inflammatory cytokine like Interleukin-1 beta (IL-1β).

  • Treatment: Cells are pre-treated with various concentrations of this compound or thymoquinone for a specific duration before the addition of the inflammatory stimulus.

Cytokine and Mediator Production Assays
  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the cell culture supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Griess Assay: Nitric oxide (NO) production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Gelatin Zymography: The activity of matrix metalloproteinases (MMPs), such as MMP-9, in the culture supernatant is determined by gelatin zymography.

Western Blot Analysis for Inflammatory Enzymes and Signaling Proteins
  • Protein Extraction: Cells are lysed to extract total protein or nuclear and cytoplasmic fractions.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., COX-2, iNOS, p-p65, p-IκBα, p-p38, p-ERK, p-JNK).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Pathways and Workflows

Signaling Pathways

Thymoquinone_NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-alpha LPS/TNF-alpha TLR4/TNFR TLR4/TNFR LPS/TNF-alpha->TLR4/TNFR IKK IKK TLR4/TNFR->IKK MAPKKK MAPKKK TLR4/TNFR->MAPKKK IkB IκB IKK->IkB P NFkB_complex NF-κB (p65/p50-IκB) IkB->NFkB_complex Degradation IkB->Degradation Ub p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_nuc p65 NFkB_complex->p65_nuc p50_nuc p50 NFkB_complex->p50_nuc MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK NFkB_active Active NF-κB (p65/p50) MAPK->NFkB_active Thymoquinone_block Thymoquinone Thymoquinone_block->IKK Inhibits Thymoquinone_block->MAPKK Inhibits Thymoquinone_block->p65_nuc Inhibits Translocation p65_nuc->NFkB_active p50_nuc->NFkB_active DNA DNA NFkB_active->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: Thymoquinone's inhibition of NF-κB and MAPK pathways.

Damascenine_Effects This compound This compound LPS_Stim_Neutrophils LPS-Stimulated Human Neutrophils This compound->LPS_Stim_Neutrophils Acts on IL1b IL-1β Release LPS_Stim_Neutrophils->IL1b Inhibits IL8 IL-8 Release LPS_Stim_Neutrophils->IL8 Inhibits TNFa TNF-α Release LPS_Stim_Neutrophils->TNFa Inhibits MMP9 MMP-9 Production LPS_Stim_Neutrophils->MMP9 Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW264.7) Pre_treatment 3. Pre-treatment with Compound Cell_Culture->Pre_treatment Compound_Prep 2. Compound Preparation (this compound/Thymoquinone) Compound_Prep->Pre_treatment Stimulation 4. Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation 5. Incubation (e.g., 24h) Stimulation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis 7. Cell Lysis Incubation->Cell_Lysis ELISA 8a. ELISA (Cytokines, PGE2) Supernatant_Collection->ELISA Griess_Assay 8b. Griess Assay (NO) Supernatant_Collection->Griess_Assay Western_Blot 8c. Western Blot (COX-2, iNOS, NF-κB, MAPK) Cell_Lysis->Western_Blot

References

A Comparative Guide to GC-MS and HPLC Methods for Damascenine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

At a Glance: GC-MS vs. HPLC for Damascenine Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in a gaseous mobile phase followed by mass-based detection.Separation based on the partitioning of compounds between a liquid mobile phase and a solid stationary phase.
Analyte Volatility Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.Ideal for non-volatile and thermally labile compounds.
Derivatization Often not required for this compound, which is amenable to GC analysis.Generally not required.
Sensitivity High sensitivity, particularly with Selected Ion Monitoring (SIM) or tandem MS (MS/MS).Method-dependent, with HPLC coupled to tandem mass spectrometry (LC-MS/MS) offering very high sensitivity.
Selectivity Excellent, with mass spectrometry providing detailed structural information for high-confidence identification.Good, significantly enhanced with mass spectrometry (LC-MS) or diode-array detection (DAD).
Primary Application Well-suited for the identification and quantification of this compound in essential oils and plant extracts.Applicable for the quantification of alkaloids and other non-volatile compounds in complex matrices, including herbal formulations.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the analysis of this compound and related alkaloids. These values are indicative and may vary depending on the specific instrumentation, column, and experimental conditions.

Validation ParameterGC-MSHPLC
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 15%< 2%
Limit of Detection (LOD) ng/mL to pg/mL rangeng/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL range

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by GC-MS and a general protocol for related alkaloids by HPLC.

GC-MS Method for this compound Analysis

This method is suitable for the quantitative analysis of this compound in the essential oil of Nigella damascena.

  • Sample Preparation: Essential oil is extracted from the seeds of Nigella damascena by hydrodistillation. The oil is then diluted with a suitable solvent (e.g., methanol or dichloromethane) before injection.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/min to 250°C.

    • Final hold: 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Identification: Based on the retention time and comparison of the mass spectrum with reference spectra from libraries (e.g., NIST, Wiley).

    • Quantification: Using a calibration curve prepared with a this compound standard.

HPLC Method for Alkaloid Analysis

This generalized method is based on protocols for the analysis of alkaloids in Nigella species and can be adapted for this compound.

  • Sample Preparation: Powdered seeds are extracted with a solvent mixture such as methanol-water. The extract is then filtered before injection.

  • Instrumentation: A High-Performance Liquid Chromatograph with a UV or DAD detector. For higher sensitivity and selectivity, an LC-MS/MS system can be used.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of:

    • Solvent A: Water with an additive like 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 25 - 35°C.

  • Detection:

    • UV/DAD: Monitoring at a wavelength where this compound shows maximum absorbance.

    • MS/MS: Using electrospray ionization (ESI) in positive ion mode and monitoring specific precursor-product ion transitions for this compound.

  • Quantification: Using a calibration curve generated from a this compound standard.

Mandatory Visualizations

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison cluster_selection Method Selection Sample Sample (e.g., Nigella damascena seeds) Extraction Extraction Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS HPLC HPLC Analysis Extraction->HPLC GCMS_Val Linearity Accuracy Precision LOD/LOQ GCMS->GCMS_Val HPLC_Val Linearity Accuracy Precision LOD/LOQ HPLC->HPLC_Val Comparison Comparison of Validation Parameters GCMS_Val->Comparison HPLC_Val->Comparison Selection Selection of Optimal Method Comparison->Selection

Workflow for the cross-validation of analytical methods.

MethodSelectionLogic Start Start: Need to Analyze this compound Matrix What is the sample matrix? Start->Matrix Sensitivity What is the required sensitivity? Matrix->Sensitivity Essential Oil/ Volatile Fraction Select_HPLC Select HPLC Matrix->Select_HPLC Complex Matrix/ Aqueous Extract Instrumentation What instrumentation is available? Sensitivity->Instrumentation High Sensitivity (ng/mL - pg/mL) Sensitivity->Select_HPLC Moderate Sensitivity Select_GCMS Select GC-MS Instrumentation->Select_GCMS GC-MS Available Instrumentation->Select_HPLC HPLC Available

A Comparative Efficacy Analysis of Nigella Alkaloids: Damascenine vs. Thymoquinone and Other Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological efficacy of damascenine, primarily found in Nigella damascena, with the major bioactive alkaloids of Nigella sativa, including thymoquinone, dithymoquinone, thymohydroquinone, and alpha-hederin. While both species belong to the Nigella genus, it is crucial to note that this compound is characteristic of N. damascena, whereas thymoquinone is the principal bioactive constituent in N. sativa.[1] This comparison synthesizes available experimental data on their anti-inflammatory, antioxidant, and anticancer properties to inform future research and drug development endeavors.

Quantitative Efficacy Overview

The following table summarizes the available quantitative data on the efficacy of various Nigella alkaloids. Direct comparative studies under identical experimental conditions are limited, and thus, the presented values should be interpreted with this consideration.

Alkaloid/CompoundPharmacological ActivityAssayCell Line/ModelIC50 / ResultReference
Thymoquinone AnticancerMTT AssayHuman Myelogenous Leukemia (K562)50 µM (24h)[2]
AnticancerMTT AssayHuman Breast Adenocarcinoma (MCF-7)~20 µM[3]
AnticancerMTT AssayHuman Breast Adenocarcinoma (MCF-7)186.89 µg/mL (48h)[4]
AnticancerMTT AssayHuman Colorectal Cancer (HCT-116)33.5 µg/mL (72h)[5][6]
AnticancerMTT AssayHuman Breast Cancer (MDA-MB-231)40.44 µg/mL (72h)[5][6]
Anti-inflammatoryCyclooxygenase (COX) InhibitionIn vitro3.5 µg/mL[7]
Anti-inflammatory5-Lipoxygenase (5-LOX) InhibitionIn vitro< 1 µg/mL[7]
AntioxidantDPPH Radical ScavengingIn vitro72.31 ± 0.26 µg/mL[8]
This compound Anti-inflammatoryCytokine Release (IL-1β, IL-8, TNF-α)LPS-stimulated human neutrophilsSignificant inhibition[9][10]
Anti-inflammatoryMatrix Metallopeptidase 9 (MMP-9) ProductionLPS-stimulated human neutrophilsDecreased production[9][10]
Nigella sativa Oil AntioxidantDPPH Radical ScavengingIn vitro624.7 ± 12.77 µg/mL[8]

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of these alkaloids are mediated through their interaction with various cellular signaling pathways. Thymoquinone, being extensively studied, has been shown to modulate multiple pathways involved in cancer and inflammation. The mechanism for this compound's anti-inflammatory effects appears to involve the inhibition of pro-inflammatory mediators.

Thymoquinone's Multi-Targeting Anticancer Mechanism

Thymoquinone exerts its anticancer effects by modulating several key signaling pathways, including PI3K/Akt/mTOR, NF-κB, STAT3, and MAPK, which are critical for cancer cell survival, proliferation, and metastasis.[11][12]

Thymoquinone_Anticancer_Pathway TQ Thymoquinone PI3K PI3K TQ->PI3K Inhibits NFkB NF-κB TQ->NFkB Inhibits STAT3 STAT3 TQ->STAT3 Inhibits MAPK MAPK TQ->MAPK Inhibits Apoptosis Apoptosis TQ->Apoptosis Induces AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis Metastasis Metastasis NFkB->Metastasis STAT3->Proliferation MAPK->Proliferation

Caption: Thymoquinone's anticancer signaling pathways.

This compound's Anti-inflammatory Action

This compound has demonstrated anti-inflammatory properties by inhibiting the release of key pro-inflammatory cytokines and enzymes in stimulated human neutrophils.[9][10]

Damascenine_Anti_inflammatory_Pathway LPS LPS Stimulation Neutrophils Human Neutrophils LPS->Neutrophils Mediators Pro-inflammatory Mediators (IL-1β, IL-8, TNF-α, MMP-9) Neutrophils->Mediators Release This compound This compound This compound->Mediators Inhibits Inflammation Inflammatory Response Mediators->Inflammation

Caption: this compound's inhibition of inflammatory mediators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the cited studies.

Anticancer Activity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., K562, MCF-7, HCT-116) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., thymoquinone) for specific durations (e.g., 24, 48, 72 hours).[2][4]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[8]

Anti-inflammatory Activity Assessment (ex vivo Human Neutrophils)

This protocol evaluates the effect of compounds on inflammatory responses in isolated human immune cells.

  • Neutrophil Isolation: Neutrophils are isolated from the peripheral blood of healthy donors.

  • Stimulation: The isolated neutrophils are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: The stimulated cells are treated with the test compounds (e.g., this compound) at various concentrations.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-8, TNF-α) and enzymes (e.g., MMP-9) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[9][10]

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period.

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

  • IC50 Determination: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined.[8]

Conclusion

The available evidence strongly supports the potent anticancer, anti-inflammatory, and antioxidant activities of thymoquinone from Nigella sativa. It modulates multiple critical signaling pathways, making it a promising candidate for further therapeutic development. This compound, from Nigella damascena, also exhibits noteworthy anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators. However, a direct, quantitative comparison of the efficacy of this compound with thymoquinone and other Nigella sativa alkaloids is hampered by the lack of head-to-head studies and the fact that they are predominantly found in different Nigella species. Future research should focus on direct comparative studies to elucidate the relative potency of these compounds and explore their potential synergistic effects.

References

Damascenine's Bioactivity: A Comparative Review of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current scientific understanding of the bioactivity of Damascenine, a major alkaloid found in Nigella damascena. This document synthesizes available in vitro and in vivo experimental data to offer a comprehensive perspective on its therapeutic potential and limitations.

This compound has emerged as a compound of interest for its pharmacological properties, particularly its anti-inflammatory effects. This review collates findings from various studies to draw a comparative picture of its activity in controlled laboratory settings versus living organisms. While research confirms its anti-inflammatory potential, a notable gap exists in the literature regarding specific quantitative measures of its efficacy, such as IC50 values for various biological targets.

In Vitro Bioactivity of this compound

Ex vivo and in vitro studies have provided the primary evidence for this compound's biological effects, focusing on its anti-inflammatory and toxicological profiles.

Table 1: Summary of In Vitro Bioactivity Data for this compound
Bioactivity ParameterAssay TypeKey FindingsQuantitative Data
Anti-inflammatory Inhibition of cytokine release in LPS-stimulated human neutrophilsSignificantly inhibited the release of Interleukin-1β (IL-1β) and Interleukin-8 (IL-8).[1][2]No IC50 values reported.
Inhibition of enzyme production in LPS-stimulated human neutrophilsDecreased the production of Matrix Metallopeptidase 9 (MMP-9) to a similar extent as the control drug, dexamethasone.[1][2]No IC50 values reported.
Inhibition of cytokine release in LPS-stimulated human neutrophilsInhibited the release of Tumor Necrosis Factor-alpha (TNF-α).[1][2]Activity was weaker than dexamethasone; no specific values provided.
Toxicology Hemolysis assay on human erythrocytesDid not induce hemolysis or changes in cell shape.[3]No hemolytic effect observed at concentrations up to 1000 μg/mL.[3]
Experimental Protocols: In Vitro Assays

1. Ex Vivo Anti-inflammatory Activity in Human Neutrophils

  • Objective: To assess the effect of this compound on the release of pro-inflammatory mediators from activated human neutrophils.

  • Methodology:

    • Isolation of human neutrophils from healthy donors.

    • Pre-incubation of neutrophils with varying concentrations of this compound.

    • Stimulation of neutrophils with Lipopolysaccharide (LPS) to induce an inflammatory response.

    • Measurement of the levels of IL-1β, IL-8, MMP-9, and TNF-α in the cell supernatant using enzyme-linked immunosorbent assay (ELISA).

    • Dexamethasone is used as a positive control.[1][2]

2. In Vitro Hemolysis Assay

  • Objective: To evaluate the cytotoxic effect of this compound on human red blood cells.

  • Methodology:

    • Preparation of a suspension of human erythrocytes.

    • Incubation of the erythrocyte suspension with various concentrations of this compound (up to 1000 μg/mL) under isotonic conditions.[3]

    • A positive control (e.g., Triton X-100) is used to induce 100% hemolysis.

    • After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured to quantify the amount of hemoglobin released.

    • The percentage of hemolysis is calculated relative to the positive control.[3]

In Vivo Bioactivity of this compound

In vivo studies in animal models have primarily focused on the toxicological profile of this compound, with some references to its anti-inflammatory effects.

Table 2: Summary of In Vivo Bioactivity Data for this compound
Bioactivity ParameterAnimal ModelKey FindingsQuantitative Data
Anti-inflammatory Murine modelsReported to possess anti-inflammatory activity.[1][2]Specific models and quantitative data (e.g., percentage inhibition of edema) are not detailed in the available literature.
Toxicology Swiss albino miceSub-chronic (28-day) intraperitoneal administration did not cause mortality or any observable toxic effects.[3]No toxic effects at doses of 20 and 100 mg/kg.
Swiss albino miceNo significant alterations in biochemical markers of liver and kidney function (AST, ALT, urea, creatinine).[3]Doses of 20 and 100 mg/kg were tested.
Swiss albino miceNo histopathological changes were observed in the liver and kidney tissues.[3]Doses of 20 and 100 mg/kg were tested.
Swiss albino miceNo significant changes in body weight, food intake, or central body temperature.[3]Doses of 20 and 100 mg/kg were tested.
Experimental Protocols: In Vivo Assays

1. In Vivo Sub-chronic Toxicity Study in Mice

  • Objective: To assess the potential toxicity of this compound after repeated administration in a mammalian model.

  • Methodology:

    • Adult Swiss albino mice are divided into control and treatment groups.

    • The treatment groups receive daily intraperitoneal injections of this compound at different dose levels (e.g., 20 and 100 mg/kg) for a period of 28 days.[3]

    • The control group receives the vehicle (e.g., saline).

    • Throughout the study, animals are monitored for mortality, behavioral changes, body weight, and food intake.

    • At the end of the treatment period, blood samples are collected for biochemical analysis of liver and kidney function markers.

    • Organs (liver and kidney) are harvested for histopathological examination.[3]

Comparative Analysis: In Vitro vs. In Vivo

The available data indicates a good correlation between the in vitro and in vivo toxicological findings for this compound. The lack of cytotoxicity towards human erythrocytes in vitro is consistent with the absence of systemic toxicity observed in mice at the tested doses.

In terms of anti-inflammatory activity, the ex vivo results demonstrating inhibition of key pro-inflammatory mediators in human cells provide a strong rationale for the reported in vivo anti-inflammatory effects in murine models.[1][2] However, the absence of quantitative in vivo efficacy data makes a direct comparison of potency impossible. It is plausible that the in vivo anti-inflammatory action is mediated by the observed reduction in cytokine and enzyme production at the cellular level.

A significant knowledge gap remains concerning the antioxidant and anticancer activities of isolated this compound. While some studies have reported antioxidant and antiproliferative effects for extracts of Nigella damascena, these activities cannot be directly attributed to this compound without further studies on the purified compound.

Potential Signaling Pathways

While there is no direct evidence elucidating the specific signaling pathways modulated by this compound, its anti-inflammatory profile, characterized by the inhibition of TNF-α and other pro-inflammatory cytokines, suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling cascade. This is further supported by the fact that other bioactive compounds from Nigella damascena, such as β-elemene, have been shown to regulate the NF-κB pathway.[1]

G Inferred NF-κB Signaling Pathway Modulation by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB IkB->IkB_NFkB Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits (Inferred) DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-8, MMP-9) DNA->Cytokines Transcription

Caption: Inferred mechanism of this compound's anti-inflammatory action.

The diagram above illustrates the hypothesized mechanism where this compound may inhibit the NF-κB signaling pathway. In this pathway, stimuli like LPS activate the IKK complex, which then leads to the degradation of IκB, releasing NF-κB to translocate to the nucleus and promote the transcription of pro-inflammatory genes. It is inferred that this compound may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing NF-κB activation.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described in this review.

G Workflow for Ex Vivo Anti-inflammatory Assay A Isolate Human Neutrophils B Pre-incubate with this compound A->B C Stimulate with LPS B->C D Incubate C->D E Centrifuge and Collect Supernatant D->E F Measure Cytokine Levels (ELISA) E->F

Caption: Workflow for assessing this compound's ex vivo anti-inflammatory activity.

G Workflow for In Vivo Toxicity Study A Acclimatize Swiss Albino Mice B Daily Intraperitoneal Injection (this compound or Vehicle for 28 days) A->B C Monitor Health, Body Weight, Food Intake B->C D Sacrifice and Collect Blood & Organs B->D After 28 days C->B E Biochemical Analysis of Blood D->E F Histopathological Examination of Organs D->F G Analyze Data and Report Findings E->G F->G

Caption: Workflow for evaluating the in vivo sub-chronic toxicity of this compound.

Conclusion

References

A Validated Method for the Simultaneous Quantification of Damascenine and β-Elemene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The simultaneous quantification of bioactive compounds is crucial for the comprehensive analysis of complex natural products and formulations. This guide provides a comparative overview of analytical methodologies for the quantification of Damascenine, an alkaloid, and β-elemene, a sesquiterpene, which are notably found together in the essential oil of Nigella damascena.[1] While no single validated method for the simultaneous quantification of both compounds has been identified in the current literature, this document outlines established individual methods for each and proposes a harmonized Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method as a robust starting point for method development and validation.

Comparison of Existing Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the predominant technique for the analysis of volatile and semi-volatile compounds like this compound (often analyzed as its related compound β-damascenone) and β-elemene. The following tables summarize the performance of validated methods for the individual quantification of these analytes.

Table 1: Performance Characteristics of a Validated GC-MS Method for β-Elemene Quantification in Human Plasma [2][3][4]

ParameterPerformance
Linearity Range 200.0–20,000.0 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%RSD) < 5.8%
Inter-day Precision (%RSD) < 5.8%
Accuracy -10.4% to 6.6%
Lower Limit of Quantification (LLOQ) 200.0 ng/mL

Table 2: Performance Characteristics of a Validated GC-MS/MS Method for β-Damascenone Quantification

ParameterPerformance
Linearity Range 0.1 to 50 ng/mL
Correlation Coefficient (r²) ≥ 0.998
Intra-day Precision (%RSD) ≤ 12.03%
Inter-day Precision (%RSD) ≤ 11.34%
Accuracy 80.23–115.41%

Proposed Harmonized GC-MS/MS Method for Simultaneous Quantification

Based on the individual methodologies, a GC-MS/MS method is proposed for the simultaneous quantification of this compound and β-elemene. This approach offers high selectivity and sensitivity, which is crucial for accurate quantification in complex matrices such as essential oils or biological samples.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing sample Sample (e.g., Essential Oil) dilution Dilution with appropriate solvent (e.g., Hexane) sample->dilution is_spike Internal Standard Spiking dilution->is_spike vortex Vortexing is_spike->vortex filtration Filtration (0.22 µm) vortex->filtration injection Injection into GC-MS/MS filtration->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Analytes calibration->quantification report Reporting quantification->report

Caption: Proposed experimental workflow for the simultaneous quantification of this compound and β-elemene.

Detailed Experimental Protocols

Sample Preparation (for Essential Oil Matrix)
  • Standard Preparation : Prepare individual stock solutions of this compound and β-elemene in methanol or hexane at a concentration of 1 mg/mL. A series of working standard solutions can be prepared by serial dilution to establish a calibration curve (e.g., 0.1 to 50 µg/mL).

  • Sample Dilution : Dilute the essential oil sample with hexane to bring the expected concentrations of this compound and β-elemene within the calibration range. A dilution factor of 1:100 or 1:1000 is often a good starting point.

  • Internal Standard : Spike all standards and samples with an appropriate internal standard (e.g., a deuterated analog or a compound with similar physicochemical properties not present in the sample) at a fixed concentration.

  • Vortex and Filter : Vortex the prepared samples to ensure homogeneity and filter through a 0.22 µm syringe filter before injection.

Proposed GC-MS/MS Instrumentation and Conditions
  • Gas Chromatograph : Agilent 8890 GC System or equivalent.

  • Mass Spectrometer : Agilent 7000 series Triple Quadrupole MS or equivalent.

  • GC Column : A non-polar column such as an arylene modified 5% phenyl/95% methyl PDMS (e.g., Agilent HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[5][6]

  • Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Inlet : Split/Splitless injector at 250°C. A split injection may be necessary for concentrated samples.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • MS Parameters :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature : 230°C.

    • Transfer Line Temperature : 280°C.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).

Table 3: Proposed MRM Transitions for this compound and β-Elemene

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound 19012169To be optimized
β-Elemene 20493133To be optimized

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Logical Relationship of Analytical Techniques

The choice of analytical technique is critical for achieving the desired sensitivity and selectivity.

cluster_techniques Analytical Techniques cluster_attributes Key Attributes gc_fid GC-FID gc_ms GC-MS gc_fid->gc_ms Increased Selectivity sensitivity Sensitivity gc_fid->sensitivity Lower selectivity Selectivity gc_fid->selectivity Moderate cost Cost gc_fid->cost Lower gc_msms GC-MS/MS gc_ms->gc_msms Enhanced Selectivity & Sensitivity gc_ms->sensitivity Good gc_ms->selectivity Good gc_ms->cost Moderate gc_msms->sensitivity Excellent gc_msms->selectivity Excellent gc_msms->cost Higher

Caption: Comparison of Gas Chromatography techniques for the analysis of this compound and β-elemene.

Conclusion

References

A Comparative Analysis of Extraction Techniques for Optimal Damascenine Yield from Nigella damascena

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Damascenine, a prominent alkaloid found in the seeds of Nigella damascena (Love-in-a-Mist), has garnered significant interest for its potential pharmacological activities. The efficiency of extracting this compound is paramount for research and development. This guide provides a comparative overview of various extraction techniques, presenting available experimental data on this compound yield, detailed methodologies, and a visual representation of the extraction workflows.

Quantitative Comparison of this compound Yield

The selection of an appropriate extraction method has a substantial impact on the resulting yield of this compound. The following table summarizes the quantitative findings from a comparative study on different techniques for isolating volatile compounds from Nigella damascena seeds.

Extraction TechniqueSolvent(s)This compound Content in Extract (%)
Soxhlet ExtractionPetroleum Ether:Diethyl Ether (1:1)10.6
Simultaneous Distillation-Extraction (SDE)n-Pentane6.5
HydrodistillationWater4.6
Headspace Solid-Phase Microextraction (HS-SPME)-6.9

Data sourced from Wajs et al., 2009.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are the protocols for the key experiments cited in the comparative data.

Soxhlet Extraction

This continuous solid-liquid extraction method is a conventional technique for obtaining extracts from solid materials.

Procedure:

  • Fifty grams of crushed Nigella damascena seeds are placed in a thimble.

  • The thimble is placed into the main chamber of the Soxhlet extractor.

  • The extraction solvent, a 1:1 mixture of petroleum ether and diethyl ether (300 mL), is added to the distilling flask.

  • The solvent is heated to its boiling point. The vapor travels up a distillation arm and condenses in the condenser.

  • The condensed solvent drips into the thimble containing the plant material.

  • Once the level of solvent in the thimble reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distilling flask.

  • This cycle is repeated for a duration of 4 hours.

  • After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

Hydrodistillation

This traditional method is commonly used for the extraction of essential oils.

Procedure:

  • One hundred grams of crushed Nigella damascena seeds are suspended in a flask with a sufficient volume of water.

  • The flask is connected to a Clevenger-type apparatus.

  • The mixture is heated to boiling. The resulting steam, carrying the volatile components, rises and passes into the condenser.

  • The condensed liquid (a mixture of water and essential oil) is collected in the separator of the Clevenger apparatus.

  • The essential oil, being less dense than water, separates and is collected.

  • The distillation process is carried out for 4 hours.

Simultaneous Distillation-Extraction (SDE)

This technique combines hydrodistillation and solvent extraction into a single process, which can be more efficient for certain volatile compounds.

Procedure:

  • Fifty grams of crushed Nigella damascena seeds are placed in a flask with water for hydrodistillation.

  • A smaller volume of a low-boiling-point organic solvent (n-pentane) is placed in a separate flask.

  • Both flasks are heated simultaneously.

  • The steam from the plant material and the solvent vapor are condensed in the same condenser.

  • The condensed water and organic solvent are collected in a U-shaped tube, where the extraction of water-soluble volatile compounds into the organic phase occurs.

  • The two immiscible phases are continuously separated, with the solvent returning to the solvent flask and the water returning to the plant material flask.

  • The process is continued for 4 hours.

  • The solvent containing the extracted compounds is then collected and concentrated.

Advanced Extraction Techniques: A Brief Overview

While direct comparative data for this compound yield using modern extraction techniques is limited, methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are recognized for their efficiency and green credentials in the broader field of natural product extraction.[1][2][3][4]

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer, which can lead to higher yields in shorter extraction times.[1]

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant material. This localized heating creates pressure that ruptures the plant cells, facilitating the release of target compounds into the solvent. This method is known for its speed and reduced solvent consumption.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the different extraction techniques discussed.

Extraction_Workflow cluster_start Starting Material cluster_conventional Conventional Extraction Methods cluster_advanced Advanced Extraction Methods cluster_downstream Downstream Processing Nigella_damascena_seeds Nigella damascena Seeds Soxhlet Soxhlet Extraction Nigella_damascena_seeds->Soxhlet w/ Solvent Hydrodistillation Hydrodistillation Nigella_damascena_seeds->Hydrodistillation w/ Water SDE Simultaneous Distillation-Extraction Nigella_damascena_seeds->SDE w/ Water & Solvent UAE Ultrasound-Assisted Extraction (UAE) Nigella_damascena_seeds->UAE w/ Solvent MAE Microwave-Assisted Extraction (MAE) Nigella_damascena_seeds->MAE w/ Solvent Solvent_Removal Solvent Removal/ Concentration Soxhlet->Solvent_Removal Crude_Extract Crude Extract/ Essential Oil Hydrodistillation->Crude_Extract SDE->Solvent_Removal UAE->Solvent_Removal MAE->Solvent_Removal Solvent_Removal->Crude_Extract Analysis This compound Quantification (e.g., GC-MS) Crude_Extract->Analysis

Caption: Workflow of different extraction methods for this compound.

Concluding Remarks

The choice of extraction technique significantly influences the yield of this compound from Nigella damascena seeds. Based on the available data, Soxhlet extraction with a petroleum ether and diethyl ether mixture appears to provide the highest concentration of this compound in the final extract. However, conventional methods like Soxhlet and hydrodistillation can be time-consuming and require significant amounts of organic solvents.

Advanced techniques such as UAE and MAE present promising alternatives that could potentially offer improved yields with shorter extraction times and a more favorable environmental profile. Further research directly comparing these modern techniques with conventional methods for this compound extraction is warranted to fully optimize the isolation of this valuable alkaloid for pharmaceutical and scientific applications.

References

Head-to-Head Comparison of Damascenine and Nigellicine Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of two key phytochemicals found in the genus Nigella: Damascenine and Nigellicine. While both compounds are alkaloids present in these medicinally important plants, the extent of scientific investigation into their specific bioactivities varies significantly. This document summarizes the available quantitative and qualitative data to facilitate further research and drug discovery efforts.

Data Presentation: A Comparative Overview

A significant disparity exists in the publicly available quantitative bioactivity data for this compound and Nigellicine. This compound has been the subject of targeted studies investigating its anti-inflammatory properties, with some quantitative data available. In contrast, specific bioactivity data for isolated Nigellicine is scarce in the current literature. Most of the reported activities are attributed to the extracts of Nigella sativa or its most abundant bioactive constituent, thymoquinone.

The following tables present a summary of the available data. It is crucial to note that the data for Nigellicine is largely indirect and refers to the broader extracts or other components of Nigella sativa.

Table 1: Comparison of Anti-inflammatory and Immunomodulatory Bioactivities

BioactivityThis compoundNigellicine (Data primarily from Nigella sativa extracts/Thymoquinone)
Effect on Cytokine Release Significant inhibition of LPS-induced IL-1β and IL-8 release in human neutrophils.[1][2]Nigella sativa oil has been shown to reduce IL-6 levels.[3] Thymoquinone inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Effect on Enzyme Activity Decreased production of Matrix Metallopeptidase-9 (MMP-9) in LPS-stimulated human neutrophils, similar to dexamethasone.[1][2]Hexane fraction of Nigella sativa seed extract showed significant inhibition of nitric oxide release with an IC50 value of 6.20 µg/mL in LPS-stimulated macrophages.[4]
Quantitative Data (IC50) Specific IC50 values for cytokine and MMP-9 inhibition by isolated this compound are not explicitly reported in the readily available literature.IC50 for nitric oxide release inhibition by a hexane fraction of N. sativa seed extract was 6.20 µg/mL.[4] Specific IC50 values for isolated Nigellicine are not available.

Table 2: Comparison of Anticancer Bioactivities

BioactivityThis compoundNigellicine (Data primarily from Nigella sativa extracts/Thymoquinone)
Cytotoxicity against Cancer Cell Lines No direct quantitative data on the anticancer activity of isolated this compound was found in the reviewed literature.Nigella sativa oil exhibited an IC50 value of 43 µg/mL against the human lung cancer cell line A-549.[5] Aqueous extract of N. sativa showed IC50 values of 180 µg/mL (MCF-7 breast cancer) and 300 µg/mL (HepG2 liver cancer).[6] Thymoquinone has shown IC50 values ranging from 3 to 15 µM against various cancer cell lines.[7] Specific IC50 values for isolated Nigellicine are not available.

Table 3: Comparison of Antimicrobial Bioactivities

BioactivityThis compoundNigellicine (Data primarily from Nigella sativa extracts/Thymoquinone)
Antibacterial Activity No direct quantitative data on the antimicrobial activity of isolated this compound was found in the reviewed literature.Thymoquinone exhibits MIC values of 8–16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[8] The MIC of Nigella sativa aqueous and oil extracts against various bacteria ranged from ≤1280 to ≤2560 µg/mL.[9] Specific MIC values for isolated Nigellicine are not available.
Antifungal Activity No direct quantitative data on the antifungal activity of isolated this compound was found in the reviewed literature.The ether extract of Nigella sativa seed and thymoquinone showed MICs in the range of 10-40 mg/mL and 0.125-0.250 mg/mL, respectively, against dermatophytes.[10] Specific MIC values for isolated Nigellicine are not available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key bioactivity assays mentioned in this guide.

Anti-inflammatory Activity: Cytokine Release Assay in LPS-Stimulated Human Neutrophils

This protocol is based on the methodology implied in the study by Sieniawska et al. (2019).[1][2]

Objective: To determine the effect of this compound or Nigellicine on the production of pro-inflammatory cytokines (e.g., IL-1β, IL-8) and enzymes (e.g., MMP-9) by human neutrophils stimulated with lipopolysaccharide (LPS).

Materials:

  • Isolated human neutrophils

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and Nigellicine test compounds

  • Dexamethasone (positive control)

  • ELISA kits for IL-1β, IL-8, and MMP-9

  • 96-well cell culture plates

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation.

  • Cell Culture: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% FBS.

  • Treatment: Seed the neutrophils in 96-well plates at a density of 1 x 106 cells/mL. Pre-incubate the cells with various concentrations of this compound, Nigellicine, or dexamethasone for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include an unstimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.

  • Cytokine and Enzyme Quantification: Measure the concentrations of IL-1β, IL-8, and MMP-9 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine/enzyme production by the test compounds compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.

Anticancer Activity: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound or Nigellicine on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A-549, MCF-7, HepG2)

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • This compound and Nigellicine test compounds

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 103 cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound, Nigellicine, or doxorubicin. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound or Nigellicine against a specific bacterial or fungal strain.

Materials:

  • Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound and Nigellicine test compounds

  • Standard antibiotic (e.g., Gentamicin) or antifungal (e.g., Amphotericin B) as a positive control

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound, Nigellicine, and the control drug in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (microorganism and broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and workflows described in this guide.

G LPS-Induced Inflammatory Signaling in Neutrophils LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Cytokines Pro-inflammatory Cytokines (IL-1β, IL-8) NFkB->Cytokines MMPs MMPs (MMP-9) NFkB->MMPs MAPK->Cytokines MAPK->MMPs This compound This compound This compound->NFkB Inhibition This compound->MAPK Inhibition

Caption: LPS signaling pathway in neutrophils.

G Experimental Workflow for Cytokine Release Assay cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis Isolate Neutrophils Isolate Neutrophils Culture Cells Culture Cells Isolate Neutrophils->Culture Cells Add Test Compounds Add Test Compounds Culture Cells->Add Test Compounds Stimulate with LPS Stimulate with LPS Add Test Compounds->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Perform ELISA Perform ELISA Collect Supernatant->Perform ELISA Analyze Data (IC50) Analyze Data (IC50) Perform ELISA->Analyze Data (IC50) G Experimental Workflow for MTT Cytotoxicity Assay Seed Cancer Cells Seed Cancer Cells Add Test Compounds Add Test Compounds Seed Cancer Cells->Add Test Compounds Incubate (24-72h) Incubate (24-72h) Add Test Compounds->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (3-4h) Incubate (3-4h) Add MTT Reagent->Incubate (3-4h) Solubilize Formazan Solubilize Formazan Incubate (3-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 G Experimental Workflow for MIC Determination cluster_0 Preparation cluster_1 Incubation cluster_2 Result Analysis Serial Dilution of Compounds Serial Dilution of Compounds Inoculate Plates Inoculate Plates Serial Dilution of Compounds->Inoculate Plates Prepare Microbial Inoculum Prepare Microbial Inoculum Prepare Microbial Inoculum->Inoculate Plates Incubate (24h) Incubate (24h) Inoculate Plates->Incubate (24h) Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubate (24h)->Visual/Spectrophotometric Reading Determine MIC Determine MIC Visual/Spectrophotometric Reading->Determine MIC

References

Establishing a Validated Analytical Method for Damascenine Stability Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Overview of Analytical Methods

Several analytical techniques can be employed for the analysis of alkaloids like Damascenine. The choice of method depends on the specific requirements of the stability study, including the need to separate the parent drug from its degradation products.

Analytical MethodPrincipleAdvantagesDisadvantagesSuitability for Stability Testing
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and a mobile phase.High resolution, specificity, and sensitivity. Capable of separating complex mixtures and quantifying individual components.Higher cost of instrumentation and consumables. Requires skilled operators.Excellent . Can effectively separate this compound from its degradation products, making it the preferred method for stability-indicating assays.
Thin-Layer Chromatography (TLC) Separation based on differential migration of analytes on a thin layer of adsorbent material.Simple, rapid, and cost-effective. Good for preliminary analysis and screening.Lower resolution and sensitivity compared to HPLC. Quantification can be less precise.Fair . Can be used for preliminary degradation studies but lacks the quantitative precision of HPLC for a full validation.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.High sensitivity for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds like many alkaloids without derivatization.Limited . This compound may require derivatization to be suitable for GC analysis, adding complexity to the method.

Proposed Stability-Indicating HPLC Method

A stability-indicating HPLC method is designed to provide an accurate and precise measurement of the active ingredient, free from interference from any degradation products, excipients, or impurities.

Experimental Protocol: HPLC Method Validation

This protocol is based on ICH Q2(R1) guidelines for the validation of analytical procedures.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for alkaloid analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of polar and non-polar degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: To be determined by analyzing the UV spectrum of this compound; a wavelength of maximum absorbance should be selected.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.

  • Injection Volume: Typically 10-20 µL.

2. Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. This compound solutions should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.

3. Validation Parameters:

The following parameters must be evaluated to validate the analytical method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies and analysis of placebo formulations.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the expected working concentration.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative data generated during method validation should be summarized in clear and concise tables.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
50[Experimental Data]
75[Experimental Data]
100[Experimental Data]
125[Experimental Data]
150[Experimental Data]
Correlation Coefficient (r²) [Calculated Value]
Regression Equation y = mx + c

Table 2: Accuracy (Recovery) Data

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80[Experimental Data][Experimental Data][Calculated Value]
100[Experimental Data][Experimental Data][Calculated Value]
120[Experimental Data][Experimental Data][Calculated Value]
Mean % Recovery [Calculated Value]

Table 3: Precision Data

ParameterConcentration (µg/mL)Peak Area (n=6)% RSD
Repeatability (Intra-day) 100[Experimental Data][Calculated Value]
Intermediate Precision (Inter-day) 100[Experimental Data][Calculated Value]

Table 4: Forced Degradation Study Results

Stress Condition% Degradation of this compoundPeak Purity of this compound
Acid Hydrolysis[Experimental Data][Pass/Fail]
Base Hydrolysis[Experimental Data][Pass/Fail]
Oxidative Degradation[Experimental Data][Pass/Fail]
Thermal Degradation[Experimental Data][Pass/Fail]
Photolytic Degradation[Experimental Data][Pass/Fail]

Visualizations

Experimental Workflow for Method Validation

G cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Reporting prep_standards Prepare this compound Standards and Solutions hplc_dev HPLC Method Development (Column, Mobile Phase, etc.) prep_standards->hplc_dev forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) hplc_dev->forced_degradation linearity Linearity hplc_dev->linearity accuracy Accuracy hplc_dev->accuracy precision Precision hplc_dev->precision robustness Robustness hplc_dev->robustness specificity Specificity forced_degradation->specificity report Validation Report Generation specificity->report lod_loq LOD & LOQ linearity->lod_loq linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for the validation of a stability-indicating analytical method.

Logical Relationship for Stability-Indicating Method

G cluster_sample Sample Analysis cluster_method Analytical Method cluster_output Output sample This compound Sample (with potential degradants) hplc Validated HPLC Method sample->hplc separation Separation of this compound and Degradation Products hplc->separation quantification Accurate Quantification of this compound separation->quantification

Safety Operating Guide

Essential Safety and Disposal Procedures for Damascenine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Damascenine could not be located. The following guidance is based on the chemical properties of this compound, general safety protocols for handling alkaloids, and information from the Safety Data Sheet of a structurally similar compound, Methyl 2-(methylamino)benzoate. These procedures should be supplemented by a thorough review of your institution's specific chemical hygiene and disposal plans. Always consult with your Environmental Health and Safety (EHS) department for final guidance.

This compound is an alkaloid found in the plant Nigella damascena.[1] As with any laboratory chemical, understanding its properties is the first step toward safe handling and disposal.

Chemical and Physical Properties of this compound
PropertyValue
Molecular Formula C₁₀H₁₃NO₃[2]
Molecular Weight 195.21 g/mol [2]
IUPAC Name methyl 3-methoxy-2-(methylamino)benzoate[2]
CAS Number 483-64-7[2]
Melting Point 23.00 to 24.00 °C @ 760.00 mm Hg[3]
Boiling Point 156.00 to 157.00 °C @ 17.00 mm Hg[3]
Flash Point 253.00 °F (122.80 °C) (estimated)[3]
Hazard Profile and Safety Precautions

While a specific hazard profile for this compound is not available, the Safety Data Sheet for the structurally similar Methyl 2-(methylamino)benzoate indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, it is prudent to handle this compound with the following precautions:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[4]

    • Hand Protection: Wear protective gloves.[4]

    • Skin and Body Protection: Wear a lab coat and long-sleeved clothing.[4]

  • Handling:

    • Use in a well-ventilated area.[5]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

    • Wash hands thoroughly after handling.[5]

    • Avoid contact with skin and eyes.[4]

Proper Disposal Procedures for this compound

The following step-by-step protocol outlines the recommended disposal procedures for this compound, based on general guidelines for alkaloid and chemical waste.

Experimental Protocols for Disposal

1. Waste Identification and Segregation:

  • Solid this compound Waste: Place unused or expired solid this compound into a clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.

  • Solutions Containing this compound: Collect liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly instructed to do so by your EHS department.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" or "methyl 3-methoxy-2-(methylamino)benzoate."

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date of accumulation and the name of the responsible researcher or lab.

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Keep containers tightly closed to prevent spills or the release of vapors.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[6]

Spill Response

In the event of a spill, follow these general procedures:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team and EHS department immediately.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DamascenineDisposal cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid_waste Solid Waste (Pure compound, contaminated solids) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) identify->liquid_waste Liquid solid_container Place in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Waste Container liquid_waste->liquid_container labeling Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Date & Contact solid_container->labeling liquid_container->labeling storage Store in Designated Secure Area labeling->storage disposal Arrange for Professional Disposal (via EHS Department) storage->disposal end End: Compliant Disposal disposal->end

Caption: Logical workflow for the safe and compliant disposal of this compound.

References

Essential Safety and Logistical Information for Handling Damascenine

Author: BenchChem Technical Support Team. Date: December 2025

It is crucial to distinguish Damascenine, an alkaloid, from Damascenone, a ketone used in the fragrance industry. Safety data for Damascenone is not applicable to this compound and must not be used.

Personal Protective Equipment (PPE)

Due to the uncharacterized nature of this compound's toxicity, a comprehensive PPE strategy is required to prevent all potential routes of exposure (inhalation, skin contact, and ingestion).

Equipment Specifications
Eye and Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene), double-gloving is recommended.
Body Protection A lab coat, supplemented with a chemically resistant apron.
Respiratory Protection A properly fitted respirator with an appropriate cartridge for organic vapors and particulates.
Operational Plan

This plan outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Pre-Operational Checks:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Locate the nearest safety shower and eyewash station.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have a designated waste container for this compound-contaminated materials.

2. Handling Procedure:

  • All handling of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood.

  • Avoid raising dust or creating aerosols.

  • Use dedicated glassware and equipment.

  • Keep the container of this compound closed when not in use.

  • Do not work alone when handling this compound.

3. Post-Handling:

  • Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent.

  • Carefully remove and dispose of PPE in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after completing work.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE, weighing papers, and absorbent materials should be collected in a labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically resistant waste bottle.

  • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Report: Notify your supervisor and the institutional safety office.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using an absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Workflow for Handling this compound

Damascenine_Handling_Workflow prep Preparation - Verify fume hood - Don PPE - Prepare equipment handling Handling (Inside Fume Hood) - Weighing - Dilutions prep->handling cleanup Decontamination - Clean workspace - Clean equipment handling->cleanup disposal Waste Disposal - Segregate waste - Seal containers - Follow EHS protocol cleanup->disposal post_handling Post-Handling - Doff PPE - Wash hands thoroughly disposal->post_handling

Caption: Safe handling workflow for this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.